Technical Documentation Center

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
  • CAS: 61719-58-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

An In-Depth Technical Guide to 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Foreword: The Architectural Significance of a Privileged Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consist...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Foreword: The Architectural Significance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. The imidazo[4,5-c]pyridine core is one such "privileged structure." Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, including kinases and other enzymes crucial in cellular signaling.[1][2][3] The addition of a benzyl group to this scaffold, creating 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, introduces lipophilicity and specific steric and electronic properties that can be fine-tuned to achieve desired pharmacological activity. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its established and potential roles in drug discovery, intended for researchers and drug development professionals.

Molecular Structure and Physicochemical Profile

The molecule is formally known as 1-benzyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. It is a heterocyclic compound featuring a fused bicyclic system where an imidazolidin-2-one (a cyclic urea) ring is annulated to a pyridine ring. A benzyl group is attached to one of the nitrogen atoms of the imidazole moiety.

  • Molecular Formula: C₁₃H₁₁N₃O

  • Molecular Weight: 225.25 g/mol

  • Core Scaffold: Imidazo[4,5-c]pyridin-2-one

The fusion of the electron-rich imidazole ring with the electron-deficient pyridine ring creates a unique electronic environment. The benzyl group provides a site for potential metabolic action and allows for diverse interactions within biological targets, such as pi-stacking and hydrophobic interactions.[4]

Table 1: Physicochemical Properties (Predicted and Inferred)

PropertyValue/DescriptionRationale & Significance
Melting Point Expected to be a solid with a relatively high melting point (>200 °C).The planar heterocyclic core allows for efficient crystal packing via hydrogen bonding (N-H---O=C) and π-π stacking, leading to a stable crystal lattice.
Solubility Sparingly soluble in water; soluble in polar aprotic solvents like DMSO, DMF, and moderately soluble in alcohols like methanol and ethanol.The polar urea-like moiety confers some polarity, but the aromatic rings (benzyl and pyridyl) dominate, making it largely nonpolar. Solubility in DMSO is critical for in vitro biological screening.
pKa The N-H proton is weakly acidic. The pyridine nitrogen is weakly basic.These values are crucial for understanding the compound's ionization state at physiological pH, which affects its solubility, membrane permeability, and target binding.
LogP Predicted to be in the range of 1.5 - 2.5.This value suggests good oral bioavailability potential, balancing aqueous solubility with lipid membrane permeability, a key parameter in drug design.

Note: The properties in Table 1 are largely inferred from the general characteristics of the imidazopyridine scaffold and related structures, as specific experimental data for this exact compound is not widely published.

Synthesis and Mechanistic Rationale

The synthesis of the imidazo[4,5-c]pyridin-2-one scaffold is a critical step that dictates the feasibility of producing derivatives for structure-activity relationship (SAR) studies. An efficient and versatile approach involves a palladium-catalyzed intramolecular cyclization, which offers high yields and good functional group tolerance.[5]

Experimental Protocol: Two-Step Synthesis

This protocol outlines a reliable method starting from a commercially available diaminopyridine.

Step 1: Synthesis of 1-(4-aminopyridin-3-yl)-3-benzylurea

  • To a solution of 3,4-diaminopyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF or Dichloromethane) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq) and cool the mixture to 0 °C.

  • Slowly add benzyl isocyanate (1.0 eq) dropwise to the cooled solution. The isocyanate is highly electrophilic and will selectively react with the more nucleophilic amino group at the 4-position.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove impurities.

Step 2: Palladium-Catalyzed Intramolecular Cyclization

  • Combine the urea intermediate from Step 1 (1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), a suitable ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq) in a sealed reaction vessel.

  • Add degassed dioxane as the solvent. Degassing is crucial to prevent oxidation of the palladium(0) catalyst.

  • Heat the mixture to 90-100 °C for 12-18 hours. The palladium catalyst facilitates the intramolecular C-N bond formation, leading to the cyclized product.

  • After cooling, dilute the reaction mixture with a solvent like ethyl acetate and filter through celite to remove the catalyst.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Pd-Catalyzed Cyclization A 3,4-Diaminopyridine C 1-(4-aminopyridin-3-yl)-3-benzylurea A->C Et3N, THF, 0°C to RT B Benzyl Isocyanate B->C D 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one C->D Pd2(dba)3, Xantphos, Cs2CO3, Dioxane, 100°C

Caption: Synthetic route to the target compound via urea formation and subsequent palladium-catalyzed cyclization.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized compound.

Table 2: Expected Spectroscopic Data

TechniqueExpected FeaturesInterpretation
¹H NMR δ 10.5-11.5 (s, 1H, N-H); δ 8.0-8.2 (m, 2H, Pyridine-H); δ 7.2-7.4 (m, 5H, Benzyl-ArH); δ 6.8-7.0 (d, 1H, Pyridine-H); δ 5.2-5.4 (s, 2H, CH₂).The downfield singlet corresponds to the amide proton. The distinct aromatic signals for the pyridine and benzyl rings, along with the characteristic benzylic methylene singlet, are key identifiers.[6]
¹³C NMR δ ~155 (C=O); δ 110-150 (Aromatic C); δ ~50 (CH₂).The carbonyl carbon signal is a crucial marker. The remaining signals in the aromatic region correspond to the carbons of the fused ring system and the benzyl group.[6]
IR (KBr, cm⁻¹) ν ~3200 (N-H stretch); ν ~1680 (C=O stretch, urea); ν ~3050 (Aromatic C-H stretch); ν ~1600, 1495 (C=C/C=N stretches).The strong carbonyl absorption confirms the presence of the 2-one moiety, while the N-H stretch indicates the secondary amide.
Mass Spec (ESI) m/z = 226.0975 [M+H]⁺The high-resolution mass spectrum should show the protonated molecular ion, confirming the elemental composition (C₁₃H₁₁N₃O).[6]

Biological Activity and Therapeutic Relevance

The imidazo[4,5-c]pyridin-2-one scaffold is a cornerstone in the development of kinase inhibitors. Its structural mimicry of the purine core of ATP allows it to compete for the ATP-binding site of numerous kinases, which are often dysregulated in diseases like cancer.

Established Therapeutic Targets
  • Src Family Kinases (SFKs): Derivatives of imidazo[4,5-c]pyridin-2-one have been designed and synthesized as potent inhibitors of SFKs, such as c-Src and Fyn.[6] These kinases are implicated in the progression of aggressive brain tumors like glioblastoma multiforme (GBM), making these compounds promising candidates for GBM treatment.[6]

  • DNA-Dependent Protein Kinase (DNA-PK): This kinase is a central player in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can prevent cancer cells from repairing the DNA damage caused by radiation therapy. Imidazo[4,5-c]pyridin-2-ones have been identified as a novel class of highly selective DNA-PK inhibitors, positioning them as effective radiosensitizers.[7][8][9]

Logical Pathway for DNA-PK Inhibition

The diagram below illustrates the therapeutic rationale for using a DNA-PK inhibitor like an imidazo[4,5-c]pyridin-2-one derivative in combination with radiation therapy.

DNA_PK_Inhibition cluster_therapy Cancer Therapy cluster_cell Cancer Cell Response cluster_drug Drug Action Radiation Radiation Therapy DSB DNA Double-Strand Breaks (DSBs) Radiation->DSB causes NHEJ NHEJ Repair Pathway DSB->NHEJ activates Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces NHEJ->DSB repairs NHEJ->Apoptosis prevents DNA_PK DNA-PK DNA_PK->NHEJ is critical for Inhibitor Imidazo[4,5-c]pyridin-2-one (DNA-PK Inhibitor) Inhibitor->DNA_PK inhibits

Caption: Mechanism of radiosensitization by a DNA-PK inhibitor. The drug blocks DNA repair, enhancing radiation-induced cell death.

Conclusion and Future Directions

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is more than a mere chemical entity; it represents a versatile and potent scaffold for targeted drug discovery. Its straightforward synthesis, combined with the proven therapeutic relevance of its core structure, makes it an attractive starting point for developing novel inhibitors for oncology and potentially other therapeutic areas.[4][10] Future research will likely focus on synthesizing libraries of derivatives by modifying the benzyl group and other positions on the heterocyclic core to optimize potency, selectivity, and pharmacokinetic properties against a host of high-value biological targets.

References

  • Smolecule. (2023, August 20). 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.
  • Krause, M., Foks, H., & Gobis, K. (2017, March 2). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available from: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017, March 4). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed. Available from: [Link]

  • Perković, I., et al. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. Available from: [Link]

  • Wang, Y., et al. (2021, July 8). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. PMC. Available from: [Link]

  • Krause, M., Foks, H., & Gobis, K. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PMC. Available from: [Link]

  • Finlay, G. J., et al. (2024, July 25). Identification of 6-Anilino Imidazo[4,5- c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. PubMed. Available from: [Link]

  • Finlay, G. J., et al. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. Available from: [Link]

  • Cernijenko, A., et al. (2012, August 8). Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications. Available from: [Link]

  • Wilson, W. R., et al. (2018). Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. ResearchGate. Available from: [Link]

Sources

Exploratory

Pharmacological Potential of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Derivatives

Technical Whitepaper for Drug Discovery & Development Executive Summary The 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its a...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper for Drug Discovery & Development

Executive Summary

The 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to mimic the purine core of adenosine triphosphate (ATP). This structural mimicry allows it to function as a potent, competitive inhibitor for a specific subset of kinases.

While historically explored for broad biological activities, recent high-impact studies have crystallized its utility in two critical oncological domains:

  • DNA-Dependent Protein Kinase (DNA-PK) Inhibition: Functioning as a radiosensitizer by blocking Non-Homologous End Joining (NHEJ).[1][2][3]

  • Src Family Kinase (SFK) Inhibition: Targeting glioblastoma multiforme (GBM) proliferation.[4][5]

This guide analyzes the mechanistic basis of these interactions, details the Structure-Activity Relationship (SAR) governing potency, and provides validated experimental protocols for synthesis and bioassay.

Structural Logic & Pharmacophore Analysis

The imidazo[4,5-c]pyridin-2-one core is an isostere of the purine ring system found in ATP. Its pharmacological value stems from three distinct interaction vectors:

  • The Lactam (2-one) Motif: The carbonyl oxygen at C2 and the N-H at N3 serve as a critical hydrogen bond acceptor/donor pair, typically interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Val-2081 in DNA-PKcs).

  • The 1-Benzyl Substituent: This group projects into the hydrophobic pocket II (selectivity pocket) of the kinase. The flexibility of the methylene bridge allows the phenyl ring to adopt an optimal conformation for

    
     stacking or hydrophobic interactions with gatekeeper residues.
    
  • The Pyridine Nitrogen (N5): Provides a vector for solubilizing groups or additional hydrogen bonding, modulating the electronic density of the fused system.

Primary Pharmacological Targets

A. DNA-PK Inhibition & Radiosensitization

The most mature application of this scaffold is in the inhibition of DNA-PK, a serine/threonine protein kinase critical for the NHEJ pathway of double-strand break (DSB) repair.[1][2][3][6][7]

Mechanism of Action: Ionizing radiation (IR) induces DSBs. In normal repair, the Ku70/80 heterodimer binds the DNA ends and recruits the catalytic subunit DNA-PKcs.[1][2][6]

  • Inhibition: Derivatives of 1-benzyl-imidazo[4,5-c]pyridin-2-one bind competitively to the ATP-binding site of DNA-PKcs.

  • Consequence: This prevents the autophosphorylation of DNA-PKcs and the subsequent activation of Artemis and XRCC4/Ligase IV. The DSB remains unrepaired, leading to mitotic catastrophe and apoptosis in cancer cells.

Key Compound: SN39536 and related "Compound 78" analogues have demonstrated nanomolar potency (


 nM) and high selectivity against related PIKK family members (ATM, ATR).
B. Src Family Kinase (SFK) Inhibition (Glioblastoma)

Recent studies identify this scaffold as a potent inhibitor of c-Src and Fyn kinases, which are upregulated in Glioblastoma.

Key Compound: Compound 1s (4-amino-3-(4-chlorophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one derivative).

  • Potency: Sub-micromolar inhibition of Src/Fyn.[4]

  • Efficacy: Significant anti-proliferative activity against U87 and U251 GBM cell lines, comparable to the reference standard PP2.[4][5]

Mechanism of Action Visualization

The following diagram illustrates the blockade of the NHEJ pathway by the inhibitor, leading to radiosensitization.

DNAPK_Pathway Radiation Ionizing Radiation (Therapy) DSB DNA Double-Strand Break (DSB) Radiation->DSB Ku Ku70/80 Binding DSB->Ku DNAPKcs DNA-PKcs Recruitment Ku->DNAPKcs Phos Autophosphorylation (Activation) DNAPKcs->Phos ATP Required Death Mitotic Catastrophe & Apoptosis DNAPKcs->Death If Inhibited Inhibitor Imidazo[4,5-c]pyridin-2-one Derivatives Inhibitor->DNAPKcs Competitive Inhibition Repair Artemis/Ligase IV Recruitment Phos->Repair Survival DNA Repair & Cell Survival Repair->Survival

Caption: Competitive inhibition of DNA-PKcs prevents autophosphorylation, shifting the cell fate from repair (NHEJ) to apoptosis under radiation stress.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of key substitutions on the 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one core, synthesized from recent medicinal chemistry campaigns (e.g., J. Enzyme Inhib. Med. Chem. 2021; J. Med. Chem. 2024).[3][8][9]

PositionSubstituent (R)Effect on Potency (DNA-PK/Src)Mechanistic Insight
N1 (Benzyl) Unsubstituted PhenylModerate (+)Baseline hydrophobic interaction.
N1 (Benzyl) 4-Cl or 4-F PhenylHigh (++)Halogen bond or lipophilic interaction in the selectivity pocket.
N1 (Benzyl) 2-MethoxyethylHigh (++) (Src specific)Improved solubility and H-bond acceptance in SFK hinge region.
C4 (Pyridine) Amino (-NH2)Critical (+++)Essential for H-bonding network with the kinase hinge (Glu/Val residues).
C6 (Pyridine) Anilino groupsVariable"Scaffold hopping" site; large groups here can induce selectivity over PI3K.
N3 Methyl / AlkylLow (-)Bulky groups here often clash with the ATP binding pocket ceiling (steric hindrance).

Experimental Protocols

Protocol A: Chemical Synthesis of the Core Scaffold

Objective: Synthesis of a representative 1-benzyl-4-amino-imidazo[4,5-c]pyridin-2-one intermediate. Reaction Type: Nucleophilic Substitution followed by Urea Cyclization.

Reagents:

  • 4-chloro-3-nitropyridine (Starting Material)

  • Benzylamine

  • Triethylamine (

    
    )
    
  • Sodium Dithionite (

    
    ) or 
    
    
    
    (Reducing agent)
  • 1,1'-Carbonyldiimidazole (CDI) or Triphosgene (Cyclizing agent)

  • Solvents: Ethanol, THF, DMF.

Step-by-Step Workflow:

  • Nucleophilic Aromatic Substitution (

    
    ): 
    
    • Dissolve 4-chloro-3-nitropyridine (1.0 eq) in Ethanol.

    • Add Benzylamine (1.1 eq) and

      
       (1.5 eq) dropwise at 
      
      
      
      .
    • Stir at room temperature for 4 hours.

    • Validation: TLC (Hexane:EtOAc 1:1) shows disappearance of starting material.

    • Product: 4-(benzylamino)-3-nitropyridine.

  • Nitro Reduction:

    • Dissolve the intermediate in Ethanol/Water (3:1).

    • Add Sodium Dithionite (5.0 eq) and heat to reflux for 2 hours (or use catalytic hydrogenation).

    • Filter and concentrate.

    • Product: 3-amino-4-(benzylamino)pyridine (The "Diamino" intermediate).

  • Cyclization (Ring Closure):

    • Dissolve the diamino intermediate in anhydrous THF.

    • Add CDI (1.2 eq) under Argon atmosphere.

    • Reflux for 6–12 hours.[10]

    • Workup: Cool, pour into ice water, filter the precipitate.

    • Purification: Recrystallization from Ethanol.

    • Final Product: 1-benzyl-1H-imidazo[4,5-c]pyridin-2(3H)-one.

Synthesis_Flow SM 4-Cl-3-NO2 Pyridine Step1 Step 1: SnAr (+ Benzylamine) SM->Step1 Inter1 4-Benzylamino- 3-NO2-Pyridine Step1->Inter1 Step2 Step 2: Reduction (Na2S2O4 or H2) Inter1->Step2 Inter2 Diamino Intermediate Step2->Inter2 Step3 Step 3: Cyclization (+ CDI/Triphosgene) Inter2->Step3 Final 1-Benzyl-imidazo [4,5-c]pyridin-2-one Step3->Final

Caption: Three-step synthetic route from chloronitropyridine to the imidazopyridinone core.

Protocol B: In Vitro DNA-PK Kinase Assay (ADP-Glo™ Method)

Objective: Determine the


 of the synthesized derivative against DNA-PK.
Principle:  Measures ADP generation (kinase activity) via a luciferase-coupled reaction.[11]

Materials:

  • Purified DNA-PK complex (Promega V5811 or equivalent).

  • Substrate: p53-derived peptide or similar DNA-PK specific substrate.

  • Activator: Calf Thymus DNA (essential for DNA-PK activation).

  • ATP (

    
     final concentration).
    
  • ADP-Glo™ Reagent and Kinase Detection Reagent.[11][12]

Procedure:

  • Compound Preparation: Prepare 3x serial dilutions of the inhibitor in DMSO. Final DMSO concentration in assay should be

    
    .
    
  • Enzyme Mix: Dilute DNA-PK enzyme and Calf Thymus DNA in Kinase Buffer (

    
     Tris pH 7.5, 
    
    
    
    
    
    ).
  • Reaction Initiation:

    • Add

      
       of Inhibitor (or DMSO control) to a 384-well white plate.
      
    • Add

      
       of Enzyme/DNA Mix. Incubate for 10 mins at RT.
      
    • Add

      
       of Substrate/ATP Mix to start the reaction.[12]
      
  • Incubation: Shake plate for 30 seconds, then incubate at Room Temperature for 60 minutes.

  • Termination & Detection:

    • Add

      
       of ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 mins.
      
    • Add

      
       of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
      
  • Readout: Measure Luminescence (RLU) on a plate reader (e.g., EnVision).

  • Analysis: Plot RLU vs. log[Inhibitor] to calculate

    
     using a non-linear regression model (Sigmoidal dose-response).
    

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021) URL:[Link][1][10][13]

  • Discovery of imidazo[4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers. Source: Cancer Research / AACR (2024 Abstract) URL:[Link][10]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2024) URL:[Link]

Sources

Foundational

Technical Guide: Structure-Activity Relationship (SAR) Studies of the Imidazo[4,5-c]pyridine Core

Executive Summary The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1][2] Structurally isomeric to the purine nucleus (imidazo[4,5-d]pyrimidine) and benzimidazole, t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[4,5-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry.[1][2] Structurally isomeric to the purine nucleus (imidazo[4,5-d]pyrimidine) and benzimidazole, this bicyclic heteroaromatic system offers a unique electronic profile characterized by high electron deficiency in the pyridine ring and amphoteric properties in the imidazole ring.

This guide provides a comprehensive technical analysis of the scaffold, focusing on synthetic vectors, structure-activity relationships (SAR), and therapeutic applications in oncology (kinase inhibition) and inflammation (mPGES-1 inhibition).

Part 1: Structural Anatomy & Chemical Space

Core Numbering and Electronic Profile

The imidazo[4,5-c]pyridine core consists of a pyridine ring fused to an imidazole ring across the 3,4-positions of the pyridine. Unlike its isomer imidazo[4,5-b]pyridine, the [4,5-c] isomer places the pyridine nitrogen at position 5, creating specific hydrogen bond acceptor (HBA) vectors critical for target engagement.

Key Physiochemical Features:

  • H-Bonding: The N5 (pyridine) and N3 (imidazole) act as HBAs. The N1-H (if unsubstituted) acts as a hydrogen bond donor (HBD).

  • pKa: The pyridine nitrogen (N5) is less basic than in unsubstituted pyridine due to the electron-withdrawing nature of the fused imidazole ring.

  • Solubility: Generally higher aqueous solubility than equivalent benzimidazoles due to the additional pyridine nitrogen.

Visualization: Core Numbering & Vectors

The following diagram illustrates the standard IUPAC numbering and primary diversification vectors.

G Core Imidazo[4,5-c] pyridine N1 N1 (Solubility/PK) Core->N1 Alkylation C2 C2 (Target Specificity) Core->C2 Cyclization N3 N3 (H-Bond Acceptor) Core->N3 Electronic C4 C4 (Steric Gate) Core->C4 Substitutions N5 N5 (Hinge Binder) Core->N5 Interaction C6 C6 (Hydrophobic) Core->C6 Coupling

Figure 1: Radial map of the imidazo[4,5-c]pyridine core showing IUPAC numbering and primary SAR vectors.

Part 2: Synthetic Strategies

Robust access to the core is a prerequisite for SAR exploration. Two primary routes dominate the literature: the oxidative cyclization of diaminopyridines and the reductive cyclization of nitropyridines.

Route A: Oxidative Cyclization (The Diamine Route)

This is the most versatile method for generating C2-substituted analogs.

  • Starting Material: 3,4-diaminopyridine.[1]

  • Reagents: Carboxylic acids (polyphosphoric acid/PPA melt) or Aldehydes (Na₂S₂O₅ in DMF/EtOH).

  • Mechanism: Condensation to form the amide/imine intermediate followed by ring closure.

Route B: Reductive Cyclization (The Nitro Route)

Ideal for introducing substituents at C4 or C6 prior to ring closure.

  • Starting Material: 4-amino-3-nitropyridine (often halogenated at C2/C6 of the pyridine).

  • Step 1: Reduction of the nitro group (H₂/Pd-C, Fe/AcOH, or SnCl₂).

  • Step 2: Cyclization with orthoesters or carboxylic acids.

Visualization: Synthetic Workflow

Synthesis Start1 3,4-Diaminopyridine InterA Amide Intermediate Start1->InterA R-COOH / PPA CyclizeA Oxidative Cyclization (Aldehyde + Na2S2O5) Start1->CyclizeA R-CHO / Heat Start2 4-Chloro-3-nitropyridine SubB SnAr Displacement (Intro C4/C6 groups) Start2->SubB R-NH2 Product Imidazo[4,5-c]pyridine Scaffold InterA->Product CyclizeA->Product RedB Nitro Reduction (Fe/AcOH or H2/Pd) SubB->RedB CyclizeB Cyclization (Orthoester/Acid) RedB->CyclizeB CyclizeB->Product

Figure 2: Dual synthetic pathways for accessing the imidazo[4,5-c]pyridine core.

Part 3: SAR Deep Dive

The C2 Position: Specificity Anchor

The C2 position is the primary vector for determining target selectivity.

  • Kinase Inhibitors: Aryl or heteroaryl rings at C2 often occupy the hydrophobic pocket adjacent to the ATP binding site.

  • mPGES-1 Inhibitors: Biphenyl or phenoxyphenyl moieties at C2 provide the necessary lipophilicity to enter the mPGES-1 trimer interface.

  • SAR Rule: Electron-rich aromatics at C2 tend to increase potency but may introduce metabolic liabilities (CYP oxidation). Introduction of ortho-substituents (F, Cl) on the C2-aryl ring often restricts conformation, improving selectivity.

The N5 & N1/N3 Axis: The Hinge Interaction
  • N5 (Pyridine): In kinase inhibitors, N5 typically acts as the HBA interacting with the hinge region backbone amide (e.g., in Aurora kinases).

  • N1 vs. N3: Alkylation at N1 is generally preferred for stability. Large groups at N1 can project into the solvent-exposed region, modulating pharmacokinetic (PK) properties like solubility and plasma protein binding.

The C4 & C6 Positions: Steric & Electronic Tuning
  • C4 Position: Substituents here (e.g., -NH2, -OMe) can influence the pKa of the N5 nitrogen. Bulky groups at C4 can cause steric clash, twisting the core out of planarity, which is sometimes desired to induce "atropisomer-like" selectivity.

  • C6 Position: Often used to fine-tune lipophilicity (clogP). Halogens (Cl, Br) at C6 allow for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.

Part 4: Therapeutic Case Studies

Case Study A: Oncology (Aurora Kinase Inhibition)

Imidazo[4,5-c]pyridines function as ATP-competitive inhibitors.

  • Mechanism: The core mimics the adenine ring of ATP.

  • Key SAR:

    • C2: A 4-piperazinyl-phenyl group often improves solubility and cellular permeability.

    • N5: Forms a critical hydrogen bond with the hinge region residue (e.g., Ala213 in Aurora A).

    • Data Trend: 2,6-disubstituted analogs often show superior IC50 values (<10 nM) compared to monosubstituted variants due to better filling of the ATP pocket.

Case Study B: Inflammation (mPGES-1 Inhibition)

Microsomal Prostaglandin E Synthase-1 (mPGES-1) is a target for pain/inflammation without the CV side effects of COX-2 inhibitors.[3][4][5]

  • Mechanism: The scaffold acts as a bioisostere for the indole or benzimidazole core found in early inhibitors (e.g., MF63).

  • Key SAR:

    • C2: Requires a lipophilic "tail" (e.g., 4-trifluoromethylphenyl).

    • Acidic Moiety: Effective mPGES-1 inhibitors often require an acidic headgroup. In imidazo[4,5-c]pyridines, this is often attached at the N1 position or on the C2-aryl ring to interact with Arg126.

Comparative Data Summary (Hypothetical Representative Data):

Compound ClassC2 SubstituentN1/N3 SubstituentTargetPrimary Activity (IC50)
Kinase Inhibitor 4-(4-methylpiperazin-1-yl)phenylHAurora A12 nM
Kinase Inhibitor 3-aminophenylMethylCDK245 nM
mPGES-1 Inhibitor 4-chlorophenylCH2-COOHmPGES-1220 nM
Antiviral 2,4-difluorophenylIsobutylBVDV0.8 µM

Part 5: Experimental Protocols

Protocol: Synthesis of 2-Aryl-imidazo[4,5-c]pyridine (Oxidative Cyclization)

This protocol utilizes sodium metabisulfite, avoiding harsh acidic conditions.

Reagents:

  • 3,4-Diaminopyridine (1.0 eq)

  • Aryl Aldehyde (1.1 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)

  • Solvent: DMF or Ethanol/Water (3:1)

Procedure:

  • Dissolution: Dissolve 3,4-diaminopyridine (5.0 mmol) and the aryl aldehyde (5.5 mmol) in DMF (15 mL) in a round-bottom flask.

  • Activation: Add Na₂S₂O₅ (6.0 mmol) to the mixture.

  • Reflux: Heat the mixture to 120°C (if DMF) or reflux (if EtOH) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

  • Isolation: The product usually precipitates. Filter the solid, wash with cold water and hexanes.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, DCM/MeOH gradient).

Validation Check:

  • ¹H NMR should show the disappearance of the aldehyde peak (~10 ppm) and the diamine broad singlets.

  • A distinct singlet for the imidazole ring proton is absent (since C2 is substituted), but the pyridine protons will shift downfield.

Protocol: In Vitro Kinase Assay (Aurora A)

Standard radiometric filtration binding assay.

  • Preparation: Prepare kinase buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT).

  • Incubation: Mix recombinant Aurora A enzyme (5-10 nM), ³³P-ATP (10 µM), and substrate peptide (e.g., Kemptide) with the test compound (dissolved in DMSO) in a 96-well plate.

  • Reaction: Incubate at Room Temperature for 40 minutes.

  • Termination: Stop reaction by adding 3% phosphoric acid.

  • Filtration: Transfer aliquots to P81 phosphocellulose filters. Wash 3x with 0.75% phosphoric acid and once with acetone.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % inhibition vs. log[compound] to determine IC50.

References

  • Synthesis and medicinal aspects: Krause, M., et al. (2017).[6] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.[6] Link

  • Anticancer (Kinase): Bavetsias, V., et al. (2010). Imidazo[4,5-b]pyridine Derivatives as Inhibitors of Aurora Kinases: Structure-Activity Relationship Studies and In Vivo Efficacy. Journal of Medicinal Chemistry, 53(14), 5213–5228. Link

  • mPGES-1 Inhibition: Koeberle, A., & Werz, O. (2015).[7] Perspective of microsomal prostaglandin E2 synthase-1 as drug target in inflammation-related disorders. Biochemical Pharmacology, 98(1), 1-15. Link

  • Solid Phase Synthesis: Kutil, Z., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(10), 573–585. Link

  • Antiviral Activity: Puerstinger, G., et al. (2007). Antiviral 2,5-disubstituted imidazo[4,5-c]pyridines: Synthesis and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 17(2), 320-323. Link

Sources

Exploratory

Molecular Weight, Physicochemical Properties, and Synthetic Pathways of 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Executive Summary The heterocyclic compound 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one represents a highly privileged scaffold in modern medicinal chemistry. Featuring a fused imidazole and pyridine ring system, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The heterocyclic compound 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one represents a highly privileged scaffold in modern medicinal chemistry. Featuring a fused imidazole and pyridine ring system, this architecture is frequently leveraged in drug discovery to mimic the bioactivity of endogenous purines and known pharmacophores[1]. This technical guide provides an in-depth analysis of its physicochemical properties, pharmacological mechanisms, and a highly validated, self-consistent synthetic workflow designed for research and development professionals.

Physicochemical Data & Molecular Architecture

A thorough understanding of the physicochemical baseline is critical for assay development, formulation, and downstream derivatization. The core structure consists of an imidazo[4,5-c]pyridine system, where the pyridine nitrogen is located at position 5, and a benzyl group is attached to the N1 position of the imidazole ring[2].

The benzyl moiety serves a dual purpose: it provides a synthetic handle for further functionalization and significantly enhances the lipophilicity of the molecule, allowing it to anchor deeply into hydrophobic binding pockets of target kinases[1].

Quantitative Physicochemical Summary
PropertyValue
IUPAC Name 1-benzyl-3H-imidazo[4,5-c]pyridin-2-one
CAS Number 61719-58-2
Molecular Formula C₁₃H₁₁N₃O
Molecular Weight 225.25 g/mol
Exact Mass 225.09 Da
SMILES String O=c1[nH]c2c(n1Cc1ccccc1)ccnc2
Core Scaffold Imidazo[4,5-c]pyridin-2-one

Data aggregated from standardized chemical repositories[2].

Pharmacological Profile & Mechanistic Pathways

The imidazo[4,5-c]pyridin-2-one core is not merely a structural curiosity; it is a potent pharmacophore capable of interacting with multiple biological targets. Recent pharmacological evaluations have demonstrated that derivatives of this scaffold act as highly effective enzyme inhibitors, specifically targeting Cyclin-Dependent Kinase 2 (CDK2) and Aurora B kinase [1].

  • CDK2 Inhibition: By competitively binding to the ATP-binding cleft of CDK2, the compound halts the G1/S phase transition, preventing DNA replication in rapidly dividing malignant cells.

  • Aurora B Inhibition: Aurora B is a key regulatory kinase in the chromosomal passenger complex. Its inhibition by the imidazopyridinone scaffold disrupts chromosome segregation and cytokinesis, forcing the cell into mitotic arrest and subsequent apoptosis[1].

BiologicalPathway Compound 1-Benzyl-imidazo[4,5-c]pyridin-2-one CDK2 Cyclin-Dependent Kinase 2 (CDK2) Compound->CDK2 Inhibits AuroraB Aurora B Kinase Compound->AuroraB Inhibits G1S G1/S Phase Transition CDK2->G1S Promotes (Blocked) Cytokinesis Chromosome Segregation & Cytokinesis AuroraB->Cytokinesis Promotes (Blocked) Arrest Cell Cycle Arrest & Apoptosis G1S->Arrest Failure leads to Cytokinesis->Arrest Failure leads to

Fig 1. Mechanistic pathway of CDK2 and Aurora B kinase inhibition leading to apoptosis.

Synthetic Strategy & Experimental Methodologies

The synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one requires a highly regioselective approach. The most robust and scalable route involves a three-step sequence starting from commercially available 4-chloro-3-nitropyridine. This pathway is designed to be a self-validating system, where each intermediate can be easily isolated and characterized before proceeding.

SyntheticWorkflow SM 4-Chloro-3-nitropyridine + Benzylamine Step1 Step 1: SNAr Reaction (Et3N, CH2Cl2, Reflux) SM->Step1 Int1 N-Benzyl-3-nitropyridin-4-amine Step1->Int1 Step2 Step 2: Nitro Reduction (Fe, NH4Cl, 80°C) Int1->Step2 Int2 3-Amino-4-(benzylamino)pyridine Step2->Int2 Step3 Step 3: Cyclization (CDI, THF, RT) Int2->Step3 Product 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Step3->Product

Fig 2. Three-step synthetic workflow for 1-benzyl-imidazo[4,5-c]pyridin-2-one.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of N-benzyl-3-nitropyridin-4-amine[3].

  • Protocol: To a solution of 4-chloro-3-nitropyridine (1.0 eq) in anhydrous CH₂Cl₂ (0.25 M), add triethylamine (1.5 eq) followed by benzylamine (1.2 eq). Reflux the reaction mixture under a nitrogen atmosphere for 18 hours. Upon completion, evaporate the solvent, quench with H₂O, and extract with ethyl acetate. Purify via flash column chromatography[4].

  • Causality & Rationale: The strong electron-withdrawing nature of the nitro group at the C3 position significantly lowers the LUMO of the pyridine ring, rendering the C4-chloride highly susceptible to nucleophilic attack. Triethylamine is strictly required as a non-nucleophilic acid scavenger to neutralize the generated HCl; without it, the benzylamine would become protonated, instantly dead-ending the reaction[4].

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 3-amino-4-(benzylamino)pyridine.

  • Protocol: Suspend N-benzyl-3-nitropyridin-4-amine (1.0 eq) in a mixture of ethanol and saturated aqueous NH₄Cl. Add Iron (Fe) powder (4.8 eq) and heat the suspension to 80 °C for 3–5 hours. The solution will transition from yellow to dark brown. Filter the hot mixture through a pad of Celite to remove iron oxides, concentrate the filtrate, and extract with ethyl acetate to yield the diamine intermediate[5].

  • Causality & Rationale: While catalytic hydrogenation (Pd/C and H₂) is the standard for nitro reductions, it is explicitly avoided here. Palladium-catalyzed conditions carry a high risk of unwanted hydrogenolysis, which would cleave the crucial N-benzyl bond. The Béchamp reduction (Fe/NH₄Cl) provides absolute chemoselectivity, reducing the nitro group to a primary amine while leaving the benzylamine moiety entirely intact[5].

Step 3: Carbonylative Cyclization

Objective: Final ring closure to 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.

  • Protocol: Dissolve 3-amino-4-(benzylamino)pyridine (1.0 eq) in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise. Stir the reaction at room temperature for 12 hours. Concentrate the mixture in vacuo, wash with water to remove the imidazole byproduct, and recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water).

  • Causality & Rationale: CDI is selected as a highly efficient, bench-stable phosgene equivalent. The primary amine at C3 acts as the initial nucleophile, attacking the carbonyl of CDI and expelling one equivalent of imidazole. The secondary benzylamine at C4 then undergoes an intramolecular cyclization, expelling the second imidazole equivalent to form the stable imidazolidinone ring. The byproduct (imidazole) is highly water-soluble, allowing for a self-purifying aqueous workup that ensures the high purity required for biological assays.

References

1.[1] Smolecule. 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one - Smolecule. Retrieved from 2.[2] Smolecule. 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Molecular Weight & Properties. Retrieved from 3.[3] PubChem - NIH. 4-Benzylamino-3-nitropyridine | C12H11N3O2 | CID 4125137. Retrieved from 4.[5] DOI.org. Lerisetron Analogues with Antimalarial Properties: Synthesis, Structure-Activity Relationship Studies and Biological Assessment. Retrieved from 5.[4] CORE. Exploration of Toll-like Receptor 7 and 8 Agonists as Potential Vaccine Adjuvants. Retrieved from

Sources

Foundational

A Technical Guide to 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one: A Privileged Heterocyclic Scaffold

Abstract The imidazo[4,5-c]pyridin-2-one core is a significant heterocyclic system in medicinal chemistry, largely due to its structural similarity to purines, which allows it to interact with a wide array of biological...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazo[4,5-c]pyridin-2-one core is a significant heterocyclic system in medicinal chemistry, largely due to its structural similarity to purines, which allows it to interact with a wide array of biological targets.[1][2] This guide focuses on a key derivative, 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, exploring its role as a versatile building block in the synthesis of complex, biologically active molecules. We will delve into its synthesis, physicochemical properties, and reactivity, providing a rationale for its utility in drug discovery. Detailed experimental protocols and mechanistic insights will be provided for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their work.

Introduction: The Significance of the Imidazo[4,5-c]pyridin-2-one Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals.[3] Among these, fused nitrogen-containing ring systems like the imidazopyridines are of particular interest.[2][3][4] The imidazo[4,5-c]pyridine isomer, a "3-deazapurine," mimics the natural purine structure, enabling it to function as an antagonist or modulator in various biological pathways.[1][2][5] The introduction of a 2-oxo functionality and a 1-benzyl group confers specific physicochemical properties and provides synthetic handles that make 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one a uniquely valuable starting material.

The benzyl group is not merely a placeholder; it offers a site for further chemical modification and its lipophilicity can significantly influence the pharmacokinetic profile of derivative compounds.[6] This guide will demonstrate how this specific substitution pattern creates a "privileged scaffold" — a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Synthesis of the Core Scaffold

The construction of the 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one core is a critical first step. The most common and efficient methods involve the cyclization of appropriately substituted diaminopyridines.[1]

Synthetic Pathway Overview

A prevalent synthetic strategy involves the condensation and subsequent cyclization of a pyridine-3,4-diamine derivative.[1] The choice of cyclizing agent is crucial for introducing the carbonyl group at the 2-position.

Synthesis_Pathway cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Cyclization 3,4-Diaminopyridine 3,4-Diaminopyridine Intermediate_A N-Benzyl-3,4-diaminopyridine 3,4-Diaminopyridine->Intermediate_A Base (e.g., NaH) Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Intermediate_A Final_Product 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Intermediate_A->Final_Product Cyclizing_Agent Cyclizing Agent (e.g., CDI, Triphosgene) Cyclizing_Agent->Final_Product

Caption: General synthetic route to the target scaffold.

Detailed Experimental Protocol: Synthesis of 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

This protocol is a representative example; specific conditions may require optimization.

Step 1: Synthesis of N-benzyl-pyridine-3,4-diamine

  • To a stirred solution of 3,4-diaminopyridine (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride (1.05 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with ice-cold water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the N-benzylated intermediate.

Step 2: Cyclization to form 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

  • Dissolve the N-benzyl-pyridine-3,4-diamine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography to afford the pure title compound.

Self-Validation Note: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry. Expected ¹H NMR signals would include aromatic protons from both the pyridine and benzyl rings, and a characteristic singlet for the benzylic CH₂ group.

Reactivity and Functionalization Strategies

The 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold offers several positions for chemical modification, making it an excellent starting point for generating compound libraries for high-throughput screening.

Key Reactive Sites:
  • N-3 Position: The remaining secondary amine in the imidazole ring is a prime site for alkylation or acylation.

  • Pyridine Ring (C-4, C-6, C-7): These positions are susceptible to electrophilic aromatic substitution, although the electron-withdrawing nature of the fused imidazole ring can make this challenging. Halogenation followed by cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is a more common and effective strategy.

  • Benzyl Group: While less common, modifications to the benzyl ring can be performed to fine-tune steric and electronic properties.

Functionalization Core 1-Benzyl-1H,2H,3H-imidazo [4,5-c]pyridin-2-one N3_Alkylation N-3 Alkylation/ Acylation Core->N3_Alkylation R-X, Base Pyridine_Halogenation Pyridine Ring Halogenation (C4/C6/C7) Core->Pyridine_Halogenation NBS/NCS Benzyl_Mod Benzyl Ring Substitution Core->Benzyl_Mod Electrophilic Substitution Cross_Coupling Suzuki/Buchwald Cross-Coupling Pyridine_Halogenation->Cross_Coupling Pd Catalyst, Boronic Acid/Amine

Caption: Key functionalization pathways for the scaffold.

Representative Protocol: N-3 Alkylation
  • To a solution of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or cesium carbonate (Cs₂CO₃) (1.2 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 eq).

  • Heat the reaction to 50-60 °C and stir for 4-12 hours until TLC indicates the consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to obtain the N-3 alkylated product.

Applications in Medicinal Chemistry

Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have shown promise in a variety of therapeutic areas, demonstrating the core's value as a pharmacophore.

Case Study: Kinase Inhibitors

The scaffold has been successfully employed in the development of potent kinase inhibitors, which are crucial in oncology.[6] For instance, derivatives have been investigated as inhibitors of BRAF kinase and Src family kinases (SFKs), which are often dysregulated in cancers like melanoma and glioblastoma.[7][8][9]

  • BRAF Inhibitors: The imidazo[4,5-c]pyridin-2-one core can act as a hinge-binding motif, a key interaction for many kinase inhibitors. By functionalizing the scaffold, researchers have developed low-nanomolar inhibitors of the BRAF enzyme.[7][8]

  • Src Family Kinase (SFK) Inhibitors: In the context of glioblastoma, new series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized, showing submicromolar inhibition of Src and Fyn kinases and effective antiproliferative activity against glioblastoma cell lines.[9]

The general structure-activity relationship (SAR) for these inhibitors often involves:

  • The core scaffold occupying the hinge-binding region of the ATP pocket.

  • Substituents at the N-3 position extending into the solvent-exposed region, allowing for modulation of solubility and pharmacokinetic properties.

  • Substituents on the pyridine ring projecting into other pockets of the kinase domain to enhance potency and selectivity.

Other Therapeutic Areas

The versatility of the imidazopyridine class of molecules suggests potential applications in other areas, including:

  • Antimicrobial Agents: The structural similarity to purines makes them candidates for interfering with nucleic acid synthesis in pathogens.[2]

  • Central Nervous System (CNS) Agents: Certain imidazopyridines are known to act as GABA-A receptor modulators.[1][2]

  • Anti-inflammatory Agents: Some derivatives have been explored as non-steroidal anti-inflammatory drugs (NSAIDs).[2]

Data Summary

PropertyDescriptionSignificance
Molecular Formula C₁₃H₁₁N₃OProvides a starting point for characterization.[6]
Core Structure Fused imidazole and pyridine rings.Mimics natural purines, enabling broad biological interactions.[1][6]
Key Functional Groups Lactam (amide in ring), secondary amine (N-H), benzyl group, pyridine ring.Offers multiple sites for synthetic modification.[6]
Primary Synthetic Route Condensation and cyclization of a 3,4-diaminopyridine derivative.A reliable and well-established method for scaffold construction.[1]
Key Applications Kinase inhibitors (BRAF, SFKs), potential antimicrobial and CNS agents.Demonstrates the scaffold's "privileged" status in drug discovery.[2][7][9]

Conclusion and Future Outlook

1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a highly valuable and versatile heterocyclic building block. Its straightforward synthesis, multiple points for derivatization, and privileged core structure make it an attractive starting point for the development of novel therapeutics. The demonstrated success in the field of kinase inhibition highlights its potential, and future research will likely expand its application into other disease areas. As synthetic methodologies continue to advance, the ability to rapidly and efficiently generate diverse libraries based on this scaffold will further solidify its role in modern drug discovery.

References

  • Bhat, V. G., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. Available from: [Link]

  • Fancelli, D., et al. (2010). BRAF Inhibitors Based on an Imidazo[3][10]pyridin-2-one Scaffold and a Meta Substituted Middle Ring. Journal of Medicinal Chemistry, 53(5), 2079-2089. Available from: [Link]

  • Richards, S. L., & Drewry, D. H. (2015). Pyridines and Imidazaopyridines With Medicinal Significance. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 531-544). Royal Society of Chemistry. Available from: [Link]

  • Temple, C., Jr, et al. (1988). Antimitotic agents: synthesis of imidazo[4,5-c]pyridin-6-ylcarbamates and imidazo[4,5-b]pyridin-5-ylcarbamates. Journal of Medicinal Chemistry, 31(5), 1009-1014. Available from: [Link]

  • Fancelli, D., et al. (2010). BRAF inhibitors based on an imidazo[3][10]pyridin-2-one scaffold and a meta substituted middle ring. Journal of Medicinal Chemistry, 53(5), 2079-89. Available from: [Link]

  • Wang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1632-1643. Available from: [Link]

  • Bhat, V. G., et al. (2017). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 423. Available from: [Link]

  • Seela, F., & Gumbi, B. (2006). Synthetic approaches to derivatives of imidazo[4,5-b]pyridines (Review). Arkivoc, 2006(5), 1-17. Available from: [Link]

  • Crozet, M. D., et al. (2004). SYNTHESIS OF A NEW IMIDAZO[4,5-b]PYRIDIN-5-ONE VIA A VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. Heterocycles, 63(7), 1577-1582. Available from: [Link]

  • Kráľová, P., et al. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science, 16(9), 485-492. Available from: [Link]

  • Wang, H., et al. (2019). Transition-metal-free C–N and C–C formation: synthesis of benzo[3][10]imidazo[1,2-a]pyridines and 2-pyridones from ynones. Green Chemistry, 21(19), 5286-5290. Available from: [Link]

  • Uçucu, Ö., et al. (2001). Synthesis and analgesic activity of some 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives. Il Farmaco, 56(4), 285-290. Available from: [Link]

  • Glavač, D., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34. Available from: [Link]

  • Martínez-Pascual, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5035. Available from: [Link]

  • Al-Soud, Y. A. (2005). Synthesis of 1-(3H-imidazo[4,5-b]pyridin-2-yl)-2-(3,5-dimethyl-1Hpyrrol-2-yl)diazenes. Molecules, 10(9), 1143-1148. Available from: [Link]

  • Boufroura, H., & Djebbar, S. (2021). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1109-1144. Available from: [Link]

Sources

Exploratory

The Pharmacological Profile of 1-Benzyl-Imidazo[4,5-c]pyridin-2-one: A Multitarget Scaffold Analysis

The following technical guide details the biological targets, mechanism of action, and experimental characterization of the 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold. [1] Executive Summary The 1-benzyl-imidazo[4,5-c]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological targets, mechanism of action, and experimental characterization of the 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold.

[1]

Executive Summary

The 1-benzyl-imidazo[4,5-c]pyridin-2-one motif represents a privileged heterocyclic scaffold in medicinal chemistry, distinguished by its ability to engage multiple distinct biological targets through specific side-chain modifications. Unlike its isomer, imidazo[4,5-b]pyridine (commonly associated with Aurora kinase inhibition), the [4,5-c] fusion system provides a unique vector for targeting Src Family Kinases (SFKs) , DNA-Dependent Protein Kinase (DNA-PK) , and viral fusion proteins.[1]

This guide analyzes the scaffold's "polypharmacology," detailing how the hydrophobic benzyl group at the


 position and the urea-like carbonyl at 

serve as critical anchors for ATP-competitive inhibition and allosteric modulation.

Chemical Architecture & Binding Modes[1][2]

The core structure consists of a pyridine ring fused to an imidazolin-2-one moiety.[2][3] The biological activity is dictated by three primary vectors:

  • N1-Benzyl Anchor: Occupies the hydrophobic pocket (e.g., the specificity pocket of kinases). Variations here (benzyl vs. cyclohexyl vs. trifluoroethyl) dictate selectivity between kinases and viral targets.

  • C2-Carbonyl (Urea Motif): Acts as a hydrogen bond acceptor/donor pair (with N3-H), often mimicking the hinge-binding region of ATP in kinase active sites.[2]

  • C4/C6 Substitution: The "exit vector" for solubilizing groups or moieties that interact with the ribose-binding pocket.[2]

Structural Isomerism Note

Researchers must distinguish this scaffold from imidazo[4,5-b]pyridin-2-one .[2] The nitrogen placement in the pyridine ring (


 vs. 

fusion) fundamentally alters the electronic distribution and hydrogen bonding capabilities, changing the target profile from Aurora/CDK (b-fusion) to SFK/DNA-PK (c-fusion).

Primary Biological Targets[1][2]

Src Family Kinases (SFKs)

Target Context: Glioblastoma Multiforme (GBM) and metastatic cancers.[4]

The 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold functions as a potent ATP-competitive inhibitor of c-Src and Fyn kinases.[2] In Glioblastoma, SFKs are hyperactivated and drive tumor invasiveness and resistance to radiotherapy.[1]

  • Mechanism: The scaffold binds in the ATP-binding cleft.[2] The

    
    -benzyl group (or its optimized cyclohexyl bioisostere) penetrates the hydrophobic back-pocket (Gatekeeper region), while the 
    
    
    
    -carbonyl forms hydrogen bonds with the kinase hinge region (Met341 in c-Src).[2]
  • Key Data: Derivatives such as Compound 1s (an optimized analog) have demonstrated sub-micromolar inhibition of Src/Fyn and significant antiproliferative activity against U87-EGFRvIII GBM cell lines.

DNA-Dependent Protein Kinase (DNA-PK)

Target Context: Radiosensitization for Oncology.[2][5]

DNA-PK is a core component of the Non-Homologous End Joining (NHEJ) pathway, responsible for repairing double-strand DNA breaks (DSBs) caused by ionizing radiation.[5]

  • Scaffold Hopping: This scaffold was identified via a "scaffold hopping" strategy from Dactolisib (a PI3K/mTOR inhibitor). The imidazo[4,5-c]pyridin-2-one core retains the hinge-binding capability of the quinoline core of Dactolisib but offers a distinct intellectual property space and selectivity profile.[2]

  • Mechanism: Inhibition of DNA-PK prevents the phosphorylation of downstream effectors (like Artemis and XRCC4), effectively blocking DNA repair and forcing cancer cells into apoptosis following radiation therapy.

  • Lead Compound: Compound 78 (a 6-anilino derivative) exhibits nanomolar potency and high selectivity for DNA-PK over PI3K

    
    .[2][5]
    
Respiratory Syncytial Virus (RSV) Fusion Protein

Target Context: Antiviral therapeutics.

While kinase inhibition relies on the ATP pocket, the scaffold also serves as an anchor for RSV Fusion (F) protein inhibitors .[1]

  • Mechanism: The compound binds to the F-protein, preventing the conformational change required for the virus to fuse with the host cell membrane.

  • SAR Insight: In this context, the

    
    -substituent is often optimized to a trifluoroethyl  group (as seen in JNJ-53718678 ), but the 1-benzyl derivatives serve as the initial hit matter for this class.[2] The scaffold acts as a rigid spacer orienting the side chains into the fusion protein's binding cleft.
    

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway interference of this scaffold in an oncology context (SFK and DNA-PK inhibition).

G Scaffold 1-Benzyl-Imidazo[4,5-c] pyridin-2-one Core Target_SFK Target: Src/Fyn Kinases (ATP Pocket) Scaffold->Target_SFK N1-Hydrophobic Interaction Target_DNAPK Target: DNA-PK (ATP Pocket) Scaffold->Target_DNAPK C6-Anilino Substitution Effect_SFK Block Src Signaling (FAK/Paxillin) Target_SFK->Effect_SFK Inhibition Effect_DNAPK Block NHEJ Pathway (XRCC4/Artemis) Target_DNAPK->Effect_DNAPK Inhibition Outcome_GBM Reduced Invasion (Glioblastoma) Effect_SFK->Outcome_GBM Outcome_Radio Radiosensitization (Apoptosis) Effect_DNAPK->Outcome_Radio Outcome_GBM->Outcome_Radio Synergistic Potential

Caption: Dual-targeting mechanism of the scaffold. N1-modifications drive Src potency, while C6-substitutions enhance DNA-PK selectivity, leading to reduced tumor invasion and increased radiosensitivity.[2][1]

Experimental Protocols

To validate biological activity, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.[2]

In Vitro Kinase Assay (ADP-Glo™ Platform)

Purpose: Determine


 values for Src or DNA-PK inhibition.[2]
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare 10 mM stock of the test compound in DMSO.

  • Enzyme Reaction:

    • In a 384-well white plate, add 2

      
      L of compound (serial dilutions).
      
    • Add 2

      
      L of Enzyme (Src or DNA-PK) diluted to optimal concentration (e.g., 2 ng/well).[1]
      
    • Incubate for 10 min at RT (allows compound to bind active site).

    • Add 1

      
      L of Substrate/ATP mix (Poly E4Y peptide for Src; derived peptide for DNA-PK).[2]
      
    • Incubate for 60 min at RT.

  • Detection:

    • Add 5

      
      L ADP-Glo™ Reagent  (terminates reaction, depletes remaining ATP).[1] Incubate 40 min.
      
    • Add 10

      
      L Kinase Detection Reagent  (converts ADP to ATP, then to Luciferase signal).[1] Incubate 30 min.
      
  • Readout: Measure Luminescence.

  • Validation:

    • Positive Control: Staurosporine (Pan-kinase inhibitor) or Dactolisib (for DNA-PK).

    • Negative Control: DMSO only (0% inhibition).

    • Z-Factor: Must be > 0.5 for valid assay.[2]

Cellular Radiosensitization Assay (Clonogenic Survival)

Purpose: Verify DNA-PK inhibition leads to functional radiosensitization.[2]

  • Seeding: Seed HCT116 or U87 cells (500-1000 cells/well) in 6-well plates.

  • Treatment: Treat cells with the test compound (at

    
     or 
    
    
    
    concentration) or Vehicle (DMSO) 1 hour prior to irradiation.[1]
  • Irradiation: Expose cells to ionizing radiation (0, 2, 4, 6, 8 Gy) using a Cs-137 source or X-ray irradiator.[1]

  • Incubation: Replace media (optional, depending on compound stability) and incubate for 10-14 days to allow colony formation.

  • Staining: Fix with methanol/acetic acid (3:1) and stain with 0.5% Crystal Violet.

  • Analysis: Count colonies (>50 cells). Plot Survival Fraction (log scale) vs. Radiation Dose (linear scale).[1]

  • Result: A "left-shift" in the curve for the compound-treated group indicates radiosensitization.[2]

Structure-Activity Relationship (SAR) Summary

PositionFunctionOptimization Strategy
N1 (Benzyl) Hydrophobic Anchor The benzyl group fits the kinase "Gatekeeper" pocket.[2] Optimization: Replacing Benzyl with Cyclohexyl often improves metabolic stability and Src potency. Replacing with Trifluoroethyl shifts activity toward viral targets (RSV).
C2 (Ketone) H-Bond Acceptor Critical for hinge binding.[2] Constraint: Modification to thione (C=S) or removal usually abolishes kinase activity.
N3 (Amine) H-Bond Donor Works in tandem with C2=O. Alkylation at N3 usually destroys binding affinity (steric clash with hinge).
C4 Solubility Vector Ideal position for introducing polar groups (morpholine, piperazine) to improve ADME properties without affecting binding.[1]
C6 Selectivity Switch Introduction of anilino or aryl groups here is critical for DNA-PK selectivity (mimicking the shape of Dactolisib).

References

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[4] URL:[Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Source: ACS Medicinal Chemistry Letters (2024/Recent). URL:[Link][1]

  • Discovery of JNJ-53718678, a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. (Demonstrates the N1-substituted imidazo[4,5-c]pyridin-2-one scaffold utility). Source: Journal of Medicinal Chemistry (2020). URL:[Link][1]

  • Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases. (For comparison of the [4,5-b] vs [4,5-c] isomer targets). Source: Journal of Medicinal Chemistry (2010).[6] URL:[Link]

Sources

Foundational

History and discovery of imidazo[4,5-c]pyridin-2-one synthesis pathways

Topic: History and Discovery of Imidazo[4,5-c]pyridin-2-one Synthesis Pathways Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Executive Summary: The "3-D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: History and Discovery of Imidazo[4,5-c]pyridin-2-one Synthesis Pathways Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The "3-Deazapurine" Scaffold

The imidazo[4,5-c]pyridin-2-one scaffold (often chemically indexed as 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one) represents a critical bioisostere in modern medicinal chemistry. Structurally analogous to the purine core (specifically guanine and adenine), this bicycle replaces the N-3 of the purine ring with a carbon atom, classifying it as a 3-deazapurine derivative.

This subtle atomic substitution dramatically alters the electronic landscape of the heterocycle while preserving the critical hydrogen-bond donor/acceptor motifs required for high-affinity binding in ATP-binding pockets (kinases) and allosteric sites (GPCRs). Historically utilized as a crude antimetabolite, the scaffold has evolved into a privileged core for Src family kinase (SFK) inhibitors , CGRP antagonists , and cAMP phosphodiesterase inhibitors .

This guide analyzes the evolution of synthetic pathways from early thermal fusions to modern palladium-catalyzed cascades, providing actionable protocols for the bench scientist.

Historical Evolution & Mechanistic Discovery

The "Fusion" Era (Mid-20th Century)

Early syntheses of the imidazo[4,5-c]pyridine core were driven by the search for purine antagonists. The initial discovery relied on the "Urea Fusion" method.

  • The Method: 3,4-Diaminopyridine was heated with urea to temperatures exceeding 180°C.

  • The Mechanism: Thermal decomposition of urea generates isocyanic acid (HNCO) in situ, which reacts with the diamine to form a ureido-intermediate, followed by thermal dehydration to close the ring.

  • Limitations: This "sledgehammer" approach suffered from poor yields, extensive charring, and incompatibility with sensitive functional groups required for modern structure-activity relationship (SAR) studies.

The "Activation" Era (Late 20th Century)

To improve functional group tolerance, chemists moved toward activated carbonyl sources.

  • Phosgene (

    
    ):  Provided high reactivity but introduced severe safety hazards.
    
  • 1,1'-Carbonyldiimidazole (CDI): Emerged as the reagent of choice. CDI acts as a "chemical anvil," activating the diamine under mild conditions (0°C to RT) to form the cyclic urea without generating acidic byproducts (producing only imidazole).

The "Catalytic" Era (21st Century)

Modern demands for convergent synthesis led to transition-metal-catalyzed approaches.

  • Pd-Catalyzed Cascades: Recent breakthroughs utilize Palladium (Pd) to couple 3-amino-4-halopyridines with urea or isocyanates, facilitating an intramolecular cyclization that bypasses the need for unstable diaminopyridine precursors.

Core Synthetic Pathways & Mechanisms

Pathway A: The CDI-Mediated Cyclization (Gold Standard)

This is the most robust method for laboratory-scale synthesis, offering high yields and operational simplicity.

Mechanism:

  • Nucleophilic Attack: The more nucleophilic 4-amino group (or 3-amino, depending on substitution) attacks the carbonyl of CDI.

  • Intermediate Formation: Formation of an acyl-imidazole intermediate.

  • Ring Closure: The adjacent amino group attacks the carbonyl, displacing the second imidazole moiety.

CDI_Mechanism Start 3,4-Diaminopyridine Inter Acyl-Imidazole Intermediate Start->Inter Nucleophilic Attack (THF/DCM, 0°C) CDI Reagent: CDI (1,1'-Carbonyldiimidazole) CDI->Inter Cyclic Imidazo[4,5-c]pyridin-2-one Inter->Cyclic Intramolecular Cyclization Byprod Byproduct: 2 eq. Imidazole Inter->Byprod

Figure 1: Mechanistic flow of the CDI-mediated cyclization of 3,4-diaminopyridine.

Pathway B: The Curtius Rearrangement Route

Used when starting from pyridine-carboxylic acids rather than diamines.

Logic:

  • Start with 3-aminoisonicotinic acid .

  • Convert acid to Acyl Azide (using DPPA or

    
    ).
    
  • Curtius Rearrangement: Thermal decomposition yields an Isocyanate (

    
    ).
    
  • Intramolecular Trapping: The adjacent amine traps the isocyanate to form the cyclic urea.

Validated Experimental Protocol

Note: This protocol is synthesized from high-reliability sources (ACS, MDPI) and optimized for reproducibility.

Protocol: Synthesis of 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one via CDI

Precursor: 3,4-Diaminopyridine (CAS: 54-96-6) Reagent: 1,1'-Carbonyldiimidazole (CDI) Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:
  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3,4-diaminopyridine (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Activation: Cool the solution to 0°C using an ice bath. This controls the exotherm and prevents polymerization.

  • Addition: Add CDI (1.2 to 1.5 equiv) portion-wise over 15 minutes. Critical: Watch for

    
     evolution if wet solvents are used (though CDI typically releases imidazole, trace water reacts vigorously).
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–12 hours . Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup (Precipitation Method): The product often precipitates directly from THF. Filter the solid.[1]

  • Purification: Wash the filter cake with cold THF followed by diethyl ether to remove residual imidazole.

  • Yield: Typical yields range from 75% to 90% .

Technical Note on Regiochemistry: If the starting diamine is unsymmetrical (e.g., N-alkylated at one position), the reaction with CDI is generally agnostic to the order of attack, but the final product is the same. However, if using the Curtius route, the position of the carbonyl is fixed by the carboxylic acid precursor, allowing for unambiguous structural assignment.

Comparative Data: Reagent Selection

ReagentConditionsYield ProfileSafety ProfileKey Utility
Urea Melt (180°C)Low (30-50%)Safe, but harshIndustrial commodity scale
Phosgene Toluene, 0°CHigh (80-95%)Severe Toxicity Atom economy, legacy processes
CDI THF, RTHigh (80-90%) Mild, User-friendlyBench-top "Gold Standard"
Triphosgene DCM, 0°CHigh (80-90%)Moderate (Solid source)Safer alternative to gas phosgene

Modern Applications & Signaling Pathways

The imidazo[4,5-c]pyridin-2-one core is a frequent "hinge binder" in kinase inhibitor design. The lactam (cyclic urea) motif presents a Donor-Acceptor-Donor (D-A-D) or Donor-Acceptor (D-A) profile that mimics the adenine ring of ATP.

Kinase_Binding Drug Imidazo[4,5-c]pyridin-2-one (Inhibitor) H_Bond Hydrogen Bond Network Drug->H_Bond NH (Donor) & C=O (Acceptor) ATP_Pocket ATP Binding Pocket (Kinase Hinge Region) ATP_Pocket->H_Bond Glu/Met Backbone Effect Inhibition of Phosphorylation H_Bond->Effect Competitive Displacement

Figure 2: Logical flow of Kinase Hinge Binding interaction.

Key Drug Candidates
  • Src/Fyn Inhibitors: Used in Glioblastoma research (See Reference 5).

  • CGRP Antagonists: Intermediates for migraine therapeutics like Telcagepant analogs.

References

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Source: ACS Publications [Link][2]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: MDPI (Molecules) [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. Source: ResearchGate [Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: PubMed / Taylor & Francis [Link]

  • Imidazo[4,5-c]pyridines (3-deazapurines) and their nucleosides as immunosuppressive and antiinflammatory agents. Source: Journal of Medicinal Chemistry [Link]

Sources

Exploratory

Solubility profile of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in organic solvents

[1][2][3] Executive Summary & Chemical Identity[1][2][3][4] This guide details the solubility profile and solvent selection strategy for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (hereafter referred to as BIP-2-one )...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4]

This guide details the solubility profile and solvent selection strategy for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (hereafter referred to as BIP-2-one ).[1][2][3] This heterocyclic scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK/Src family) and immunomodulatory agents.

Understanding the solubility landscape of BIP-2-one is essential for three distinct workflows:

  • Biological Assays: Preparation of high-concentration stock solutions without precipitation.

  • Synthetic Chemistry: Selection of reaction media for nucleophilic substitutions or coupling reactions.[2][3]

  • Purification: Design of recrystallization systems using solvent/antisolvent pairs.

Structural Determinants of Solubility

The solubility behavior of BIP-2-one is governed by two competing structural motifs:

  • The Lipophilic Domain: The N-benzyl group increases LogP (partition coefficient), significantly reducing aqueous solubility and enhancing affinity for chlorinated and aromatic solvents.[2][3]

  • The Polar Core: The imidazo[4,5-c]pyridin-2-one moiety contains a lactam functionality (cyclic urea-like).[1][2][3] This creates a strong dipole and potential for intermolecular hydrogen bonding (N-H donor, C=O acceptor), leading to high crystal lattice energy.

Predicted & Empirical Solubility Profile

The following data categorizes solvents based on their ability to disrupt the BIP-2-one crystal lattice. Data is synthesized from thermodynamic behavior of structural analogs (imidazo[4,5-c]pyridines) and standard solubility protocols [1, 2].[2][3]

Solvent Classification Table[1][2][3]
Solvent ClassRepresentative SolventsSolubility RatingPrimary ApplicationMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Stock Solutions, Library StorageStrong dipole interactions disrupt the intermolecular H-bonds of the lactam core.[1][2][3]
Chlorinated Dichloromethane (DCM), ChloroformModerate (10–50 mg/mL)Synthetic Workup, ExtractionThe benzyl group interacts favorably with the lipophilic nature of DCM; useful for liquid-liquid extraction.[2]
Ethers THF, 1,4-DioxaneModerate (5–20 mg/mL)Reaction SolventModerate solubility; often used as a co-solvent in reduction reactions.[2][3]
Alcohols Methanol, Ethanol, IsopropanolTemperature Dependent RecrystallizationLow solubility at RT; high solubility at reflux.[2][3] Ideal for purification via cooling crystallization.[3]
Antisolvents Water, Diethyl Ether, HexanesPoor (<1 mg/mL)Precipitation, WashingHigh lattice energy and hydrophobicity prevent solvation.[2] Used to crash out the product.

Critical Note: While DMSO is the gold standard for stock solutions, avoid using it for evaporative workups due to its high boiling point (189°C).[3] For reaction monitoring, dilute DMSO aliquots into Methanol/Water (1:1) to prevent column overloading in HPLC.[3]

Technical Workflow: Thermodynamic Solubility Determination

To establish precise solubility limits for your specific batch (polymorphs can affect solubility by factor of 2x), follow this self-validating "Shake-Flask" protocol. This method is superior to kinetic (turbidimetric) methods for process development [3].[2][3]

Protocol: Equilibrium Solubility via HPLC-UV

Objective: Determine the saturation concentration (


) of BIP-2-one in a target solvent at 25°C.

Materials:

  • BIP-2-one (Solid, >98% purity)[1][2][3]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters (Nylon filters may bind the benzyl group)[2]

  • Agilent 1200 Series HPLC (or equivalent) with UV detection at 254 nm.[2][3]

Step-by-Step Methodology:

  • Supersaturation: Add excess BIP-2-one solid to 2.0 mL of the target solvent in a borosilicate glass vial. A visible sediment must remain at the bottom.[2][3]

  • Equilibration: Agitate the suspension at 25°C ± 0.5°C for 24 hours using a rotary mixer or temperature-controlled shaker.

    • Why: 24 hours ensures the system reaches thermodynamic equilibrium, overcoming the "metastable zone" where kinetic solubility might yield falsely high results.[3]

  • Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Draw the supernatant and pass it through a 0.45 µm PTFE filter.[2][3] Discard the first 200 µL of filtrate (saturation of filter membrane).[3]

  • Quantification: Dilute the filtrate (typically 1:100 or 1:1000) with mobile phase (e.g., Acetonitrile/Water) and inject into HPLC.[2][3]

  • Calculation: Calculate concentration using a pre-established calibration curve (

    
    ).
    

Validation Check:

  • Purity Check: Compare the peak area of the main peak in the solubility sample vs. the standard.[2][3] If degradation products >1% appear, the solvent is incompatible (e.g., hydrolysis in acidic water).

Application Logic: Solvent Selection Decision Tree

The following diagram illustrates the decision logic for selecting the appropriate solvent system based on the experimental stage.

SolubilityLogic Start Start: Select Application BioAssay Biological Assay (IC50 / Screening) Start->BioAssay Synthesis Chemical Synthesis (Reaction Medium) Start->Synthesis Purification Purification (Crystallization) Start->Purification StockSol Prepare Stock (10-100 mM) BioAssay->StockSol ReactionType Determine Reaction Type Synthesis->ReactionType CrystSystem Solvent/Antisolvent System Purification->CrystSystem DMSO DMSO (Primary) DMF (Secondary) StockSol->DMSO High Sol required DCM_THF DCM or THF (Standard) ReactionType->DCM_THF Reduction/Acylation Polar Polar Aprotic (Nucleophilic Sub.) ReactionType->Polar SnAr / Alkylation EtOH_Water Ethanol / Water (Cooling) CrystSystem->EtOH_Water Preferred DCM_Hex DCM / Hexanes (Evaporation) CrystSystem->DCM_Hex Alternative Polar->DMSO

Figure 1: Decision matrix for solvent selection.[1][2][3] Blue path denotes biological applications; Yellow denotes synthesis; Green denotes purification strategies.[1][2][3]

Advanced Considerations: pH-Dependent Solubility

BIP-2-one possesses ionizable centers.[1][3] The pyridine nitrogen (N5) and the imidazole moiety allow for pH manipulation to enhance aqueous solubility [4].[2][3]

  • Acidic pH (pH < 4): Protonation of the pyridine nitrogen (

    
    ) significantly increases aqueous solubility.[1][2][3]
    
    • Protocol: Use 0.1 N HCl or Methanesulfonic acid to form in-situ salts for aqueous processing.[1][2][3]

  • Basic pH (pH > 10): Deprotonation of the lactam NH (if N3 is unsubstituted) can form a water-soluble anion.[1][2][3]

    • Warning: High pH may risk hydrolysis of the lactam ring over extended periods.[2][3]

Formulation for Animal Studies

For in vivo PK studies where DMSO is limited (<5% v/v), use the following vehicle:

  • 5% DMSO (Solubilizer)[1][2][3]

  • 40% PEG 400 (Co-solvent)[1][2][3]

  • 55% Saline or Water [1][2][3]

  • Preparation: Dissolve BIP-2-one in DMSO first, add PEG 400, vortex, then slowly add Saline with rapid stirring to prevent microprecipitation.[1][2][3]

References

  • Li, P., et al. (2010).[2][3] Experimental solubility profiling of marketed CNS drugs and discovery candidates. Bioorganic & Medicinal Chemistry Letters, 20(24), 7312-7316.[2][3][4]

  • World Health Organization. (2018).[2][3][5] Protocol to Conduct Equilibrium Solubility Experiments for BCS-Based Classification. WHO Technical Report Series, No. 1003.[3][5]

  • Jarmoni, K., et al. (2024).[3][6] Imidazo[4,5-b]pyridines: From Kinase Inhibitors to more Diversified Biological Properties.[1][2][3][6] Current Medicinal Chemistry.

  • PubChem. (2023).[2][3][7] Compound Summary: Imidazo[4,5-c]pyridin-2-one derivatives. National Library of Medicine.[2][3]

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

This is a comprehensive Technical Application Note and Protocol for the synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . [1] Introduction & Significance The imidazo[4,5-c]pyridin-2-one scaffold represents a p...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Technical Application Note and Protocol for the synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one .

[1]

Introduction & Significance

The imidazo[4,5-c]pyridin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and demonstrating significant potential in kinase inhibition (e.g., DNA-PK, Src family kinases) and immunomodulation.[1] The 1-benzyl derivative is a critical intermediate for generating N3-substituted libraries or exploring structure-activity relationships (SAR) at the N1 position.[1]

This protocol details a robust, three-step synthesis starting from commercially available 4-chloro-3-nitropyridine .[1] The route is designed for scalability and reproducibility, utilizing a regioselective nucleophilic aromatic substitution (


) followed by nitro reduction and carbonyl insertion.
Retrosynthetic Logic

The construction of the cyclic urea core relies on the differentiation of the two nitrogens in the pyridine backbone.

  • Regiocontrol: The 4-position of the pyridine ring is significantly more electrophilic than the 3-position due to the para-relationship with the pyridine nitrogen.

  • Differentiation: Introducing the benzyl group via ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     on 4-chloro-3-nitropyridine locks the alkyl substituent onto the future N1-position of the imidazo[4,5-c]pyridine system.
    
  • Cyclization: The resulting vicinal diamine (one primary, one secondary) is cyclized using 1,1'-Carbonyldiimidazole (CDI), a safer and more manageable alternative to phosgene.[1]

Synthetic Pathway Visualization[1]

SynthesisRoute SM 4-Chloro-3-nitropyridine (Starting Material) Int1 4-(Benzylamino)-3-nitropyridine (Intermediate 1) SM->Int1 Step 1: BnNH2, Et3N EtOH, Reflux Int2 3-Amino-4-(benzylamino)pyridine (Intermediate 2) Int1->Int2 Step 2: Fe, NH4Cl EtOH/H2O, 80°C Prod 1-Benzyl-imidazo[4,5-c]pyridin-2-one (Target) Int2->Prod Step 3: CDI THF, Reflux

Figure 1: Three-step synthetic route from 4-chloro-3-nitropyridine to the target scaffold.

Experimental Protocol

Step 1: Synthesis of 4-(Benzylamino)-3-nitropyridine

Reaction Type: Nucleophilic Aromatic Substitution (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)

Reagents & Materials:

  • 4-Chloro-3-nitropyridine (1.0 equiv)[1]

  • Benzylamine (1.1 equiv)[1]

  • Triethylamine (Et3N) (1.2 equiv) - Optional, acts as acid scavenger[1]

  • Ethanol (Anhydrous) - Solvent[1]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[2]

  • Dissolution: Dissolve 4-chloro-3-nitropyridine (e.g., 5.0 g, 31.5 mmol) in Ethanol (50 mL). The solution typically appears yellow.

  • Addition: Add Benzylamine (3.71 g, 34.6 mmol) dropwise over 5 minutes. If using Et3N, add it subsequently.

    • Note: An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

    • Monitoring: Monitor by TLC (50% EtOAc/Hexanes).[1] The starting material (Rf ~0.6) should disappear, and a bright yellow/orange product spot (Rf ~0.4) will form.

  • Workup: Cool the reaction to room temperature. The product often precipitates as yellow crystals upon cooling.

    • If precipitate forms: Filter the solid, wash with cold ethanol and water, and dry under vacuum.

    • If no precipitate: Concentrate the solvent in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[3]

  • Yield: Expect 85–95% yield. Yellow solid.[4]

Step 2: Synthesis of 3-Amino-4-(benzylamino)pyridine

Reaction Type: Nitro Reduction (Bechamp Reduction)[1]

Reagents & Materials:

  • 4-(Benzylamino)-3-nitropyridine (Intermediate 1)[1]

  • Iron Powder (Fe) (5.0 equiv) - Must be fine powder (<325 mesh)[1]

  • Ammonium Chloride (NH4Cl) (5.0 equiv)[1]

  • Ethanol / Water (3:1 ratio)[1]

Procedure:

  • Setup: In a round-bottom flask, suspend Intermediate 1 (e.g., 5.0 g) in Ethanol (60 mL) and Water (20 mL).

  • Activation: Add NH4Cl (5.8 g) and Iron powder (6.1 g).

  • Reaction: Heat the mixture to 80°C with vigorous stirring.

    • Critical: Vigorous stirring is essential to keep the heavy iron powder suspended.

    • Time: Reaction is usually complete within 2–4 hours. The bright yellow color of the nitro compound will fade to a darker, brownish amine color.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron residues. Wash the Celite pad generously with hot Ethanol.

  • Workup: Concentrate the filtrate to remove ethanol. Basify the remaining aqueous residue with saturated NaHCO3 (pH ~9) and extract with DCM (3 x 50 mL).

    • Note: The diamine can be oxidation-sensitive.[5] Minimize light exposure and proceed quickly.

  • Yield: Expect 70–85% yield. Brown/off-white solid.[1]

Step 3: Cyclization to 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Reaction Type: Carbonyl Insertion / Cyclization[1]

Reagents & Materials:

  • 3-Amino-4-(benzylamino)pyridine (Intermediate 2)[1]

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)[1]

  • Tetrahydrofuran (THF) (Anhydrous) or Dichloromethane (DCM)[1]

Procedure:

  • Setup: Dissolve Intermediate 2 (e.g., 3.0 g, 15 mmol) in anhydrous THF (45 mL) in a dry flask under nitrogen.

  • Addition: Add CDI (3.65 g, 22.5 mmol) in one portion.

    • Observation: Gas evolution (CO2) will occur.[1] Ensure proper venting.

  • Reaction: Stir at room temperature for 1 hour, then heat to reflux for 2–4 hours to ensure complete cyclization.

    • Monitoring: TLC (10% MeOH/DCM).[1] The diamine spot will convert to a more polar, UV-active spot.[1]

  • Workup: Cool to room temperature.

    • Method A (Precipitation): The product often precipitates from THF upon cooling. Filter and wash with cold THF/Ether.

    • Method B (Extraction): Quench with water (caution: residual CDI will react vigorously).[1] Extract with EtOAc (or DCM/Isopropanol if solubility is low). Wash with water and brine.

  • Purification: Recrystallize from Ethanol or purify via flash chromatography (DCM/MeOH gradient).

  • Characterization:

    • 1H NMR (DMSO-d6): Diagnostic singlet for the benzyl CH2 (~5.0 ppm).[1][6] Aromatic signals for the pyridine ring (positions 2, 6, 7 in fused system) and the phenyl ring. Broad singlet for the NH (position 3) > 11 ppm.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Step 1: Low Yield Incomplete conversion; competitive hydrolysis.[1]Ensure anhydrous ethanol is used.[7][8] Increase benzylamine equivalents to 1.5.
Step 2: Stall Iron surface passivation.Add a few drops of acetic acid to activate the iron. Ensure vigorous mechanical stirring.
Step 3: Incomplete Cyclization Wet solvent (CDI hydrolysis).[1]Use freshly distilled/dried THF. Increase CDI to 2.0 equiv.
Product Solubility High polarity of urea core.The final product has low solubility in non-polar solvents. Use DMSO/MeOH for NMR. Use DCM:MeOH (9:1) for extraction.[3]

Safety & Handling

  • 4-Chloro-3-nitropyridine: Potential skin sensitizer and irritant.[1] Handle in a fume hood.

  • Benzylamine: Corrosive and lachrymator. Wear chemical-resistant gloves.[1]

  • CDI: Reacts with moisture to release CO2. Store in a desiccator.

  • Iron Waste: Filtered iron residues can be pyrophoric if dried completely. Keep wet and dispose of in hazardous solid waste.

References

  • BenchChem. (2025).[7] Optimizing Reaction Yield for 4-Benzylamino-3-nitropyridine: A Technical Support Guide. Link

  • Li, X., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1234–1245. Link

  • Smolecule. (2023).[5][8] 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one: Synthesis and Properties. Link

  • De Figueiredo, R. M., et al. (2006).[9] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles. Journal of Organic Chemistry, 71(11), 4147-4154.[1] Link[1]

  • Zhang, Y., et al. (2015). Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one. ResearchGate. Link

Sources

Application

Application Note: Regioselective N-Benzylation of Imidazo[4,5-c]pyridin-2-one

This application note details the protocol for the N-benzylation of imidazo[4,5-c]pyridin-2-one . This heterocyclic scaffold presents unique challenges due to its tautomeric equilibrium and multiple nucleophilic sites (N...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for the N-benzylation of imidazo[4,5-c]pyridin-2-one . This heterocyclic scaffold presents unique challenges due to its tautomeric equilibrium and multiple nucleophilic sites (N1, N3, and the pyridine N5).

The following guide prioritizes regiochemical control , solubility management , and purification strategies to ensure high-purity isolation of N-benzylated derivatives.


)
Scale:  Milligram to Gram Preparative

Introduction & Mechanistic Insight

The imidazo[4,5-c]pyridin-2-one scaffold is a fused bicyclic urea analog. Unlike its benzimidazolone counterparts, the presence of the pyridine nitrogen (N5) introduces significant electronic asymmetry.

The Challenge: Tautomerism and Regioselectivity

In the solution phase, the substrate exists in equilibrium between the 2-one (keto) and 2-ol (enol) forms. Under basic conditions, the amide-like protons at N1 and N3 are deprotonated to form a mono- or dianion.

  • N1 vs. N3 Selectivity: The N1 and N3 positions are chemically distinct due to their proximity to the pyridine nitrogen (N5).

    • N3 is closer to the bridgehead carbon C3a.

    • N1 is closer to the bridgehead carbon C7a.

  • N5 Competition: While N1/N3 are the primary sites for alkylation due to charge delocalization on the urea oxygen, the pyridine nitrogen (N5) remains nucleophilic. Using "soft" electrophiles or neutral conditions can lead to quaternary ammonium salt formation at N5.

Strategic Approach: To favor N-alkylation at the urea nitrogens (N1/N3) over O-alkylation or N5-quaternization, we utilize a hard base (NaH) in a polar aprotic solvent (DMF) . This ensures the formation of the imidazolonate anion, which is the active nucleophile.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
ReagentEquiv.[1][2][3]RoleCritical Attribute
Imidazo[4,5-c]pyridin-2-one 1.0SubstrateDry, finely powdered
Benzyl Bromide (BnBr) 1.1 - 2.2ElectrophileFreshly distilled/clear
Sodium Hydride (NaH) 1.2 - 2.5Base60% dispersion in oil
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous, amine-free
Ammonium Chloride ExcessQuenchSaturated aqueous soln.[4]

Note on Equivalents:

  • Use 1.1 eq of BnBr for mono-benzylation (expect a mixture of N1/N3 isomers).

  • Use 2.2+ eq of BnBr for bis-benzylation (N1,N3-dibenzyl).

Step-by-Step Methodology
Phase 1: Activation (Deprotonation)
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Charge the flask with imidazo[4,5-c]pyridin-2-one (1.0 mmol). Add anhydrous DMF (5 mL/mmol).

    • Insight: This substrate has poor solubility. Mild heating (40–50 °C) may be required to achieve a suspension/solution before base addition.

  • Deprotonation: Cool the mixture to 0 °C (ice bath). Carefully add NaH (1.2 equiv for mono, 2.5 equiv for bis) portion-wise over 10 minutes.

    • Observation: Evolution of

      
       gas. The solution often turns yellow/orange, indicating anion formation.
      
  • Equilibration: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) and stir for 30–45 mins to ensure complete deprotonation.

Phase 2: Alkylation (

)
  • Addition: Cool the reaction mixture back to 0 °C. Add Benzyl Bromide dropwise via syringe.

  • Reaction: Allow the mixture to warm to RT slowly. Stir for 4–12 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: 5-10% MeOH in DCM). The starting material is highly polar (low

      
      ); products will move higher.
      
Phase 3: Workup & Isolation
  • Quench: Cool to 0 °C. Carefully add saturated aq.

    
     (slowly!) to quench excess hydride.
    
  • Extraction: Dilute with water (20 mL) and extract with EtOAc (3 x 20 mL).

    • Troubleshooting: If the product is very polar, use DCM or Chloroform/Isopropanol (3:1) for extraction.[5]

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Drying: Dry over

    
    , filter, and concentrate under reduced pressure.
    

Purification & Characterization

Separating the N1-benzyl and N3-benzyl regioisomers is the most critical step.

Chromatography Conditions[1][4][9]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent System: Gradient of DCM

    
     DCM:MeOH (95:5).
    
  • Order of Elution: Typically, the N1,N3-dibenzyl product elutes first (least polar), followed by the mono-alkylated isomers.

    • Note: The specific elution order of N1 vs. N3 mono-isomers is substrate-dependent but can often be distinguished by

      
      H NMR shifts of the benzyl 
      
      
      
      .
Structural Validation (Self-Validating System)

You must confirm regiochemistry using 2D NMR (NOESY/HMBC).

  • 1H NMR Diagnostic: Look for the benzyl methylene singlet (

    
     4.9 – 5.4 ppm).
    
  • NOESY Correlation (The "Gold Standard"):

    • N3-Benzyl isomer: Strong NOE between Benzyl-

      
       and the proton at C4  (pyridine ring).
      
    • N1-Benzyl isomer: Strong NOE between Benzyl-

      
       and the proton at C7  (pyridine ring).
      
    • Absence of NOE with pyridine protons suggests O-alkylation (rare with NaH/DMF) or N5 quaternization.

Workflow Visualization

The following diagram illustrates the decision logic and reaction pathway for this protocol.

G Start Start: Imidazo[4,5-c]pyridin-2-one Solubility Dissolve in anhyd. DMF (Heat to 50°C if needed) Start->Solubility Base Add NaH (0°C) Deprotonation Step Solubility->Base Anion Anion Formation (Yellow/Orange Solution) Base->Anion Electrophile Add Benzyl Bromide (Slow addition) Anion->Electrophile Monitor Monitor TLC (DCM:MeOH 95:5) Electrophile->Monitor Decision Is Starting Material Consumed? Monitor->Decision Decision->Electrophile No (Add more BnBr/Heat) Workup Quench (NH4Cl) Extract (EtOAc or DCM) Decision->Workup Yes Purification Column Chromatography Isolate Regioisomers Workup->Purification Validation NOESY NMR Confirm N1 vs N3 Purification->Validation

Caption: Operational workflow for the N-benzylation of imidazo[4,5-c]pyridin-2-one, including critical decision points for monitoring and validation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Poor solubility of substrate.Switch solvent to DMSO or use mild heating during deprotonation.
N5-Quaternization Reaction temperature too high or neutral conditions.Ensure temperature is controlled (0°C

RT). Ensure NaH is fresh (strong base suppresses N5 attack).
Inseparable Mixture N1/N3 isomers have similar polarity.Use preparative HPLC or recrystallization (isomers often have different crystallinity).
O-Alkylation Solvent not polar enough.Ensure DMF is used (favors N-alkylation for amides/ureas). Avoid non-polar solvents like THF.

References

  • Göker, H., & Özden, S. (2019).[6] Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Link

  • Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Institutes of Health (PMC). Link

  • BenchChem Application Data. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. Link

  • Bakar, F., et al. (2021).[6] Synthesis and Cytotoxicity of Some Imidazo[4,5‐b]pyridine Derivatives and Their Regioselective N‐Alkylation. ResearchGate. Link

Sources

Method

Reagents and conditions for preparing 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . This scaffold is a critical intermediate in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a rigorous, field-validated protocol for the synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., FLT3, Aurora) and CGRP receptor antagonists.[1]

The protocol prioritizes regiochemical fidelity, ensuring the benzyl group is exclusively installed at the


 position via a "pre-cyclization" installation strategy.[1]

Application Note: Synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Introduction & Retrosynthetic Logic

The target molecule features a fused 5,6-bicyclic system containing a cyclic urea.[1] The primary synthetic challenge is regiocontrol : distinguishing between the


 and 

positions of the imidazole ring.

Direct alkylation of the parent imidazo[4,5-c]pyridin-2-one often yields mixtures of


-benzyl, 

-benzyl, and

-alkylated products due to tautomeric ambiguity.[1][2] To guarantee the 1-benzyl regiochemistry, this protocol employs a linear construction strategy .[1][2] The benzyl substituent is introduced early via Nucleophilic Aromatic Substitution (

) on a 4-chloropyridine precursor, locking the position before the imidazole ring is closed.
Pathway Overview
  • 
     Displacement:  4-chloro-3-nitropyridine 
    
    
    
    
    
    -benzyl-3-nitropyridin-4-amine.[2]
  • Nitro Reduction: Selective reduction to the vicinal diamine.

  • Carbonyl Insertion: Cyclization with 1,1'-Carbonyldiimidazole (CDI).[1]

Reaction Scheme (Visualized)

SynthesisScheme SM 4-chloro-3-nitropyridine Int1 N-benzyl-3-nitropyridin-4-amine SM->Int1 Benzylamine, Et3N iPrOH, 60°C (SNAr) Int2 3-amino-4-(benzylamino)pyridine Int1->Int2 H2, Pd/C or Fe/NH4Cl (Reduction) Product 1-benzyl-1H,2H,3H- imidazo[4,5-c]pyridin-2-one Int2->Product CDI, THF Reflux (Cyclization)

Figure 1: Linear synthetic route ensuring N1-regioselectivity via early-stage amine functionalization.

Detailed Experimental Protocol

Step 1: Preparation of -benzyl-3-nitropyridin-4-amine

Rationale: The 4-position of 3-nitropyridine is highly electrophilic due to the ortho-nitro effect and the electron-deficient pyridine ring, allowing mild displacement.[2]

  • Reagents:

    • 4-Chloro-3-nitropyridine (1.0 equiv)[2]

    • Benzylamine (1.1 equiv)

    • Triethylamine (

      
      ) (1.2 equiv)
      
    • Isopropanol (iPrOH) [0.5 M concentration]

  • Procedure:

    • Charge a round-bottom flask with 4-chloro-3-nitropyridine and iPrOH.

    • Add

      
       followed by the dropwise addition of benzylamine at room temperature (exotherm possible).
      
    • Heat the mixture to 60°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[3]

    • Workup: Cool to room temperature. The product often precipitates as a yellow solid.

    • Pour the mixture into ice-water (5x volume). Stir for 30 mins.

    • Filter the yellow solid, wash with water (

      
      ), and dry under vacuum.[1]
      
    • Yield Expectation: >85%.

Step 2: Reduction to 3-amino-4-(benzylamino)pyridine

Rationale: We must reduce the nitro group to an amine without cleaving the benzylic C-N bond.[2] While H2/Pd-C is standard, Iron-mediated reduction is chemically robust and eliminates the risk of hydrogenolysis.[1][2]

Method A: Catalytic Hydrogenation (Cleanest)

  • Reagents: 10% Pd/C (5 wt%),

    
     (balloon), MeOH/THF (1:1).
    
  • Procedure: Stir at RT for 4–6 hours. Filter through Celite. Concentrate to give the diamine (often air-sensitive; use immediately).[2]

Method B: Iron Reduction (Robust/Scale-up) [2]

  • Reagents: Iron powder (5 equiv),

    
     (5 equiv), EtOH/Water (4:1).[1]
    
  • Procedure:

    • Suspend the nitro intermediate in EtOH/Water.

    • Add Fe powder and

      
      .
      
    • Reflux (

      
      ) for 2 hours. The yellow color will fade to a dark suspension.
      
    • Filter hot through Celite to remove iron oxides. Wash cake with hot EtOH.

    • Concentrate filtrate. Partition residue between EtOAc and sat.

      
      .
      
    • Dry organic layer (

      
      ) and concentrate.[4]
      
    • Yield Expectation: 75–90%.

Step 3: Cyclization to 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Rationale: CDI acts as a phosgene equivalent, inserting the carbonyl carbon.[1][2] The reaction is driven by the formation of the stable cyclic urea.

  • Reagents:

    • 3-amino-4-(benzylamino)pyridine (1.0 equiv)[2]

    • 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)[1][2]

    • Anhydrous THF (or Dioxane) [0.2 M]

  • Procedure:

    • Dissolve the diamine in anhydrous THF under Nitrogen/Argon.

    • Add CDI in one portion.

    • Heat to reflux for 3–6 hours.

    • Monitoring: The starting diamine is more polar than the product on TLC (DCM/MeOH 9:1).

    • Workup: Cool to RT.

    • The product may precipitate.[4][5][6] If so, filter and wash with cold THF.[1]

    • If homogeneous, remove solvent in vacuo.[1] Triturate the residue with water or diethyl ether to induce crystallization.

    • Purification: Recrystallize from EtOH or purify via flash chromatography (DCM/MeOH gradient).

    • Yield Expectation: 70–85%.

Critical Parameters & Troubleshooting

ParameterSpecificationImpact on Quality
Stoichiometry (Step 1) Avoid large excess of BenzylamineExcess amine can be difficult to remove; use

as the acid scavenger instead.[2]
Reduction Control (Step 2) Monitor De-benzylationIf using

, do not use acid or high pressure, or the benzyl group may cleave.[1]
Moisture (Step 3) Anhydrous ConditionsCDI hydrolyzes rapidly in wet solvents (

min in water). Use dry THF.[5]
Regiochemistry N1 vs N3 The route guarantees N1-benzyl.[2] If N3-benzyl is observed, the starting material was likely 3-benzylamino-4-aminopyridine (wrong isomer).[2]

Analytical Validation

  • 1H NMR (DMSO-d6):

    • Benzyl

      
      :  Singlet around 
      
      
      
      5.10 ppm.
    • Aromatic: 5 phenyl protons (

      
       7.2–7.4).
      
    • Pyridine:

      • C2-H (singlet, deshielded,

        
         8.3).[1]
        
      • C6-H (doublet,

        
         8.1).[1][2]
        
      • C7-H (doublet,

        
         7.0).[1][2]
        
    • Amide NH: Broad singlet at

      
       11.0–11.5 ppm (exchangeable with 
      
      
      
      ).

References

  • Regioselective Synthesis of Imidazo[4,5-c]pyridines: Caron, S., et al. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine."[1][7] Journal of Organic Chemistry, 2010.[1]

  • Synthesis of 1-Aryl-Imidazo[4,5-c]pyridin-2-ones: Li, H., et al. "Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one."[1][2] ResearchGate, 2014.[1]

  • CDI Cyclization Protocols: TCI Chemicals. "Practical Example: Condensation Using CDI."

Sources

Application

Functionalization strategies for the pyridine ring in imidazo[4,5-c]pyridin-2-one

[1] Executive Summary The imidazo[4,5-c]pyridin-2-one scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core bioisostere for purines in kinase inhibitors (e.g., Src, DNA-PK, JAK) and G...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The imidazo[4,5-c]pyridin-2-one scaffold represents a privileged pharmacophore in modern drug discovery, serving as a core bioisostere for purines in kinase inhibitors (e.g., Src, DNA-PK, JAK) and GPCR ligands. While the imidazolone ring (positions 1, 2,[1][2][3] 3) is easily derivatized via alkylation, the fused pyridine ring (positions 4, 5, 6, 7) presents a significant synthetic challenge due to its electron-deficient nature and complex regioselectivity.

This Application Note provides a definitive guide to functionalizing the pyridine core. We move beyond basic synthesis to detail three distinct strategic pillars :

  • N-Oxide Activation: For regioselective C6/C4 halogenation and subsequent nucleophilic substitution (SNAr).

  • Radical C-H Functionalization (Minisci): For direct alkylation at C6.

  • Electrophilic Substitution: For targeting the C7 "beta-like" position.

Structural Analysis & Reactivity Map

To design effective syntheses, one must first understand the electronic topography of the scaffold. The imidazo[4,5-c]pyridin-2-one system fuses an electron-rich cyclic urea (imidazolone) with an electron-poor pyridine.

Numbering and Electronic Hotspots
  • N5 (Pyridine Nitrogen): The electronic sink. Withdraws density from C4 and C6, making them susceptible to nucleophilic attack (SNAr) and radical addition, but resistant to electrophilic attack.

  • C4 (Ortho to Bridgehead): Highly electron-deficient due to the combined inductive effects of N3 and N5. Sterically crowded.

  • C6 (Ortho to N5): The "Alpha" position. The primary site for Minisci reactions and N-oxide rearrangements.

  • C7 (Meta to N5): The "Beta" position. The least electron-deficient carbon on the pyridine ring, making it the only viable target for Electrophilic Aromatic Substitution (SEAr) like bromination or nitration.

ReactivityMap cluster_scaffold Imidazo[4,5-c]pyridin-2-one Reactivity Profile C4 C4 Position (High Acidity / Steric Bulk) Target: SNAr (via Cl) N5 N5 Nitrogen (Pyridine N) Target: N-Oxidation N5->C4 Activates for Nucleophilic Attack C6 C6 Position (Alpha-Carbon) Target: Minisci Radical / Boekelheide N5->C6 Activates for Radical Attack C7 C7 Position (Beta-Carbon) Target: SEAr (Halogenation)

Figure 1: Reactivity landscape of the imidazo[4,5-c]pyridin-2-one scaffold. Colors indicate primary reaction types: Red (Nucleophilic/Acidic), Green (Radical/Rearrangement), Yellow (Electrophilic), Blue (Oxidation).

Strategy A: The N-Oxide "Switch" (C6 Functionalization)

Objective: Introduction of nucleophiles (alkoxy, amino, chloro) at the C6 position. Mechanism: The pyridine nitrogen is oxidized to the N-oxide, reversing the polarity and allowing rearrangement or activation by POCl3.

Protocol: Synthesis of 6-Chloroimidazo[4,5-c]pyridin-2-one

This is the most robust method to install a "handle" for further cross-coupling (Suzuki/Buchwald).

Reagents:

  • Substrate: 1-substituted-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one[1]

  • Oxidant: m-CPBA (meta-chloroperoxybenzoic acid) or Urea-H2O2

  • Chlorinating Agent: Phosphorus oxychloride (POCl3)

Step-by-Step Protocol:

  • N-Oxidation:

    • Dissolve the substrate (1.0 equiv) in DCM or Chloroform.

    • Add m-CPBA (1.2–1.5 equiv) portion-wise at 0°C.

    • Stir at RT for 4–12 hours. Monitor by LCMS (Mass shift +16).

    • Workup: Wash with sat. NaHCO3 to remove benzoic acid byproducts. Dry organic layer and concentrate.

  • Chlorination (Meisenheimer/Reissert-type):

    • Suspend the crude N-oxide in dry Toluene or CHCl3.

    • Add POCl3 (3.0–5.0 equiv) and catalytic DMF (2 drops).

    • Heat to reflux (80–100°C) for 2–4 hours.

    • Mechanism:[4][5][6][7][8][9][10] The oxygen attacks phosphorus, creating a good leaving group. Chloride attacks C6 (or C4), restoring aromaticity and expelling the oxygen moiety.

    • Note: Regioselectivity typically favors C6 over C4 due to steric hindrance at C4 from the N3-bridgehead.

  • Workup:

    • Cool to 0°C. Carefully quench with ice-water (Exothermic!).

    • Neutralize with Na2CO3. Extract with EtOAc.

Outcome: 6-Chloro derivative ready for Pd-catalyzed coupling.

Strategy B: Direct Radical C-H Functionalization (Minisci)

Objective: Direct installation of alkyl/cycloalkyl groups at C6 without pre-halogenation. Mechanism: Generation of carbon-centered radicals from carboxylic acids (via oxidative decarboxylation) which attack the electron-deficient heterocycle.[6]

Protocol: Silver-Catalyzed C6-Alkylation

Reagents:

  • Alkyl Carboxylic Acid (e.g., Pivalic acid, Cyclobutanecarboxylic acid) (2.0–3.0 equiv)

  • Catalyst: AgNO3 (0.1–0.2 equiv)

  • Oxidant: (NH4)2S2O8 (Ammonium persulfate) (1.5–2.0 equiv)

  • Solvent: 10% Aqueous H2SO4 / Acetonitrile (biphasic) or TFA/Water.

Step-by-Step Protocol:

  • Dissolve imidazo[4,5-c]pyridin-2-one (1.0 equiv) in a mixture of Water/Acetonitrile (1:1). Add TFA (1.0 equiv) to ensure protonation of the pyridine nitrogen (Minisci works best on the pyridinium ion).

  • Add the Carboxylic Acid (3.0 equiv) and AgNO3 (0.2 equiv).

  • Heat to 50–70°C.

  • Add a solution of (NH4)2S2O8 (2.0 equiv) in water dropwise over 30–60 minutes.

    • Why dropwise? To maintain a low steady-state concentration of radicals and prevent radical-radical recombination.

  • Stir for an additional 1 hour.

  • Workup: Basify with NH4OH to pH 9. Extract with DCM.

Regioselectivity: The nucleophilic alkyl radical attacks the most electron-deficient position, which is C6 (ortho to the protonated N5).

MinisciWorkflow Start Start: Imidazo[4,5-c]pyridin-2-one Protonation Step 1: Protonation (TFA/H2SO4) Forms Pyridinium Ion Start->Protonation Attack Step 3: Radical Attack at C6 (Alpha to Nitrogen) Protonation->Attack RadicalGen Step 2: Radical Generation R-COOH + S2O8 + Ag+ -> R• + CO2 RadicalGen->Attack Supplies R• Oxidation Step 4: Re-aromatization Loss of H• (via oxidant) Attack->Oxidation Product Product: 6-Alkyl-imidazo[4,5-c]pyridin-2-one Oxidation->Product

Figure 2: Workflow for the Minisci C-H functionalization strategy.

Strategy C: Electrophilic Aromatic Substitution (SEAr)

Objective: Functionalization of the C7 position (Halogenation/Nitration). Challenge: The pyridine ring is deactivated. However, the fused imidazolone ring is electron-donating. The C7 position is "beta" to the pyridine nitrogen, making it the least deactivated site.

Protocol: C7-Bromination

Reagents:

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: DMF or Acetonitrile (Polar aprotic favors the ionic mechanism).

  • Temperature: 0°C to RT.

Protocol:

  • Dissolve substrate in DMF (0.1 M).

  • Add NBS portion-wise at 0°C.

  • Allow to warm to RT.

  • Observation: If reaction is sluggish, heat to 50°C.

  • Outcome: Bromination occurs primarily at C7 .

    • Note: If the N1/N3 positions are unsubstituted, they will likely brominate first. Ensure urea nitrogens are protected or substituted (e.g., N-alkyl) before attempting C-ring halogenation.

Comparison of Functionalization Strategies

FeatureStrategy A (N-Oxide)Strategy B (Minisci)Strategy C (SEAr)
Primary Target C6 (Major), C4 (Minor)C6 C7
Reaction Type Nucleophilic / RearrangementRadical SubstitutionElectrophilic Substitution
Key Reagent mCPBA, POCl3R-COOH, AgNO3, PersulfateNBS, NIS, HNO3
Utility Installing Cl/O/N handlesDirect AlkylationInstalling Br/I/NO2 handles
Limitations Requires 2 steps; POCl3 is harshLimited to alkyl groups; acidic conditionsLow reactivity on deactivated ring

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: MDPI Molecules, 2017. URL:[Link] Relevance: Comprehensive review of synthetic strategies including ring closure and functionalization.

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2021. URL:[Link] Relevance: Details the "Pre-functionalized" strategy starting from 2-chloro-3-nitropyridines to build the scaffold.

  • Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Source: ACS Organic Letters / Publications. URL:[Link] Relevance: Describes Pd-catalyzed cyclization methods for constructing the core.

  • Direct C–H functionalisation of azoles via Minisci reactions. Source: Royal Society of Chemistry (RSC), 2024. URL:[Link] Relevance: Modern protocols for Minisci reactions on nitrogen heterocycles, applicable to the pyridine ring of the target scaffold.[6]

Sources

Method

Microwave-assisted synthesis of 1-benzyl-imidazo[4,5-c]pyridin-2-one derivatives

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-Imidazo[4,5-c]pyridin-2-one Derivatives Executive Summary This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for genera...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-Benzyl-Imidazo[4,5-c]pyridin-2-one Derivatives

Executive Summary

This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for generating 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffolds. This heterocyclic core is a critical bioisostere of purine and has recently gained prominence in drug discovery as a selective inhibitor of DNA-dependent protein kinase (DNA-PK), a target for radiosensitization in cancer therapy [1].

Traditional thermal synthesis of this core often requires harsh fusion conditions (urea melt at >180°C) or prolonged reflux times with phosgene equivalents, leading to charring and difficult purification. The protocol described herein utilizes microwave irradiation to accelerate the cyclization of 3,4-diaminopyridine precursors with 1,1'-carbonyldiimidazole (CDI), reducing reaction times from hours to minutes while significantly improving the impurity profile.

Scientific Rationale & Retrosynthetic Analysis

The imidazo[4,5-c]pyridin-2-one system presents a tautomeric lactam-lactim functionality. The 1-benzyl substitution is achieved most regioselectively by introducing the benzyl group prior to ring closure.

Retrosynthetic Logic:

  • Target: 1-Benzyl-imidazo[4,5-c]pyridin-2-one.

  • Disconnection: C-2 Carbonyl insertion.

  • Precursor: 3-Amino-4-(benzylamino)pyridine.

  • Starting Materials: 4-Chloro-3-nitropyridine + Benzylamine.

Why Microwave? The cyclization step involves the formation of a rigid bicyclic aromatic system. Microwave dielectric heating provides direct energy transfer to the polar transition state formed between the diamine and CDI, overcoming the activation energy barrier more efficiently than convective heating. This minimizes the thermal decomposition of the labile amino-pyridine intermediates.

Experimental Workflow

The synthesis is broken down into three distinct stages. While the focus of this note is the Microwave Cyclization (Stage 3), the preparation of high-purity precursors (Stages 1 & 2) is critical for MAOS success.

SynthesisWorkflow SM1 4-Chloro-3-nitropyridine Step1 Step 1: S_NAr Displacement (Regioselective) SM1->Step1 SM2 Benzylamine SM2->Step1 Inter1 4-(Benzylamino)-3-nitropyridine Step1->Inter1 95% Yield Step2 Step 2: Nitro Reduction (Fe/AcOH or H2/Pd) Inter1->Step2 Inter2 3-Amino-4-(benzylamino)pyridine (Vicinal Diamine) Step2->Inter2 Unstable to Air Step3 Step 3: MW Cyclization (+ CDI, MeCN, 150°C) Inter2->Step3 Immediate Use Product 1-Benzyl-imidazo[4,5-c] pyridin-2-one Step3->Product 15 min, 88% Yield

Figure 1: Sequential synthetic workflow for the target scaffold. Step 3 highlights the microwave-assisted critical path.

Detailed Protocols

Step 1 & 2: Precursor Synthesis (Brief)

Note: These steps are performed using conventional batch chemistry.

  • SNAr: React 4-chloro-3-nitropyridine (1.0 eq) with benzylamine (1.1 eq) and Et3N (1.2 eq) in EtOH at reflux for 1 hr. The bright yellow product precipitates upon cooling.[1]

  • Reduction: Treat the nitro-intermediate with Fe powder (5 eq) in AcOH/EtOH (1:4) at 80°C for 2 hours. Filter through Celite.

    • Critical Checkpoint: The resulting diamine oxidizes rapidly in air (turning dark brown). Store under Nitrogen or use immediately in Step 3.

Step 3: Microwave-Assisted Cyclization (Core Protocol)

Reagents:

  • 3-Amino-4-(benzylamino)pyridine (0.5 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.5 eq, 0.75 mmol)

  • Solvent: Anhydrous Acetonitrile (MeCN) or Tetrahydrofuran (THF) (3 mL)

Equipment:

  • Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

  • 10 mL Pressure Vial with crimp cap/septum.

Procedure:

  • Charge: In a glovebox or under Argon flow, add the diamine precursor and CDI to the microwave vial.

  • Solvate: Add anhydrous MeCN (3 mL). Seal the vial immediately.

  • Irradiate: Program the microwave reactor with the following parameters:

ParameterSettingRationale
Temperature 150 °CSufficient to drive the elimination of imidazole byproduct.
Time 15:00 minOptimized for conversion vs. degradation.
Pressure Limit 15 barSafety cutoff for solvent expansion.
Power Dynamic (Max 200W)Allows rapid ramp-up without overshoot.
Stirring High (600 RPM)Essential for uniform heat distribution.
Pre-stirring 30 secEnsures homogeneity before heating.
  • Workup:

    • Cool the vial to room temperature (compressed air cooling).

    • The product often precipitates directly from MeCN upon cooling.

    • Filter the solid and wash with cold ether.

    • Alternative: If no precipitate, evaporate solvent and partition between EtOAc/Water. Wash organic layer with brine, dry over Na2SO4.

Optimization & Data Analysis

The following table summarizes the optimization of the cyclization step. The "2-one" formation is reversible if the leaving group (imidazole) is not effectively sequestered or if the temperature is insufficient.

Table 1: Microwave Parameter Optimization

EntryReagentSolventTemp (°C)Time (min)Yield (%)Observations
1UreaNeat1803045Charring, difficult purification.
2CDITHF1003062Incomplete conversion.
3CDIMeCN1202078Clean profile, minor SM remaining.
4 CDI MeCN 150 15 88 Full conversion, crystalline product.
5TriphosgeneDCM804570Hazardous handling required.

Mechanism of Action: The reaction proceeds via nucleophilic attack of the primary amine (position 3) on the CDI carbonyl, followed by intramolecular attack of the secondary benzylamine (position 4) and elimination of imidazole.

Mechanism Step1 Nucleophilic Attack: 3-NH2 attacks CDI Carbonyl Step2 Intermediate: Acyl-imidazole species formed Step1->Step2 Step3 Cyclization: 4-NH-Bn attacks Carbonyl Step2->Step3 Step4 Elimination: Loss of 2nd Imidazole molecule Step3->Step4 Final Formation of Cyclic Urea (2-one) Step4->Final

Figure 2: Mechanistic pathway of CDI-mediated cyclization.

Troubleshooting & Safety

Common Pitfalls:

  • Regioisomer Contamination: If the starting material is made via non-selective alkylation of 3,4-diaminopyridine, you will obtain a mixture of 1-benzyl and 3-benzyl isomers. Solution: Strictly follow the SNAr route (Step 1) to ensure the benzyl group is locked at the 4-position before reduction.

  • Incomplete Cyclization: If LCMS shows a mass of M+106 (intermediate carbamoyl imidazole), the ring has not closed. Solution: Increase MW temperature to 160°C or extend time by 10 minutes.

Safety (E-E-A-T):

  • CDI: Moisture sensitive. Generates imidazole (mild irritant).

  • Microwave Vials: Always use certified pressure vials. Do not exceed the rated volume (fill to 2/3 max) to prevent over-pressurization.

  • Solvents: MeCN at 150°C generates significant pressure (~6-8 bar). Ensure the reactor's safety lid is engaged.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors. Source: PubMed / Journal of Medicinal Chemistry URL:[Link]

  • Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines. Source: MDPI Molecules (Review of synthetic approaches) URL:[Link]

  • Synthesis of N-Substituted-3-amino-4-halopyridines: A Sequential Route to Imidazopyridines. Source: NIH / PubMed Central (Methodology for precursor synthesis) URL:[Link]

  • Microwave assisted synthesis of imidazo[1,2-a]pyridine derivatives. Source: Letters in Organic Chemistry URL:[Link]

Sources

Application

Incorporating 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one into kinase inhibitor libraries

Application Note: Strategic Integration of 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one into Kinase Inhibitor Libraries Executive Summary The design of highly selective kinase inhibitors frequently encounters the challe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Integration of 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one into Kinase Inhibitor Libraries

Executive Summary

The design of highly selective kinase inhibitors frequently encounters the challenge of crowded intellectual property landscapes and off-target toxicity. Scaffold hopping from established bicyclic cores to the relatively underexplored imidazo[4,5-c]pyridin-2-one system presents a robust strategy for novel drug discovery[1]. This application note details the mechanistic rationale, library design strategy, and validated experimental protocols for incorporating the 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold into high-throughput screening (HTS) libraries. This scaffold has shown exceptional promise in targeting DNA-Dependent Protein Kinase (DNA-PK) for radiosensitization[2] and Src Family Kinases (SFKs) for glioblastoma (GBM) treatment[3].

Mechanistic Rationale & Structural Dynamics

Why the Imidazo[4,5-c]pyridin-2-one Core? Kinase inhibitors typically require an aromatic heterocyclic core capable of forming critical hydrogen bonds with the ATP-binding pocket's hinge region[4]. The imidazo[4,5-c]pyridin-2-one scaffold serves as a highly efficient ATP mimic. The cyclic urea/amide motif provides a rigid hydrogen bond donor/acceptor pair that anchors the molecule to the hinge region, similar to the pyrazolo[3,4-d]pyrimidine scaffold seen in classic SFK inhibitors like PP2[4].

The Role of the 1-Benzyl Substitution The addition of a 1-benzyl group to the N1 position serves a distinct structural purpose. In the context of the kinase active site, the 1-benzyl moiety acts as a lipophilic anchor that projects into the hydrophobic pocket (often referred to as the "deep pocket" or specificity pocket) adjacent to the ATP-binding site[5]. This hydrophobic interaction not only increases the overall binding affinity (lowering the IC50) but also provides a vector for tuning kinase selectivity. For instance, modifying the steric bulk at this position (e.g., substituting benzyl for cyclohexyl, isobutyl, or m-tolyl) has been shown to drastically alter the selectivity profile between Src, Fyn, and other kinases[4].

Library Design Strategy

When building a combinatorial library around the 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one core, structural variation should be focused on the C-4 and C-6 positions of the pyridine ring:

  • C-6 Substitution: Often interacts with the ribose-binding pocket. Anilino or substituted aryl groups at this position have yielded low-nanomolar DNA-PK inhibitors capable of acting as potent radiosensitizers[1].

  • C-4 Substitution: Projects toward the solvent-exposed channel. Adding solubilizing groups (e.g., morpholine, piperazine) here improves the pharmacokinetic profile and ADME properties without disrupting the core hinge-binding interactions[3].

Workflow Start Identify Target Kinase Scaffold Base Scaffold: 1-benzyl-imidazo[4,5-c]pyridin-2-one Start->Scaffold Mod1 C-4 Substitution (Solvent Channel) Scaffold->Mod1 Mod2 C-6 Substitution (Hinge Region) Scaffold->Mod2 Lib Combinatorial Library Mod1->Lib Mod2->Lib Screen HTS Kinase Assay Lib->Screen Hit Hit Optimization Screen->Hit

Caption: Workflow for designing and screening a targeted kinase inhibitor library using the scaffold.

Validated Experimental Protocols

Protocol A: Biochemical Screening via ADP-Glo™ Kinase Assay

Causality Insight: To evaluate the synthesized library, a universal, homogeneous assay is required. The ADP-Glo assay measures the generation of ADP, which is directly proportional to kinase activity. This luminescent format is chosen over radiometric assays because it eliminates radioactive waste, minimizes compound interference (such as auto-fluorescence common in heterocyclic libraries), and provides a stable signal with a wide dynamic range suitable for 384-well HTS.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Thaw the target kinase (e.g., DNA-PKcs or Src) and specific substrate on ice.

  • Compound Dilution: Serially dilute the 1-benzyl-imidazo[4,5-c]pyridin-2-one library compounds in 100% DMSO. Transfer 100 nL of each dilution to a 384-well white microplate using an acoustic liquid handler to ensure precise, low-volume dispensing.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Km for the specific kinase) to initiate the reaction. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at room temperature.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luciferase-mediated luminescent signal. Incubate for 30 minutes.

  • Data Acquisition & Analysis: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

Protocol B: Cellular Validation - Radiosensitization Clonogenic Survival Assay

Causality Insight: Biochemical potency does not guarantee cellular efficacy due to potential permeability or efflux issues. For DNA-PK inhibitors derived from this scaffold, cellular target engagement is best validated by measuring the sensitization of cancer cells to ionizing radiation, as DNA-PK is critical for Non-Homologous End Joining (NHEJ) repair of radiation-induced double-strand breaks[1],[6]. To ensure the protocol is a self-validating system, a negative control using PRKDC-/- (DNA-PK null) cells must be included to prove the observed cell death is strictly an on-target effect[6].

Step-by-Step Methodology:

  • Cell Seeding: Seed HAP1 wild-type and HAP1 PRKDC-/- cells at optimized densities (e.g., 500 cells/well) in 6-well plates. Allow 24 hours for attachment.

  • Compound Treatment: Treat cells with the lead 1-benzyl-imidazo[4,5-c]pyridin-2-one derivative at concentrations bracketing the cellular IC50 (e.g., 0.1, 1, 10 µM). Include a DMSO vehicle control. Incubate for 2 hours prior to irradiation to ensure nuclear penetration.

  • Irradiation: Expose the plates to ionizing radiation (e.g., 2, 4, and 6 Gy) using a gamma irradiator or X-ray cabinet.

  • Colony Formation: Replace the media after 24 hours to remove the inhibitor. Incubate the plates for 10-14 days under standard culture conditions (37°C, 5% CO2) to allow surviving cells to form macroscopic colonies.

  • Staining & Quantification: Wash plates with PBS, fix with 10% neutral buffered formalin for 15 minutes, and stain with 0.5% crystal violet in 25% methanol. Count colonies containing >50 cells.

  • Analysis: Calculate the Sensitizer Enhancement Ratio (SER). A true DNA-PK inhibitor will show a high SER in wild-type cells but an SER of ~1.0 in PRKDC-/- cells, proving the radiosensitization is strictly DNA-PK dependent[6].

Pathway DSB DNA Double-Strand Break Ku Ku70/Ku80 Complex DSB->Ku DNAPK DNA-PKcs Enzyme Ku->DNAPK Recruits Repair NHEJ DNA Repair DNAPK->Repair Phosphorylates Death Radiosensitization Repair->Death Inhibition Inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor->DNAPK Blocks ATP

Caption: Mechanism of DNA-PK inhibition by imidazo[4,5-c]pyridin-2-ones leading to radiosensitization.

Quantitative Data Summary

The following table summarizes the comparative efficacy of the imidazo[4,5-c]pyridin-2-one scaffold and its derivatives across different kinase targets, demonstrating the versatility of this core when properly substituted.

Compound / Scaffold VariantTarget KinaseBiochemical IC50Cellular Efficacy / PhenotypeReference
Dactolisib (Reference Multi-kinase)DNA-PK / PI3K0.8 nM / 1.4 nMMulti-kinase inhibition; broad toxicity[2]
SN39536 (Imidazo-pyridinone derivative)DNA-PKLow nMSelective radiosensitization in HCT116 / A549[6]
SN40905 (Optimized derivative)DNA-PKLow nMHigh oral bioavailability; tumor growth inhibition[6]
Compound 1s (N1-cyclopentyl variant)Src / FynSubmicromolarAnti-proliferative in U87 / T98G GBM cells[3]

Conclusion

The 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scaffold represents a highly tunable, privileged structure for kinase inhibitor development. By leveraging the rigid hydrogen-bonding network of the imidazolone core and the lipophilic targeting of the 1-benzyl group, researchers can systematically design libraries that achieve high potency and selectivity against challenging targets like DNA-PK and SFKs.

References

1.[1] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC, NIH.gov. 1 2.[4] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC, NIH.gov.4 3.[2] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers, ACS Publications. 2 4.[6] Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers, ResearchGate. 6 5.[3] Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PubMed, NIH.gov. 3 6.[5] 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, Smolecule. 5

Sources

Method

Application Note: Scale-Up Procedures for 1-Benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Production

Introduction & Pharmacological Relevance The imidazo[4,5-c]pyridin-2-one scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Due to its structural resemblance to purines, this fused bicyclic syste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

The imidazo[4,5-c]pyridin-2-one scaffold is a highly versatile pharmacophore in modern medicinal chemistry. Due to its structural resemblance to purines, this fused bicyclic system effectively interacts with a wide array of biological targets, including metalloenzymes and metal-dependent pathways 1. Historically recognized for modulating GABA-A receptors and acting as proton pump inhibitors, recent breakthroughs have identified specific derivatives of this core as potent, ATP-competitive inhibitors of Src family kinases (SFKs) such as Src and Fyn [[2]](). This mechanism is particularly critical in overcoming resistance to EGFR-targeted therapies in glioblastoma (GBM) 2.

Pathway API Imidazo[4,5-c]pyridin-2-one Derivatives Src Src Family Kinases (Src, Fyn) API->Src ATP-Competitive Inhibition Downstream PI3K/AKT & MAPK Pathways Src->Downstream Phosphorylates EGFR EGFR Signaling (Overactive in GBM) EGFR->Src Activates Proliferation Glioblastoma Cell Proliferation & Survival Downstream->Proliferation Promotes

Pharmacological mechanism of imidazo[4,5-c]pyridin-2-ones as Src kinase inhibitors in glioblastoma.

Scaling up the synthesis of the 1-benzyl-substituted derivative presents unique process chemistry challenges. While discovery-scale routes often rely on triphosgene or cascade ureidation 3, translating these to a pilot plant requires eliminating highly toxic gases and controlling aggressive exotherms. This guide outlines a robust, self-validating, three-step scale-up protocol utilizing 1,1'-Carbonyldiimidazole (CDI).

Retrosynthetic Strategy & Route Causality

The synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is achieved via a convergent three-step pathway starting from commercially available 4-chloro-3-nitropyridine.

  • Regioselective SNAr: The strong electron-withdrawing nature of the nitro group at the 3-position activates the chloride at the 4-position for nucleophilic aromatic substitution (SNAr) by benzylamine, yielding the key intermediate 4-(benzylamino)-3-nitropyridine 4. This dictates the regiochemistry of the final product, ensuring the benzyl group is exclusively at the N1 position.

  • Catalytic Hydrogenation: The nitro group is reduced to a primary amine. We utilize Pd/C with H₂ gas rather than metal/acid reductions (e.g., Fe/HCl) to prevent heavy metal waste generation and streamline downstream purification.

  • Carbonylative Cyclization: The critical ring-closure step. While triphosgene provides excellent yields in one-pot two-step processes 3, it poses severe inhalation hazards and requires specialized scrubbing infrastructure. We substitute this with CDI (1,1'-Carbonyldiimidazole) . CDI operates under mild conditions, generates non-toxic imidazole as a byproduct, and avoids the corrosive HCl gas evolution associated with phosgene derivatives.

Workflow A 4-Chloro-3-nitropyridine (Starting Material) B Benzylamine (Nucleophile) C SNAr Reaction (EtOH, DIPEA, 80°C) D 4-(Benzylamino)-3-nitropyridine (Intermediate 1) C->D E Catalytic Hydrogenation (Pd/C, H2, 40 psi) D->E F 3-Amino-4-(benzylamino)pyridine (Intermediate 2) E->F G Carbonylation (CDI, MeTHF, 65°C) F->G H 1-Benzyl-imidazo[4,5-c]pyridin-2-one (Target API Scaffold) G->H AB AB AB->C

Three-step synthetic workflow for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one scale-up.

Step-by-Step Scale-Up Methodologies

Step 1: Synthesis of 4-(Benzylamino)-3-nitropyridine

Causality & Self-Validation: Ethanol is selected as the solvent because it fully dissolves the starting materials at elevated temperatures but acts as an anti-solvent for the product at lower temperatures. The reaction is self-validating: as the substitution completes, the highly crystalline yellow product precipitates out of the solution, driving the equilibrium forward and providing a visual indicator of reaction progress.

  • Charge: To a 50 L glass-lined reactor, charge 4-chloro-3-nitropyridine (1.0 kg, 6.31 mol) and absolute ethanol (10 L). Stir at 20 °C until a uniform suspension is achieved.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.22 kg, 9.46 mol, 1.5 eq) in one portion.

  • Nucleophile Addition: Slowly dose benzylamine (0.74 kg, 6.94 mol, 1.1 eq) over 1 hour. Caution: The reaction is moderately exothermic. Maintain the internal temperature below 35 °C during addition.

  • Heating: Ramp the internal temperature to 80 °C (reflux) and stir for 4 hours.

  • Crystallization: Cool the reactor linearly to 5 °C over 3 hours. A thick yellow precipitate will form.

  • Isolation: Filter the slurry via a Nutsche filter. Wash the filter cake with cold ethanol (2 × 2 L) and dry under vacuum at 45 °C to constant weight.

Step 2: Synthesis of 3-Amino-4-(benzylamino)pyridine

Causality & Self-Validation: The reduction is performed in a pressurized autoclave. The process is self-validating via real-time hydrogen uptake monitoring; once the pressure stabilizes and mass flow controllers indicate zero H₂ consumption, the reduction is quantitatively complete.

  • Charge: To a 20 L Hastelloy autoclave, charge 4-(benzylamino)-3-nitropyridine (1.2 kg, 5.23 mol) and methanol (12 L).

  • Catalyst Addition: Under a strict nitrogen blanket, carefully add 5% Pd/C (50% wet, 120 g).

  • Hydrogenation: Purge the vessel with N₂ (3×), then with H₂ (3×). Pressurize the reactor to 40 psi with H₂ gas.

  • Reaction: Stir at 25 °C. Monitor the exotherm (cooling jacket may be required to keep T < 30 °C). Stir until H₂ uptake ceases (typically 4–6 hours).

  • Filtration: Vent the H₂ and purge with N₂. Filter the reaction mixture through a tightly packed Celite pad to remove the palladium catalyst. Wash the pad with methanol (2 L).

  • Concentration: Concentrate the filtrate under reduced pressure to yield the diamine intermediate as a dark viscous oil that solidifies upon standing. Use directly in the next step to avoid oxidative degradation.

Step 3: CDI-Mediated Cyclization to Target API Scaffold

Causality & Self-Validation: 2-Methyltetrahydrofuran (MeTHF) is chosen as a biorenewable, water-immiscible solvent that allows for a seamless aqueous workup without solvent swapping. The reaction self-validates in two ways: the immediate evolution of CO₂ gas upon CDI addition confirms the initial activation, and the subsequent washing steps selectively partition the imidazole byproduct into the aqueous phase, leaving the pure product in the organic layer.

  • Charge: Dissolve 3-amino-4-(benzylamino)pyridine (1.0 kg, 5.02 mol) in MeTHF (10 L) in a 50 L reactor.

  • Activation: Add 1,1'-Carbonyldiimidazole (CDI) (0.98 kg, 6.02 mol, 1.2 eq) in four equal portions over 1 hour at 20 °C. Note: Vigorous CO₂ gas evolution will occur. Ensure adequate venting.

  • Cyclization: Heat the mixture to 65 °C and stir for 3 hours. Monitor completion via HPLC (target < 1% diamine remaining).

  • Workup: Cool the reactor to 20 °C. Add 1M aqueous HCl (5 L) and stir for 15 minutes to protonate and extract the imidazole byproduct. Separate the phases.

  • Washing: Wash the organic layer with saturated aqueous NaHCO₃ (3 L) and brine (3 L).

  • Crystallization: Concentrate the MeTHF layer to approximately 3 L. Slowly add Heptane (6 L) to induce crystallization. Filter and dry the resulting off-white solid under vacuum at 50 °C.

Quantitative Data & Process Parameters

The following table summarizes the critical process parameters (CPPs) and expected quantitative outcomes for the scale-up campaign.

StepReaction TypeYield (%)Purity (HPLC)E-FactorCritical Process Parameter (CPP)
1 SNAr92%> 99.0%8.5Temperature control during benzylamine dosing (< 35 °C).
2 Hydrogenation96%> 98.5%12.2H₂ pressure maintenance (40 psi) and strict N₂ inerting.
3 CDI Cyclization88%> 99.5%15.4Moisture control (CDI is highly water-sensitive); controlled venting of CO₂.

References

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives MDPI. URL:[Link]

  • Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma PubMed Central (PMC). URL:[Link]

  • Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization ACS Publications. URL:[Link]

Sources

Application

C-H activation methods involving the 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold

Application Note: C-H Activation Methodologies for the 1-Benzyl-imidazo[4,5-c]pyridin-2-one Scaffold Executive Summary & Strategic Analysis The 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold represents a privileged pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: C-H Activation Methodologies for the 1-Benzyl-imidazo[4,5-c]pyridin-2-one Scaffold

Executive Summary & Strategic Analysis

The 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the design of Src family kinase inhibitors and GPCR modulators. Traditionally, derivatives are accessed via laborious de novo ring assembly (e.g., cascade ureidation of 3,4-diaminopyridines).

This guide details Direct C-H Activation protocols to bypass de novo synthesis, enabling rapid diversification of the core scaffold. We focus on three orthogonal mechanims:

  • C4-Selective Radical Alkylation (Minisci-Type): Exploiting the electron-deficient nature of the pyridine core.

  • Pd-Catalyzed Direct Arylation: Targeting the acidic C-H bonds of the heteroaromatic system via Concerted Metallation-Deprotonation (CMD).

  • Ru-Catalyzed Ortho-Benzylation: Utilizing the imidazole nitrogen as a directing group for the benzyl side chain.

Reactivity Map & Mechanistic Logic

The imidazo[4,5-c]pyridin-2-one system is electronically amphoteric. The fused "2-one" (cyclic urea) moiety donates electron density, while the pyridine ring remains electron-deficient.

  • C4 Position: The most electron-deficient site (flanked by the bridgehead nitrogen and the pyridine nitrogen). It is the primary hotspot for nucleophilic radical attack.

  • C6/C7 Positions: Less activated but accessible via electrophilic metallation (CMD mechanism) using sterically demanding ligands.

  • Benzyl Ortho-Positions: Accessible via chelation-assisted C-H activation.

ReactivityMap Scaffold 1-Benzyl-imidazo[4,5-c] pyridin-2-one Core Minisci Radical Alkylation (Minisci Reaction) Scaffold->Minisci Radical Source CMD Pd-Catalyzed Arylation (CMD Mechanism) Scaffold->CMD Pd(OAc)2 / Ligand Ortho Ru-Catalyzed Ortho-Activation Scaffold->Ortho [RuCl2(p-cymene)]2 C4 Site: C4 (Pyridine) High Electrophilicity Minisci->C4 C6 Site: C6/C7 (Pyridine) pKa Driven Selectivity CMD->C6 Bn Site: Benzyl Ortho-C-H Chelation Controlled Ortho->Bn

Figure 1: Strategic reactivity map for the imidazo[4,5-c]pyridin-2-one scaffold, highlighting orthogonal functionalization pathways.

Protocol 1: C4-Selective Radical Alkylation (Minisci)

Rationale: The C4 position is the most electron-deficient carbon on the scaffold, making it highly susceptible to attack by nucleophilic alkyl radicals generated from carboxylic acids or alkyl halides. This method is ideal for introducing methyl, ethyl, or cycloalkyl groups.

Reagents & Conditions:

  • Catalyst: AgNO₃ (Catalytic oxidant)

  • Radical Source: Alkyl carboxylic acid (R-COOH)

  • Oxidant: (NH₄)₂S₂O₈ (Persulfate)

  • Solvent: DCM/Water biphasic system (promotes phase transfer of radicals)

Step-by-Step Protocol:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve 1-benzyl-imidazo[4,5-c]pyridin-2-one (1.0 equiv, 0.5 mmol) in a mixture of DCM (2.0 mL) and Water (2.0 mL).

  • Reagent Addition: Add the alkyl carboxylic acid (e.g., cyclopropanecarboxylic acid, 3.0 equiv) and AgNO₃ (0.2 equiv).

  • Initiation: Add (NH₄)₂S₂O₈ (3.0 equiv) in one portion.

  • Reaction: Seal the vial and stir vigorously at 40 °C for 12–24 hours. The biphasic mixture ensures the radical source (water-soluble) interacts with the heterocycle (organic soluble) at the interface.

  • Work-up: Quench with sat. NaHCO₃. Extract with DCM (3 x 10 mL). Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient 0-5%) to isolate the C4-alkylated product.

Data Summary:

Component Role Equivalents Notes
Substrate Scaffold 1.0 Limiting reagent
R-COOH Radical Precursor 3.0 Excess drives conversion
AgNO₃ Catalyst 0.2 Generates Ag(II) species

| (NH₄)₂S₂O₈ | Oxidant | 3.0 | Decarboxylates the acid |

Protocol 2: Pd-Catalyzed Direct C-H Arylation (CMD)

Rationale: To introduce aryl groups at the pyridine ring (C6/C7), we utilize a Concerted Metallation-Deprotonation (CMD) pathway. The "2-one" carbonyl is not a directing group for the pyridine ring, so steric and electronic factors dictate selectivity. The use of electron-rich phosphine ligands facilitates the oxidative addition of aryl bromides.

Reagents & Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)[1]

  • Ligand: P(t-Bu)₃ or SPhos (10 mol%)

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Coupling Partner: Aryl Bromide (Ar-Br, 1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon (3x).

  • Loading: Add 1-benzyl-imidazo[4,5-c]pyridin-2-one (0.5 mmol), Aryl Bromide (0.75 mmol), Pd(OAc)₂ (5.6 mg, 0.025 mmol), SPhos (20 mg, 0.05 mmol), and K₂CO₃ (138 mg, 1.0 mmol).

  • Solvation: Add anhydrous 1,4-Dioxane (3.0 mL) via syringe.

  • Reaction: Heat the sealed tube to 100–120 °C for 16 hours.

    • Note: The reaction color typically changes from orange to dark brown/black.

  • Filtration: Cool to RT. Filter the suspension through a pad of Celite to remove inorganic salts and Palladium black. Wash with EtOAc.

  • Purification: Concentrate the filtrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol 3: Ru-Catalyzed Ortho-Benzylation

Rationale: The N1-benzyl group is not just a protecting group; it can be functionalized. The imidazole nitrogen (N3) or the carbonyl oxygen can act as a weak directing group to activate the ortho-position of the benzyl ring, although this is sterically challenging. A more reliable method uses the inherent reactivity of the benzyl ring under Ruthenium catalysis.

Reagents & Conditions:

  • Catalyst: [RuCl₂(p-cymene)]₂ (5 mol%)

  • Additive: AgSbF₆ (20 mol%) - abstracts chloride to generate the active cationic Ru species.

  • Directing Group: The scaffold itself acts as the directing group.

  • Coupling Partner: Acrylates (for alkenylation) or Aryl iodides.

Step-by-Step Protocol:

  • Mixture Preparation: In a pressure tube, combine the scaffold (0.5 mmol), [RuCl₂(p-cymene)]₂ (15 mg), AgSbF₆ (34 mg), and Cu(OAc)₂ (1.0 equiv, oxidant).

  • Solvent: Add DCE (1,2-dichloroethane, 2.0 mL).

  • Coupling: Add the alkene (e.g., ethyl acrylate, 2.0 equiv).

  • Heating: Stir at 110 °C for 20 hours.

  • Work-up: Dilute with DCM, wash with water, and purify via chromatography.

References

  • Mechanistic Basis of Imidazo-pyridine Functionalization: Macdonald, J., et al. "Regioselective C2-arylation of imidazo[4,5-b]pyridines."[2] Organic & Biomolecular Chemistry, 2013, 11, 2335-2347.[3] [Link] (Note: Describes the analogous [4,5-b] system; conditions adapted for the [4,5-c] isomer in this guide.)

  • General Minisci Alkylation Protocols: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011, 2, 1135-1161. [Link]

  • Synthesis of Imidazo[4,5-c]pyridin-2-ones: Li, X., et al. "Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization."[4] ACS Combinatorial Science, 2012, 14, 494–498. [Link]

  • C-H Activation of Imidazolinones: Wang, X., et al. "Palladium-Catalyzed Direct Functionalization of Imidazolinone: Synthesis of Dibromophakellstatin."[1] Journal of the American Chemical Society, 2009, 131, 15126–15127. [Link]

Sources

Method

Preparation of biological assay stock solutions for imidazopyridinones

Application Note: Precision Preparation of Imidazopyridinone Stock Solutions for High-Fidelity Biological Assays Part 1: Abstract & Physicochemical Context The Solubility Paradox Imidazopyridinones represent a privileged...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Preparation of Imidazopyridinone Stock Solutions for High-Fidelity Biological Assays

Part 1: Abstract & Physicochemical Context

The Solubility Paradox Imidazopyridinones represent a privileged scaffold in drug discovery, frequently utilized as potent kinase inhibitors (e.g., p38 MAP kinase, MK2) and phosphodiesterase inhibitors. However, the very physicochemical properties that drive their potency—planarity, aromaticity, and lipophilicity—create a "solubility paradox." While they bind tightly to hydrophobic protein pockets, they are notoriously prone to aggregation and precipitation in aqueous assay buffers.[1]

Scope of this Guide This protocol moves beyond basic "weigh-and-dissolve" instructions. It details a self-validating workflow designed to prevent "compound crashing"—the leading cause of false negatives (loss of potency) and false positives (aggregate-based promiscuity) in biological assays.

Key Physicochemical Considerations for Imidazopyridinones:

  • Hydrophobicity: High LogP values (>3.[1]0) require organic co-solvents (DMSO).[1][2]

  • π-π Stacking: The planar core promotes tight crystal packing, requiring energy (sonication/vortexing) to disrupt.[1]

  • Photostability: Many imidazopyridinone derivatives are photo-active or fluorescent; amber glass is mandatory to prevent photodegradation.[1]

Part 2: Master Stock Preparation (The 10 mM Standard)

Objective: Create a stable, anhydrous Master Stock Solution (MSS) at 10 mM or 100 mM.

Materials:

  • Compound: Imidazopyridinone solid (>95% purity).[1]

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored under nitrogen.[1] Note: DMSO is hygroscopic.[1][3] A "wet" DMSO stock (>1% water) can decrease compound solubility by 50% over time.[1]

  • Vessels: Amber borosilicate glass vials (Class A).[1] Avoid polystyrene.[1]

Protocol 1: Gravimetric Solubilization

  • Environmental Control: Perform weighing in a humidity-controlled environment (<40% RH) if possible.

  • Weighing: Weigh a minimum of 2 mg of powder into an amber vial. Rationale: Weighing errors increase exponentially below 1 mg.

  • Calculation: Calculate the required DMSO volume using the target molarity (

    
    ) and molecular weight (
    
    
    
    ).
    
    
    [1]
  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

  • Dissolution (The Critical Step):

    • Initial: Vortex at medium speed for 30 seconds.

    • Inspection: Hold vial against a light source.[1] Look for "schlieren" lines (swirls indicating density differences) or undissolved particulates.[1]

    • Stubborn Compounds: If particulates persist, apply bath sonication at 37°C for 5-10 minutes.[1] Warning: Do not exceed 40°C to avoid thermal degradation.

  • Storage: Aliquot immediately into single-use amber tubes (e.g., Matrix tubes) to avoid freeze-thaw cycles. Store at -20°C (short term) or -80°C (long term).

Part 3: The "Intermediate Plate" Dilution Strategy

The Problem: Direct dilution of a 10 mM DMSO stock into an aqueous assay buffer causes local supersaturation . The compound contacts water before it disperses, causing immediate, often invisible, microprecipitation.[1]

The Solution: The Intermediate Plate (IP) method. This protocol introduces a "stepping stone" dilution where the compound is diluted in DMSO first, ensuring the final transfer to buffer is thermodynamically favorable.

Protocol 2: Serial Dilution Workflow

  • Target: 10-point dose-response curve.

  • Format: 96-well or 384-well plate.

Step 1: The DMSO Source Plate (100% DMSO)

  • Dispense 100% DMSO into columns 2-11 of a polypropylene plate (The "Source Plate").[1]

  • Add Master Stock to column 1.[1]

  • Perform serial dilution (e.g., 1:3) across the plate using DMSO as the diluent .

    • Result: A gradient of compound concentration, but solvent remains 100% DMSO.[1][2]

Step 2: The Intermediate Plate (Preparation for Buffer)

  • Prepare an "Intermediate Plate" containing Assay Buffer (e.g., PBS + 0.05% Tween-20).[1]

  • Transfer a small volume (e.g., 2 µL) from the DMSO Source Plate to the Intermediate Plate (e.g., 48 µL buffer).[1][2]

    • Dilution Factor: 1:25.[1]

    • Final DMSO: 4%.[1][2][4]

    • Mixing: Mix 5x by aspiration. This step allows the compound to equilibrate in a high-DMSO environment (4%) before final assay dilution.[1]

Step 3: The Assay Plate (Final Transfer)

  • Transfer 10 µL from the Intermediate Plate to the Assay Plate (containing 30 µL reagents/cells).

    • Final DMSO: 1%.[1][4]

    • Result: The compound enters the final aqueous environment already solvated in a buffer/DMSO mix, significantly reducing shock-precipitation.

Part 4: Visualization of Workflows

Diagram 1: The "Intermediate Plate" Logic

This diagram illustrates the critical path to avoid precipitation artifacts.

G cluster_0 Wrong Way (Precipitation Risk) cluster_1 Correct Way (Intermediate Plate) Powder Solid Imidazopyridinone DMSO_Stock Master Stock (100% DMSO) Powder->DMSO_Stock Direct_Buffer Direct to Buffer (0% DMSO) DMSO_Stock->Direct_Buffer High Shock DMSO_Dilution Serial Dilution (in 100% DMSO) DMSO_Stock->DMSO_Dilution Step 1 Precip Aggregates/Precipitation Direct_Buffer->Precip Inter_Plate Intermediate Plate (4% DMSO + Buffer) DMSO_Dilution->Inter_Plate Step 2 (1:25) Assay_Well Final Assay Well (1% DMSO) Inter_Plate->Assay_Well Step 3 (1:4)

Caption: Comparative workflow showing why the Intermediate Plate method prevents the "solubility shock" associated with direct aqueous dilution.

Diagram 2: The Precipitation Trap (Mechanism of Failure)

Understanding why assays fail at the molecular level.

Solubility Stock Hydrophobic Stock (Solvated by DMSO) Injection Injection into Aqueous Buffer Stock->Injection Supersat Local Supersaturation (Compound > Solubility Limit) Injection->Supersat Rapid Mixing Nucleation Nucleation Event (Crystal seed formation) Supersat->Nucleation If Mixing < Nucleation Rate Outcome1 Precipitation (False Negative) Nucleation->Outcome1 Outcome2 Colloidal Aggregation (False Positive/Promiscuity) Nucleation->Outcome2

Caption: Mechanistic pathway of compound failure. Rapid mixing in the Intermediate Plate step prevents the "Local Supersaturation" phase.

Part 5: Quality Control & Troubleshooting

Data Summary: Solubility Validation Before running a high-value screen, validate the solubility of your specific imidazopyridinone derivative using a simple nephelometry or absorbance check.

Concentration (µM)Absorbance (600nm)StatusAction
0.1 0.002SolubleProceed
1.0 0.003SolubleProceed
10.0 0.004SolubleProceed
50.0 0.045 Cloudy STOP - Limit assay top conc.[1]
100.0 0.120 Precipitated STOP - Re-evaluate solvent

Troubleshooting Guide:

  • "The Edge Effect":

    • Symptom:[2][3][4][5][6][7][8] Wells on the perimeter of the plate show higher potency/toxicity.

    • Cause: Evaporation of water from outer wells concentrates the DMSO and compound.

    • Fix: Use breathable seals or fill edge wells with media only (no compound).[1]

  • DMSO Hydration (The Silent Killer):

    • Symptom:[2][3][4][5][6][7][8] Stock solution becomes cloudy after weeks in storage.[1]

    • Cause: DMSO absorbs water from air; Imidazopyridinones crash out at >10% water content.[1]

    • Fix: Use single-use aliquots. Never store a "working stock" at room temperature for >24 hours.[1]

Part 6: References

  • Matson, S. L., et al. (2009).[1][6][9][10] "Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays." SLAS Discovery.

  • Waybright, T. J., et al. (2009).[1] "Overcoming problems of compound storage in DMSO: solvent and process alternatives." Journal of Biomolecular Screening.

    • (NCBI Record)[1]

  • Di, L., & Kerns, E. H. (2006).[1] "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

  • NCBI PubChem Compound Summary. (2023). "Dimethyl Sulfoxide (DMSO) Physical Properties."

    • [1]

  • BenchChem Application Note. "Protocol for Dissolving Compounds in DMSO for Biological Assays."

Sources

Application

Regioselective alkylation protocols for imidazo[4,5-c]pyridin-2-one precursors

Application Note: Regioselective Alkylation Protocols for Imidazo[4,5-c]pyridin-2-one Precursors Executive Summary The imidazo[4,5-c]pyridin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Alkylation Protocols for Imidazo[4,5-c]pyridin-2-one Precursors

Executive Summary

The imidazo[4,5-c]pyridin-2-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core for JAK, Aurora kinase, and various GPCR modulators. However, its functionalization presents a classical regioselectivity challenge.[1] The 2-one moiety (a cyclic urea) introduces tautomeric ambiguity, creating three potential nucleophilic sites: N1 , N3 , and O2 .

While O-alkylation is generally suppressed under thermodynamic conditions, discriminating between the N1 (distal) and N3 (proximal) positions is non-trivial due to the subtle electronic and steric interplay of the fused pyridine ring. This guide provides two distinct, field-validated protocols to access either regioisomer and, crucially, the analytical framework to definitively assign the structure.

Mechanistic Insight & Regioselectivity Drivers

To control the reaction, one must understand the substrate's electronic landscape.[1]

  • The Substrate: Imidazo[4,5-c]pyridin-2-one exists in equilibrium between multiple tautomers.[1]

  • Electronic Bias: The pyridine nitrogen (N5) exerts an inductive electron-withdrawing effect.[1]

    • N3 (Proximal): Closer to the pyridine nitrogen (separated by C4).[1] The N3-H is typically more acidic due to inductive stabilization of the conjugate base.[1] However, the nucleophilicity of the N3 anion is often attenuated by the proximity to the pyridine lone pair (electronic repulsion) and the steric bulk of the C4-proton.

    • N1 (Distal): Further from the pyridine nitrogen.[1] The N1 anion, while potentially harder to form (higher pKa), is often more nucleophilic and sterically accessible.

  • The Rule of Thumb:

    • Direct Alkylation (Base/Electrophile): Generally favors N1 (Distal) alkylation as the major product due to steric approach control, though mixtures are common (typically 3:1 to 6:1 ratios).

    • De Novo Assembly: The only way to guarantee N3 (Proximal) selectivity is to install the substituent before ring closure.[1]

Decision Framework (Workflow)

The following flowchart illustrates the decision logic for selecting the appropriate protocol based on the desired regioisomer.

Regioselectivity_Workflow Start Target Structure? N1_Target N1-Alkyl (Distal) Start->N1_Target N3_Target N3-Alkyl (Proximal) Start->N3_Target Direct_Alk Protocol A: Direct Alkylation (Thermodynamic Control) N1_Target->Direct_Alk De_Novo Protocol B: De Novo Assembly (Pre-functionalization) N3_Target->De_Novo Conditions_A NaH, DMF, 0°C or Mitsunobu (PPh3/DIAD) Direct_Alk->Conditions_A Conditions_B 1. SNAr (4-Cl-3-NO2-py) 2. Reduction 3. CDI Cyclization De_Novo->Conditions_B Purification Chromatographic Separation (N1 Major / N3 Minor) Conditions_A->Purification Validation Validation: 2D NMR (NOESY/HMBC) Conditions_B->Validation Purification->Validation

Figure 1: Strategic decision tree for accessing N1 vs. N3 regioisomers.

Protocol A: Direct Alkylation (N1-Selective)

This protocol utilizes Sodium Hydride (NaH) to generate the urea anion.[1] While this method is the fastest route to N1-substituted derivatives, it requires careful chromatographic separation of the N3 minor byproduct.[1]

Target: Major product N1-alkyl ; Minor product N3-alkyl .[1]

Materials
  • Substrate: 1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (1.0 equiv)

  • Base: Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Quench: Sat. NH₄Cl solution

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask under Argon, suspend the imidazo[4,5-c]pyridin-2-one precursor in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0°C (ice bath). Add NaH portion-wise over 10 minutes.

    • Observation: Evolution of H₂ gas.[1] The suspension should clear or change color (often to yellow/orange) as the anion forms.

    • Critical Step: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation.

  • Alkylation: Re-cool to 0°C. Add the alkyl halide dropwise (neat or as a solution in minimal DMF).

  • Reaction: Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS.[1]

    • Note: If bis-alkylation (N1,N3-dialkyl) is observed, lower the equivalents of base/electrophile to 1.0/0.95 and accept lower conversion to preserve selectivity.

  • Workup: Quench carefully with sat. NH₄Cl.[1] Dilute with EtOAc. Wash organic layer with H₂O (x3) and Brine (x1) to remove DMF.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography is mandatory .[1]

    • Gradient: Typically 0–10% MeOH in DCM.[1] The N1 isomer is generally less polar (elutes first) than the N3 isomer due to the shielding of the dipole, but this must be confirmed by NOE.

Protocol B: De Novo Assembly (N3-Selective)

When the N3-isomer is the required pharmacophore, direct alkylation yields are unacceptably low.[1] The "De Novo" approach builds the substituent into the molecule before the ring closes, guaranteeing 100% regioselectivity.

Target: Exclusively N3-alkyl .

Materials
  • Starting Material: 4-chloro-3-nitropyridine[1]

  • Reagent A: Primary Amine (R-NH₂)

  • Reagent B: Reducing agent (Fe/NH₄Cl or H₂/Pd-C)

  • Reagent C: Carbonylating agent (CDI - 1,1'-Carbonyldiimidazole)

Step-by-Step Procedure
  • SNAr Displacement:

    • Dissolve 4-chloro-3-nitropyridine in EtOH or DMF.[1]

    • Add R-NH₂ (1.1 equiv) and Et₃N (1.5 equiv).[1]

    • Heat to 60–80°C for 2–4 hours.

    • Mechanism:[1][2][3] The amine displaces the chloride at position 4.[1]

    • Product: 4-(alkylamino)-3-nitropyridine.[1]

  • Reduction:

    • Reduce the nitro group to the aniline.[1] (Standard conditions: Fe powder/NH₄Cl in EtOH/H₂O at 70°C).[1]

    • Product: 3-amino-4-(alkylamino)pyridine.[1]

  • Cyclization (Ring Closure):

    • Dissolve the diamine in anhydrous THF or Dioxane.[1]

    • Add CDI (1.5 equiv).[1] Heat to reflux for 3–6 hours.

    • Outcome: The imidazole ring closes.[1][4][5] The alkyl group, originally at position 4 of the pyridine, is now located at N3 of the imidazo[4,5-c]pyridin-2-one system (adjacent to the bridgehead C3a).

Structural Validation (The "Truth" Step)

Never assume regiochemistry based on elution order alone.[1] You must validate using 2D NMR.[1]

Key Diagnostic: 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy)

  • Geometry: In the imidazo[4,5-c]pyridine core, N3 is spatially close to the pyridine H4 proton (the singlet-like aromatic proton between the ring nitrogens). N1 is spatially close to the H7 proton (the doublet on the other side of the ring).

RegioisomerKey NOE CorrelationChemical Shift Insight
N3-Alkyl N-CH₂ ↔ Pyridine H4 H4 is often deshielded due to proximity to the carbonyl-like environment.[1]
N1-Alkyl N-CH₂ ↔ Pyridine H7 NOE to the doublet at C7.[1] No interaction with H4.

Graphviz Diagram: NOE Correlations

NOE_Validation cluster_structure Imidazo[4,5-c]pyridin-2-one Core N3_Iso N3-Isomer (Proximal) H4 Pyridine Proton H4 (Singlet, ~8.2-8.5 ppm) N3_Iso->H4 Strong NOE H7 Pyridine Proton H7 (Doublet, ~7.0-7.5 ppm) N3_Iso->H7 No NOE N1_Iso N1-Isomer (Distal) N1_Iso->H4 No NOE N1_Iso->H7 Strong NOE

Figure 2: Diagnostic NOE interactions for structural assignment.

Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Selectivity (Direct Alkylation) Substrate is too reactive; Temperature too high.[1]Switch to Mitsunobu conditions (PPh₃, DIAD, ROH).[1] The steric bulk of the triphenylphosphine adduct can sometimes enhance N1 selectivity.[1]
O-Alkylation Observed Hard electrophile (e.g., MeI, SEM-Cl) or counter-ion effect.[1]Switch solvent to less polar aprotic (THF) or change base to Cs₂CO₃.[1] O-alkylation is rare but possible with "hard" electrophiles.[1]
Bis-alkylation Excess base/electrophile.[1]Strict stoichiometry (1.0 equiv).[1] Add electrophile as a dilute solution.[1]
Inseparable Mixture Similar polarity of regioisomers.[1]Use Protocol B (De Novo) to synthesize the desired isomer exclusively.[1] Alternatively, try C18 Reverse Phase HPLC.[1]

References

  • Göker, H., & Özden, S. (2019).[1][6] Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation, 23(1).[1] Link

  • BenchChem Application Note. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem Technical Guides. Link

  • Kralj, M., et al. (2019).[1][7] Regioselective N-alkylation of 2-(3,4-dimethoxyphenyl)imidazo[4,5-b] and [4,5-c]pyridine oxide derivatives. Journal of Molecular Structure, 1197, 183–195.[1][6][7] Link

  • PubChem Compound Summary. (2025). 1H-Imidazo[4,5-c]pyridin-2-one (CID 9227).[1] National Center for Biotechnology Information.[1] Link

  • Meanwell, N. A., et al. (1992).[1] Inhibitors of blood platelet cAMP phosphodiesterase.[1] 2. Structure-activity relationships associated with the 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one system. Journal of Medicinal Chemistry, 35(14), 2672-2687.[1] (Foundational text on cyclic urea alkylation regiochemistry). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 1-benzyl-imidazo[4,5-c]pyridin-2-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-benzyl-imidazo[4,5-c]pyridin-2-one in aqueous media. As a poorly solubl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 1-benzyl-imidazo[4,5-c]pyridin-2-one in aqueous media. As a poorly soluble compound, its effective use in experimental and therapeutic contexts hinges on successful solubilization. This document offers a structured approach to troubleshooting, grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is 1-benzyl-imidazo[4,5-c]pyridin-2-one poorly soluble in water?

A1: The chemical structure of 1-benzyl-imidazo[4,5-c]pyridin-2-one, a derivative of imidazopyridine, contributes to its low aqueous solubility.[1][][3] The presence of the benzyl group and the fused aromatic ring system imparts a significant hydrophobic character to the molecule.[] While the imidazole and pyridine rings contain nitrogen atoms capable of hydrogen bonding, the overall lipophilicity of the molecule dominates, leading to unfavorable interactions with polar water molecules.[4][5]

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often most effective approach for an ionizable compound is to assess the impact of pH on its solubility.[6][7] By determining the pKa of 1-benzyl-imidazo[4,5-c]pyridin-2-one, you can identify the pH range where the molecule is predominantly in its more soluble ionized form. For a weakly basic compound, solubility will increase in acidic conditions (pH < pKa), while a weakly acidic compound will be more soluble in basic conditions (pH > pKa).[6][8]

Q3: Are there any general-purpose solubilization techniques that I can try?

A3: Yes, several techniques are broadly applicable for enhancing the solubility of poorly water-soluble drugs.[9] These can be categorized into physical and chemical modification methods.[6] Common starting points include the use of co-solvents, surfactants, and complexation agents like cyclodextrins.[4][5][10]

Q4: When should I consider using a co-solvent?

A4: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[11][12] This reduction in polarity decreases the interfacial tension between the hydrophobic solute and the aqueous environment, thereby increasing solubility.[4] Co-solvents are a good option when a simple and rapid method is needed to prepare a stock solution or a formulation for initial screening assays.[5][13]

Q5: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

A5: This phenomenon, often called "crashing out," is common when a compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in the final aqueous medium.[6] To prevent this, you can try several strategies:

  • Reduce the stock concentration: Lowering the concentration of your compound in the DMSO stock can help.[6]

  • Use an intermediate dilution step: Perform a serial dilution, first into a mixture of the organic solvent and the aqueous medium, before the final dilution.[6]

  • Employ a different solubilization technique: Consider using surfactants or cyclodextrins in your aqueous medium to maintain the compound's solubility upon dilution.[11]

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide presents a workflow for systematically addressing the solubility of 1-benzyl-imidazo[4,5-c]pyridin-2-one.

Caption: Decision-making workflow for solubilizing 1-benzyl-imidazo[4,5-c]pyridin-2-one.

In-Depth Methodologies

pH Adjustment

For ionizable compounds, altering the pH of the aqueous medium is a powerful and straightforward method to enhance solubility.[7]

Principle: The solubility of a weakly acidic or basic compound is dependent on the pH of the solution. By adjusting the pH to a value where the compound is predominantly in its ionized (salt) form, its solubility can be significantly increased.[6]

Experimental Protocol:

  • Determine the pKa: If the pKa of 1-benzyl-imidazo[4,5-c]pyridin-2-one is unknown, it should be determined experimentally using techniques like potentiometric titration or UV-spectrophotometry. The predicted pKa for a similar compound, 4-Acetylimidazo[4,5-c]pyridine, suggests a strongest acidic pKa of 9.77 and a strongest basic pKa of 4.82, indicating it is likely an amphoteric molecule.[14]

  • Prepare Buffers: Prepare a series of buffers with pH values spanning a range around the determined pKa(s).[15]

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of 1-benzyl-imidazo[4,5-c]pyridin-2-one to each buffer solution in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.[6]

    • After equilibration, filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-spectroscopy.

  • Data Analysis: Plot the logarithm of the solubility against the pH to visualize the solubility-pH profile.[16]

Parameter Description Expected Outcome
pH Range Tested across a physiologically relevant range (e.g., 1-8) and around the pKa.Identification of the pH at which maximum solubility is achieved.[16]
Ionic Strength Maintained constant across all buffers to minimize its effect on solubility.Consistent and comparable solubility data.
Co-solvents

The use of co-solvents is a widely adopted technique to increase the solubility of hydrophobic compounds.[12][17]

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent mixture. This makes the solvent more "hospitable" to nonpolar solutes, thereby increasing their solubility.[11]

Experimental Protocol:

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[5][12]

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions with varying concentrations of the chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine Solubility: Use the shake-flask method described above to determine the solubility of 1-benzyl-imidazo[4,5-c]pyridin-2-one in each co-solvent mixture.

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration.

Co-solvent Typical Concentration Range Considerations
Ethanol 5-40%Potential for precipitation upon dilution.
Propylene Glycol 10-60%Can increase viscosity.
PEG 400 10-50%Generally well-tolerated.
DMSO <10% (for in vitro)Can have biological effects at higher concentrations.
Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds through micellar solubilization.[18][19][20]

Principle: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being "dissolved" in the aqueous medium.[18][21]

Experimental Protocol:

  • Select Surfactants: Choose non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic (e.g., Sodium Lauryl Sulfate) surfactants. Non-ionic surfactants are generally less toxic.[21][22]

  • Prepare Surfactant Solutions: Prepare aqueous solutions of the selected surfactants at various concentrations, both below and above their known CMC.

  • Determine Solubility: Use the shake-flask method to determine the solubility of 1-benzyl-imidazo[4,5-c]pyridin-2-one in each surfactant solution.

  • Data Analysis: Plot the solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed above the CMC.

Surfactant Type Typical Concentration Range
Polysorbate 80 (Tween® 80) Non-ionic0.1-5%
Cremophor® EL Non-ionic0.1-5%
Sodium Lauryl Sulfate (SLS) Anionic0.1-2%
Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][]

Principle: They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic part of the guest molecule within their cavity. This complex is water-soluble, thereby increasing the apparent solubility of the guest molecule.[23][25][26]

Experimental Protocol:

  • Select Cyclodextrins: Common choices include α-, β-, and γ-cyclodextrin and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD). Derivatives often offer higher solubility and lower toxicity.[][27]

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the selected cyclodextrins at various concentrations.

  • Phase Solubility Study:

    • Add an excess amount of 1-benzyl-imidazo[4,5-c]pyridin-2-one to each cyclodextrin solution.

    • Equilibrate the samples as in the shake-flask method.

    • Analyze the concentration of the dissolved compound.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The shape of the phase solubility diagram provides information about the stoichiometry and stability of the inclusion complex.

Cyclodextrin Key Features
β-Cyclodextrin Limited aqueous solubility.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, commonly used in pharmaceutical formulations.[27]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, can improve the solubility of ionizable drugs.

Advanced Strategies

If the primary approaches do not yield satisfactory results, more advanced techniques can be employed:

  • Solid Dispersions: The compound is dispersed in a hydrophilic carrier at the molecular level. This can be achieved by methods such as spray drying or hot-melt extrusion.[4]

  • Particle Size Reduction: Decreasing the particle size of the compound through micronization or nanosuspension increases the surface area available for dissolution.[9][10]

  • Combination Approaches: The techniques described above can be combined. For example, using a co-solvent in a cyclodextrin solution can have a synergistic effect on solubility.[11][28]

References

  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.).
  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Medicina, 60(6), 943.
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review. (2023).
  • Ansari, M. J. (2022). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Expert Opinion on Drug Delivery, 19(9), 1105-1116.
  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(10), 4035-4056.
  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Cosolvent. (n.d.). In Wikipedia.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Simões, S., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Pharmaceutics, 16(7), 963.
  • Al-Bayati, M. N. F., & Al-Obaidi, Z. M. J. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025). Roquette.
  • Cosolvent - The 'Medicinal Magician' in The Labor
  • Surfactant Excipients. (n.d.). Protheragen.
  • Technical Support Center: Enhancing Aqueous Solubility of Poorly Soluble Compounds. (n.d.). Benchchem.
  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. (2012). International Journal of Pharmacy and Chemical Sciences.
  • What Are Surfactants? Uses, Benefits, and Safety. (2025). Musim Mas.
  • Pharmaceutical Industry - Surfactant. (n.d.). Alfa Chemistry.
  • Behera, R. K., et al. (2023). A recent overview of surfactant–drug interactions and their importance. Journal of the Indian Chemical Society, 100(6), 101004.
  • pH adjustment: Significance and symbolism. (2026). ResearchRabbit.
  • Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(2), 84-109.
  • Sanapalli, B. K. R., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. International Journal of Molecular Sciences, 23(24), 15993.
  • Imidazopyridines. (n.d.). BOC Sciences.
  • pH Modifier Excipients. (n.d.).
  • Perelló, M., et al. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Molecular Pharmaceutics, 18(6), 2378-2390.
  • Li, P., & Zhao, L. (2003). Combined effect of complexation and pH on solubilization. Journal of Pharmaceutical Sciences, 92(5), 951-956.
  • 1-benzyl-1H-imidazo[4,5-b]pyridin-7-amine. (2025). ChemSynthesis.
  • Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au.
  • Synthetic strategies for the preparation of imidazopyridines. (n.d.).
  • 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one. (2023). Smolecule.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences.
  • 1,4-Dihydro-5H-imidazo[4,5-b]pyridin-5-one Properties. (2025). EPA.
  • Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464). (2010). FooDB.
  • Wu, Y.-L., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. European Journal of Medicinal Chemistry, 224, 113702.
  • 1-Piperidin-4-yl-1,3-dihydro-iMidazo[4,5-b]pyridin-2-one 2HCl. (n.d.). PharmaCompass.com.
  • Sedić, M., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34.
  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem.
  • 1H-IMIDAZO[4,5-B]PYRIDINE, 2-PHENYL. (n.d.). ChemicalBook.
  • Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. (2001).

Sources

Optimization

Technical Support Center: Purification of Imidazo[4,5-c]pyridin-2-one Intermediates

Welcome to the Technical Support Center. Imidazo[4,5-c]pyridin-2-ones are privileged bicyclic heterocycles frequently utilized in drug discovery, particularly in the development of kinase inhibitors and antiviral agents[...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Imidazo[4,5-c]pyridin-2-ones are privileged bicyclic heterocycles frequently utilized in drug discovery, particularly in the development of kinase inhibitors and antiviral agents[1]. However, their unique structural properties present significant downstream processing bottlenecks. This guide synthesizes field-proven chromatographic and crystallization strategies to help you overcome these challenges.

The Chemical Causality of Purification Failures

Before troubleshooting, it is critical to understand why imidazo[4,5-c]pyridin-2-one intermediates are notoriously difficult to purify. The difficulty stems from their amphoteric and highly polar nature :

  • Basic Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a strong hydrogen-bond acceptor and is readily protonated (pKa ~5-6).

  • Acidic Imidazolone Motif: The NH group of the imidazol-2-one ring is relatively acidic (pKa ~9-10) and acts as a strong hydrogen-bond donor.

This dual nature allows the molecule to form extensive intermolecular hydrogen-bonding networks, leading to exceptionally poor solubility in standard non-polar organic solvents (e.g., hexanes, dichloromethane, ethyl acetate). Furthermore, when applied to normal-phase silica gel, the basic pyridine nitrogen interacts strongly with acidic silanol groups, while the acidic NH interacts with bound water, causing severe peak tailing, irreversible adsorption, and co-elution with structurally similar byproducts[2].

Troubleshooting Guide & FAQs

Q1: My imidazo[4,5-c]pyridin-2-one streaks heavily on normal-phase silica gel, and recovery is unacceptably low. How do I fix this? A: The streaking is caused by zwitterionic-like interactions with the acidic silanol groups on the silica surface.

  • Solution: You must mask the silanol interactions by adding a basic modifier to your mobile phase. Adding 1–5% ammonium hydroxide (

    
    ) or triethylamine (
    
    
    
    ) to a Dichloromethane/Methanol (DCM/MeOH) gradient neutralizes the acidic silica sites, significantly sharpening the elution band and improving recovery[2]. Alternatively, switch your stationary phase to neutral or basic alumina, which lacks these acidic protons[3].

Q2: The crude intermediate is completely insoluble in standard chromatography solvents (DCM, EtOAc). How can I load it onto a column without causing a massive solvent front? A: Attempting to load a suspension will ruin your column's theoretical plates. You must use a dry-loading technique .

  • Solution: Dissolve your crude mixture in a strong, highly polar solvent like hot Methanol, DMF, or DMSO. Add an inert support—such as Celite or C18-functionalized silica—to the flask. Evaporate the solvent completely under reduced pressure until you obtain a dry, free-flowing powder[2]. This powder is then loaded onto the top of the column, ensuring a narrow injection band and preventing the strong dissolution solvent from interfering with the mobile phase gradient.

Q3: I am using Reverse-Phase (RP) HPLC to purify a final imidazo[4,5-c]pyridin-2-one derivative, but the peaks are broad and tailing severely. What is the optimal mobile phase? A: Broad peaks in RP-HPLC for amphoteric compounds usually indicate a mixed ionization state during elution.

  • Solution: You must control the pH of the mobile phase using a strong buffer. Utilizing a 200 mM ammonium formate buffer with Acetonitrile on a C18 column (e.g., Luna C18) is highly effective[4]. The ammonium formate buffers the system, ensuring the basic pyridine nitrogen and acidic imidazole NH remain in a consistent, neutral ionization state, which prevents peak tailing and ensures sharp, reproducible retention times.

Q4: Is there a scalable, chromatography-free method to purify these intermediates? A: Yes. Because the molecule is amphoteric, you can leverage isoelectric precipitation (acid-base cycling) to bypass chromatography entirely[5].

  • Solution: Dissolve the crude material in an aqueous acid (which protonates the pyridine, making it water-soluble). Wash the aqueous layer with an organic solvent to remove non-polar impurities. Finally, carefully titrate the aqueous layer with a base to the molecule's isoelectric point (typically near neutral pH). The neutral heterocycle will crash out of solution as a pure solid.

Standardized Experimental Protocols

Protocol A: Isoelectric Precipitation (Chromatography-Free)

Causality: This method exploits the pH-dependent solubility of the amphoteric core. It is highly scalable and removes the need for expensive silica. Self-Validating Step: The sudden formation of persistent cloudiness during titration visually confirms that the isoelectric point has been reached and precipitation is occurring.

  • Dissolution: Suspend the crude imidazo[4,5-c]pyridin-2-one (1.0 eq) in 0.5 M aqueous HCl (10 mL/g). Stir vigorously until the solid is completely dissolved (protonation of the pyridine ring).

  • Organic Wash: Transfer the acidic aqueous solution to a separatory funnel. Extract with Ethyl Acetate (3 x 5 mL/g) to remove non-polar organic impurities. Discard the organic layers[5].

  • Precipitation (Self-Validation): Transfer the aqueous layer to an Erlenmeyer flask equipped with a stir bar. Place a pH probe in the solution. Dropwise, add 1.0 M NaOH. Validation: Stop adding base temporarily when the solution turns cloudy and the cloudiness persists; this indicates you have hit the isoelectric point (typically pH 6.5–7.5).

  • Isolation: Allow the suspension to stir at 0 °C for 1 hour to maximize crystallization. Filter the precipitate under a vacuum, wash with ice-cold deionized water, and dry in a vacuum oven at 50 °C overnight.

Protocol B: Reverse-Phase HPLC Purification with Dry Loading

Causality: C18 chromatography relies on hydrophobic interactions. By buffering the mobile phase, we suppress the ionization of the heterocycle, increasing its hydrophobicity and retention on the column[3]. Self-Validating Step: The physical state of the dry-loaded silica (it must flow like sand, not clump) validates that all dissolution solvent has been removed, ensuring optimal column resolution.

  • Sample Preparation: Dissolve the crude intermediate in a minimum volume of DMSO.

  • Dry Loading (Self-Validation): Add C18-functionalized silica gel (approx. 3x the mass of the crude) to the solution. Remove the DMSO using a vacuum concentrator or lyophilizer. Validation: The resulting material must be a completely dry, free-flowing powder. If it clumps, residual DMSO remains and will ruin the separation[2].

  • Column Equilibration: Pack the dry powder into a solid load cartridge. Equilibrate a preparative C18 column (e.g., 250 x 9.6 mm) with 5% Acetonitrile in 200 mM aqueous ammonium formate[4].

  • Elution: Run a gradient from 5% to 60% Acetonitrile over 20 minutes at a flow rate of 5 mL/min. Monitor UV absorbance at 254 nm.

  • Recovery: Collect the fractions corresponding to the major peak and lyophilize to remove the water, acetonitrile, and volatile ammonium formate buffer.

Quantitative Data Summary

The following table summarizes the expected performance metrics when applying different purification strategies to imidazo[4,5-c]pyridin-2-one intermediates.

Purification MethodStationary PhaseMobile Phase / ReagentsTypical YieldPeak Asymmetry (

)
Standard Normal-Phase Unmodified Silica GelDCM / MeOH (No Modifier)< 40% (Loss on column)> 2.5 (Severe Tailing)
Modified Normal-Phase Unmodified Silica GelDCM / MeOH + 2%

70 - 85%1.4 - 1.8 (Moderate)
Reverse-Phase HPLC C18 (e.g., Luna C18)MeCN / 200 mM Ammonium Formate85 - 95%1.0 - 1.2 (Sharp)
Isoelectric Precipitation None (Aqueous Extraction)0.5 M HCl / 1.0 M NaOH> 90%N/A (Solid Isolation)

Purification Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your intermediate's physical properties and scale.

PurificationMatrix Start Crude Imidazo[4,5-c]pyridin-2-one Soluble Soluble in DCM/EtOAc? Start->Soluble NP_Path Normal Phase Chromatography Soluble->NP_Path Yes Insoluble Insoluble / Highly Polar Soluble->Insoluble No Modifier Add 1-5% NH4OH/MeOH to mask silanols NP_Path->Modifier Decision2 Scalable Prep or Analytical/Semi-Prep? Insoluble->Decision2 Precipitation Isoelectric Precipitation (pH Adjustment) Decision2->Precipitation Scalable (>1g) RP_HPLC Reverse-Phase HPLC (C18 Column) Decision2->RP_HPLC Semi-Prep (<1g) Buffer Use 200 mM Ammonium Formate Buffer to prevent tailing RP_HPLC->Buffer

Caption: Decision matrix for the purification of imidazo[4,5-c]pyridin-2-one intermediates.

References

  • [1] Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. ACS Publications.[Link]

  • [4] Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Medicine.[Link]

  • [5] Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.[Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During the Benzylation of Imidazopyridinones

Current Status: Operational Subject: Troubleshooting Guide for Imidazo[1,2-a]pyridin-2-one Functionalization Assigned Specialist: Senior Application Scientist Executive Summary The benzylation of imidazo[1,2-a]pyridin-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Subject: Troubleshooting Guide for Imidazo[1,2-a]pyridin-2-one Functionalization Assigned Specialist: Senior Application Scientist

Executive Summary

The benzylation of imidazo[1,2-a]pyridin-2-ones presents a classic challenge in heterocyclic chemistry: controlling the reactivity of an ambident nucleophile . The imidazopyridinone scaffold contains three distinct nucleophilic sites: the lactam nitrogen (


), the carbonyl oxygen (

-alkylation), and the enamine-like carbon at position 3 (

).

This guide provides a mechanistic breakdown of these competing pathways and actionable protocols to maximize


-benzylation (the typically desired pharmacophore) while suppressing 

-ether formation and

-carbon functionalization.

Module 1: Critical Failure Modes (The "Why" Behind the Failures)

The Regioselectivity Triangle ( vs. vs. )

The deprotonated imidazopyridinone anion resonates between the nitrogen and oxygen atoms. Furthermore, the


 position possesses significant nucleophilic character due to the donation of electron density from the bridgehead nitrogen.
Reaction PathwayProduct TypeDriving ForceConditions Favoring This Side Reaction

-Alkylation

-Benzyl lactam (Desired)
Thermodynamic stability of the carbonyl; Soft-Soft interaction (HSAB).Polar aprotic solvents (DMF), Soft electrophiles, Carbonate bases.

-Alkylation
Imidazopyridine vinyl etherKinetic control; Hard-Hard interaction.Polar protic solvents, Hard electrophiles (sulfates), Silver salts, "Naked" anions.

-Alkylation
3-Benzyl-imidazo-pyridinoneEnamine reactivity; Aza-Friedel-Crafts mechanism.Lewis acids, High temperatures, Electron-rich substrates.
Mechanistic Pathways Visualization

ReactionPathways Substrate Imidazo[1,2-a]pyridin-2-one (Substrate) Anion Ambident Anion (Resonance Hybrid) Substrate->Anion Base Deprotonation N_Prod N-Benzylation (Desired Lactam) Anion->N_Prod Soft Electrophile (Bn-Br) Thermodynamic Control O_Prod O-Benzylation (Vinyl Ether Impurity) Anion->O_Prod Hard Electrophile Kinetic Control C_Prod C3-Benzylation (Carbon Impurity) Anion->C_Prod High T / Lewis Acid Enamine Reactivity

Figure 1: Competing reaction pathways for the imidazopyridinone anion. Green indicates the target pathway; red indicates common side reactions.

Module 2: Troubleshooting & FAQs

Q1: I am observing a significant amount of -benzylated byproduct (vinyl ether). How do I shift selectivity to ?

Diagnosis: This is a Hard/Soft Acid-Base (HSAB) mismatch. The oxygen atom is a "hard" nucleophile, while the nitrogen is "softer."[1] Corrective Action:

  • Electrophile Switch: If you are using benzyl chloride, switch to benzyl bromide or benzyl iodide . Bromides are softer electrophiles than chlorides, favoring the softer nitrogen center [1].[1]

  • Solvent Polarity: Ensure you are using a polar aprotic solvent like DMF or NMP . These solvents solvate the cation (e.g.,

    
    ) well, leaving the anion "naked" but generally favoring the thermodynamic 
    
    
    
    -product over time. Avoid protic solvents (EtOH) or non-polar solvents (Toluene) unless using phase transfer catalysis.
  • Counter-ion Effect: Switch from

    
     to 
    
    
    
    . The "Cesium Effect" often improves solubility and promotes
    
    
    -alkylation through specific coordination geometries that shield the oxygen.
Q2: My LCMS shows a mass corresponding to "Bis-benzylation." What is happening?

Diagnosis: You are likely seeing


-alkylation  occurring alongside 

-alkylation, or quaternization of the bridgehead nitrogen (less common). Mechanism: The

position in imidazo[1,2-a]pyridines is highly electron-rich (similar to the 3-position of indole). Once the

-benzyl product forms, the ring becomes even more electron-rich, making the

position susceptible to a second electrophilic attack [2]. Corrective Action:
  • Stoichiometry Control: Strictly limit the benzyl bromide to 1.0 - 1.1 equivalents . Do not use excess reagent "to push conversion."

  • Temperature Management:

    
    -alkylation often has a higher activation energy. Run the reaction at 0°C to Room Temperature . Do not heat to reflux unless conversion stalls.
    
  • Avoid Lewis Acids: Ensure your glassware and reagents are free of metal contaminants or Lewis acids (like

    
     or 
    
    
    
    ), which catalyze
    
    
    -Friedel-Crafts-type alkylations [2].
Q3: The reaction turns black/tarry, and yield is low.

Diagnosis: Decomposition of the imidazopyridinone ring or polymerization of the benzyl halide. Corrective Action:

  • Base Sensitivity: Imidazopyridinones can be sensitive to strong bases like

    
     or 
    
    
    
    , which can cause ring opening (hydrolysis of the lactam). Switch to a milder base system:
    
    
    in Acetone or MeCN
    .
  • Benzyl Halide Stability: Benzyl bromide degrades over time to release

    
    , which is autocatalytic. Wash your benzyl bromide  with aqueous 
    
    
    
    or pass it through a short plug of basic alumina before use to remove acid traces.

Module 3: Optimized Experimental Protocol

Protocol ID: IP-BNZ-004 Objective: High-fidelity


-benzylation of imidazo[1,2-a]pyridin-2-one.
Reagents
  • Substrate: Imidazo[1,2-a]pyridin-2-one (1.0 equiv)

  • Electrophile: Benzyl Bromide (1.05 equiv) — Freshly purified

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) — Dried
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Solubilization: Add the imidazopyridinone substrate and

    
    . Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes.
    
    • Why: This allows the formation of the anion and breaks up base aggregates.

  • Addition: Cool the mixture to 0°C using an ice bath. Add Benzyl Bromide dropwise over 5 minutes.

    • Why: Cooling suppresses the kinetic

      
      -alkylation and 
      
      
      
      -alkylation pathways.
  • Reaction: Allow the mixture to warm to RT naturally. Stir for 4–12 hours. Monitor by TLC/LCMS.

    • Endpoint: Look for the disappearance of SM. If

      
      -alkylated byproduct appears (often higher 
      
      
      
      ), do not heat; heating rarely converts
      
      
      -isomer to
      
      
      -isomer in this specific system; it usually degrades it.
  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF) and 1x with Brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

    • Note: The

      
      -benzyl isomer is typically more polar than the 
      
      
      
      -benzyl ether but less polar than the starting material.

Module 4: Decision Tree for Troubleshooting

TroubleshootingTree Start Start: Analyze Crude LCMS/NMR Q_O_Isomer Is O-Benzyl Ether present? Start->Q_O_Isomer Sol_O Switch to softer electrophile (Bn-Br) Use Cs2CO3 in DMF Q_O_Isomer->Sol_O Yes Q_C_Isomer Is C3-Alkylated product present? Q_O_Isomer->Q_C_Isomer No Sol_C Reduce Temp to 0°C Limit Bn-Br to 1.0 equiv Q_C_Isomer->Sol_C Yes Q_LowYield Is Yield Low / Decomposition? Q_C_Isomer->Q_LowYield No Sol_Base Base too strong? Switch NaH -> K2CO3 Q_LowYield->Sol_Base Yes Success Optimized N-Benzylation Q_LowYield->Success No

Figure 2: Logical decision tree for diagnosing reaction impurities.

References

  • BenchChem Technical Support. (2025).[1] O-Alkylation Side Reactions in Lactam Synthesis: Troubleshooting & Optimization. Retrieved from

  • Molecules (MDPI). (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction.[2][3] Retrieved from

  • FABAD Journal of Pharmaceutical Sciences. (2024). N-Alkylation of Some Imidazopyridines: Regioselectivity Studies. Retrieved from

  • ResearchGate. (2016). Why N-alkylation is more favorable than O-alkylation? (HSAB Theory Discussion). Retrieved from

Sources

Optimization

Optimizing cyclization conditions for imidazo[4,5-c]pyridin-2-one formation

Technical Support Center: Imidazo[4,5-c]pyridin-2-one Synthesis Ticket ID: #IMP-45C-OPT Subject: Optimization of Cyclization Conditions for Imidazo[4,5-c]pyridin-2-one Status: Open Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[4,5-c]pyridin-2-one Synthesis

Ticket ID: #IMP-45C-OPT Subject: Optimization of Cyclization Conditions for Imidazo[4,5-c]pyridin-2-one Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Core Architecture

The formation of the imidazo[4,5-c]pyridin-2-one scaffold is a critical "molecular installation" step in drug discovery, particularly for kinase inhibitors (e.g., molecular cousins to purine mimetics). The core transformation involves the insertion of a carbonyl unit between the vicinal diamines of a 3,4-diaminopyridine precursor.

The Challenge: Unlike benzene analogs (benzimidazolones), the pyridine nitrogen reduces the nucleophilicity of the adjacent amines, particularly at the 3-position. This electronic desymmetrization requires precise energetic tuning to prevent stalling or polymerization.

Mechanism of Action (The "Software" Logic)

The reaction proceeds via a stepwise nucleophilic attack on the carbonyl source, followed by an intramolecular "ring-closing" attack.

ReactionMechanism cluster_0 Critical Failure Point Start 3,4-Diaminopyridine Inter1 Intermediate A: Monocarbamoyl Species Start->Inter1 Nucleophilic Attack (Fast) Reagent Carbonyl Source (CDI / Triphosgene) Reagent->Inter1 Inter2 Transition State: Intramolecular Attack Inter1->Inter2 Rotational Barrier Product Imidazo[4,5-c]pyridin-2-one Inter2->Product Cyclization (Rate Limiting) Byprod Byproducts (Imidazole / HCl / NH3) Inter2->Byprod Elimination

Figure 1: Mechanistic pathway for the cyclization of 3,4-diaminopyridine. The rate-limiting step is often the second nucleophilic attack due to the reduced nucleophilicity of the pyridine-adjacent amine.

Protocol Selection Guide (Configuration)

Select the "driver" (reagent) best suited for your scale and functional group tolerance.

ParameterMethod A: CDI (Standard) Method B: Triphosgene (Scale-Up) Method C: Urea Melt (Green/Legacy)
Reagent 1,1'-CarbonyldiimidazoleTriphosgene (BTC)Urea
Solvent THF, DMF, or DioxaneTHF, DCM, or TolueneNone (Solvent-free) or Glycol
Temp 60°C – Reflux0°C – RT160°C – 200°C
Stoichiometry 1.2 – 1.5 equiv0.35 – 0.4 equiv2.0 – 5.0 equiv
Key Risk Moisture sensitivity (hydrolysis)Toxicity (Phosgene generation)Thermal decomposition
Best For Discovery chemistry (<10g)Process chemistry (>100g)Very stable, simple substrates

Detailed Operating Procedures

Protocol A: The CDI Cyclization (Recommended for High Fidelity)

Rationale: CDI is a mild reagent that avoids the safety hazards of phosgene while providing sufficient activation energy for the cyclization.

Reagents:

  • Substrate: 3,4-diaminopyridine derivative (1.0 equiv)

  • Reagent: 1,1'-Carbonyldiimidazole (CDI) (1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Workflow:

  • Inerting: Flame-dry a round-bottom flask and cool under Argon flow. Moisture kills CDI, converting it to imidazole and CO2 before it can react.

  • Dissolution: Dissolve the diamine substrate in anhydrous THF. If solubility is poor, switch to DMF or add 10% DMF as a co-solvent.

  • Activation: Add CDI in one portion at room temperature.

    • Observation: You should see effervescence (CO2 evolution). If no bubbles, your CDI may be hydrolyzed (bad batch).

  • Incubation: Stir at RT for 1 hour, then heat to reflux (66°C) for 3-12 hours.

    • Checkpoint: Monitor by LCMS. You will see the mass shift of +26 Da (addition of CO + loss of 2H).

  • Termination: Cool to RT. The product often precipitates out of THF.

    • Purification: Filter the solid and wash with cold ether. If product remains in solution, quench with water and extract with EtOAc (though these products are often polar/water-soluble).

Protocol B: The Triphosgene Method (High Reactivity)

Rationale: For electron-deficient diamines where CDI fails, Triphosgene provides a more electrophilic carbonyl source.

Workflow:

  • Safety First: Setup a caustic scrubber (NaOH solution) for the exhaust gas.

  • Setup: Dissolve diamine (1.0 equiv) and Triethylamine (2.2 equiv) in anhydrous DCM at 0°C.

  • Addition: Dissolve Triphosgene (0.35 equiv) in DCM and add dropwise over 30 minutes.

    • Critical: Keep temperature <5°C to prevent side reactions.

  • Cyclization: Allow to warm to RT. Reaction is usually complete within 2 hours.

  • Quench: Carefully add saturated NaHCO3 solution.

Troubleshooting & Diagnostics (FAQ)

Q1: The reaction stalls at the intermediate (M+152 instead of M+26 shift). Why?

  • Diagnosis: The "Open Urea" Error. One amine has attacked the carbonyl, but the second amine is too weak or sterically hindered to close the ring.

  • Fix:

    • Increase Temperature: Switch solvent from THF to Dioxane (reflux at 101°C) or DMF (120°C).

    • Base Catalysis: Add 2.0 equiv of DBU or DMAP to deprotonate the second amine and increase its nucleophilicity.

    • Microwave: Irradiate at 150°C for 15 minutes. This overcomes the rotational energy barrier shown in Figure 1.

Q2: My yield is low (<30%) and the reaction mixture turned black.

  • Diagnosis: Oxidative degradation. Diaminopyridines are electron-rich and prone to oxidation by air, forming "aniline black" type polymers.

  • Fix:

    • Degas: Sparge solvents with Argon for 15 mins before use.

    • Antioxidant: Add a pinch of ascorbic acid or run the reaction strictly under N2/Ar balloon pressure.

Q3: I see a dimer byproduct (Substrate-CO-Substrate).

  • Diagnosis: Stoichiometry Mismatch. If the concentration of diamine is too high relative to the cyclizing agent, one molecule of urea can attack another diamine instead of cyclizing.

  • Fix:

    • High Dilution: Run the reaction at 0.05 M or lower.

    • Reverse Addition: Add the diamine solution slowly to the CDI solution (keeping CDI in excess).

Q4: The product is water-soluble and I can't extract it.

  • Diagnosis: Polarity Trap. The imidazopyridinone core is highly polar and capable of H-bonding.

  • Fix:

    • Salting Out: Saturate the aqueous layer with NaCl and use n-Butanol or DCM/iPrOH (3:1) for extraction.

    • Precipitation: Do not add water. Instead, remove DMF/DMSO via lyophilization or a Genevac, then triturate the residue with MeOH/Ether.

Diagnostic Flowchart

Use this logic tree to resolve synthesis failures.

TroubleshootingTree Start Start: Reaction Check (LCMS) Conversion Is conversion > 90%? Start->Conversion Intermediate Is the major peak the Open Urea (+152)? Conversion->Intermediate No Purification Purification Conversion->Purification Yes Dimer Is the major peak a Dimer (2M+CO)? Intermediate->Dimer No Sol_Temp Action: Increase Temp (Switch to Dioxane/DMF) Intermediate->Sol_Temp Yes (Stalled) Sol_Dilution Action: Increase Dilution (0.1M -> 0.01M) Dimer->Sol_Dilution Yes Sol_Reagent Action: Check Reagent Quality (New CDI bottle) Dimer->Sol_Reagent No (No reaction) Sol_Base Action: Add Base (DBU/DMAP) Sol_Temp->Sol_Base If fails

Figure 2: Troubleshooting logic flow for common cyclization failures.

References

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006).[1] Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization.[1][2][3][4] Organic Letters, 8(15), 3311–3314. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[5] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines.[5] Organic Letters, 18(3), 560–563.[5] [Link]

  • Caron, S., et al. (2009). Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine.[6][7] The Journal of Organic Chemistry, 75(3), 945–947. [Link]

  • Kuduk, S. D., et al. (2009). Synthesis and evaluation of imidazo[4,5-b]pyridin-2-one derivatives as inhibitors of CGRP receptor. Bioorganic & Medicinal Chemistry Letters, 19(14), 4059-4063. [Link]

Sources

Troubleshooting

Troubleshooting low purity in 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one crystallization

Introduction: The "Hidden" Complexity of Imidazopyridinones Welcome to the technical support hub for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . While this scaffold appears structurally simple, it presents a unique "...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Hidden" Complexity of Imidazopyridinones

Welcome to the technical support hub for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . While this scaffold appears structurally simple, it presents a unique "perfect storm" for crystallization failures:

  • The Urea Motif: The C2-carbonyl creates a urea-like functionality, leading to strong intermolecular hydrogen bonding (high lattice energy) but also a high propensity for "oiling out" (Liquid-Liquid Phase Separation) if impurities disrupt the lattice.

  • The Pyridine Nitrogen: This basic center (pKa ~6.5–7.[1]5) makes the solubility highly pH-dependent.[1]

  • Regioisomerism: Depending on your synthesis route (especially if alkylating the parent heterocycle), N1, N3, and O-alkylated isomers are nearly identical in solubility, making standard thermal recrystallization ineffective.[1]

This guide moves beyond "try a different solvent" and focuses on mechanistic purification —using the molecule's chemical properties to force purity.

Module 1: The Diagnostic Matrix (Triage)

Before altering your protocol, identify the specific failure mode.[1] Use the decision matrix below to classify your issue.

DiagnosticMatrix Start Symptom Observation Oiling Oiling Out / Sticky Gum Start->Oiling Color Yellow/Brown Discoloration Start->Color LowPurity Crystalline but Low Purity (<95%) Start->LowPurity LLPS Cause: Liquid-Liquid Phase Separation (Metastable Zone too wide) Oiling->LLPS Oxidation Cause: Oxidative Degradation (Diamine impurities) Color->Oxidation Isomers Cause: Co-crystallization of Regioisomers LowPurity->Isomers Action1 Go to Module 2: Seeded Cooling LLPS->Action1 Action2 Go to FAQ: Antioxidant Wash Oxidation->Action2 Action3 Go to Module 3: pH-Swing / Salt Formation Isomers->Action3

Figure 1: Diagnostic workflow for identifying the root cause of crystallization failure.[1]

Module 2: Solving "Oiling Out" (Liquid-Liquid Phase Separation)

The Problem: The solution turns cloudy/milky, and droplets form at the bottom (oiling out) instead of crystals. This occurs because the melting point of the solvated amorphous phase is lower than the crystallization temperature.[1]

The Fix: You must bypass the "Oiling Out Zone" (Miscibility Gap) by controlling supersaturation.[1][2]

Protocol: Controlled Seeded Cooling

Do not rely on spontaneous nucleation.[1]

ParameterSpecificationRationale
Solvent System DMSO / Water (or DMF / Water)High solubility in DMSO breaks urea H-bonds; Water acts as a strong antisolvent.[1]
Ratio Start 1:3 (v/v)Adjust based on concentration.
Temperature 50°C → 20°CAvoid boiling; high T promotes oxidation.[1]

Step-by-Step:

  • Dissolution: Dissolve crude material in DMSO (5 mL/g) at 50°C. Ensure full dissolution.

  • Equilibrium Point: Add water dropwise until the solution turns faintly turbid (the "Cloud Point").

  • Back-off: Add 0.5 mL of DMSO to make it clear again.

  • Seeding (Critical): Add 0.5 wt% pure seed crystals .

    • Note: If you lack seeds, sonicate a small aliquot in a test tube to generate them.[1]

  • Aging: Hold at 45–50°C for 30 minutes. The seeds provide a surface for growth, preventing oil droplet formation.[1]

  • Cooling: Cool to 20°C at a rate of 5°C/hour . Slow cooling prevents the supersaturation from spiking into the oiling zone.[1]

Module 3: Removing Regioisomers (The pH-Swing Method)

The Problem: If your purity is stuck at ~90% despite recrystallization, you likely have a structural isomer (e.g., N3-benzyl) co-crystallizing. Thermal recrystallization cannot separate these effectively due to similar solubilities.

The Fix: Utilize the pyridine nitrogen (pKa ~6.5) .[1] By forming a salt, you amplify the subtle differences in basicity and lattice energy between isomers.[1]

Protocol: Acid-Base Purification (Salt Formation)

This method acts as a "chemical filter."

pHSwing Crude Crude Mixture (Target + Isomers) AcidStep Add 1.1 eq HCl (aq) in Ethanol Crude->AcidStep Solution Homogeneous Solution (Protonated Species) AcidStep->Solution Cryst Crystallize as HCl Salt (Target crystallizes, Isomers stay in liquor) Solution->Cryst Filter Filtration Cryst->Filter BaseStep Resuspend Solid in Water Add NH4OH to pH 9 Filter->BaseStep Mother Liquor (Discard) Mother Liquor (Discard) Filter->Mother Liquor (Discard) Final Pure Free Base (Precipitate) BaseStep->Final

Figure 2: The pH-Swing purification workflow utilizing the basicity of the pyridine ring.

Step-by-Step:

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g).

  • Acidification: Add 1.1 equivalents of 2M HCl . Heat to 60°C. The mixture should dissolve as the hydrochloride salt forms.

    • Why? The ionic lattice of the salt is much more rigid and selective than the neutral urea lattice.[1]

  • Crystallization: Cool to 0°C. The target HCl salt should crystallize out.

  • Filtration: Filter the salt. Wash with cold ethanol.

    • Result: Most non-basic impurities and soluble isomers remain in the filtrate.

  • Free-Basing (Neutralization):

    • Suspend the wet salt cake in water.

    • Slowly add Ammonium Hydroxide (NH4OH) until pH reaches ~9.

    • The pure free base will precipitate as a white solid.[1]

  • Final Wash: Filter and wash with water to remove ammonium chloride salts.

Module 4: Frequently Asked Questions (FAQ)

Q: My product is turning yellow/brown during drying. Why? A: This indicates oxidative instability, likely from trace unreacted diamine precursors (e.g., 3-amino-4-benzylaminopyridine) which are highly air-sensitive.

  • Fix: Perform the final crystallization with 0.1% Sodium Metabisulfite or Ascorbic Acid in the aqueous phase to act as an oxygen scavenger.[1] Dry under vacuum with a nitrogen bleed, not in a convection oven.

Q: Can I use Acetone or Ethyl Acetate? A: Likely not effectively.[1] Imidazo[4,5-c]pyridin-2-ones are rigid, polar heterocycles. They have very low solubility in non-polar or moderately polar solvents like EtOAc.[1] You need high-dielectric solvents (DMSO, DMF, DMAc) or protic solvents (Methanol/Acid mixtures).[1]

Q: I see two spots on TLC that are very close. Is this an impurity? A: Be careful—this might be the lactam-lactim tautomerism (2-one vs 2-hydroxy), though the 2-one form is usually dominant.[1] However, if the spots persist with different Rf values in multiple solvent systems, it is likely the N3-benzyl regioisomer . Use the Module 3 (Salt Formation) protocol to remove it.[1]

References

  • PubChem. (n.d.). 1H-Imidazo[4,5-c]pyridin-2(3H)-one.[3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Crozet, M. D., et al. (2004). Synthesis of a New Imidazo[4,5-b]pyridin-5-one via a Vicarious Nucleophilic Substitution. Journal of Chemical Technology and Metallurgy. Retrieved from [Link] (Verified via search context 1.7)[1]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved October 26, 2023, from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization. Retrieved October 26, 2023, from [Link]

  • Wang, S., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

Sources

Optimization

Stability of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one under acidic and basic conditions

This technical guide details the stability profile, handling, and troubleshooting for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . The content is structured for research and development professionals, focusing on prac...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stability profile, handling, and troubleshooting for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one . The content is structured for research and development professionals, focusing on practical stability in acidic and basic environments.

Executive Summary & Chemical Identity

1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is a bicyclic heterocyclic scaffold featuring a fused pyridine and cyclic urea (imidazolinone) core. Its stability is governed by the interplay between the basic pyridine nitrogen and the acidic proton of the cyclic urea.

  • Core Scaffold: Imidazo[4,5-c]pyridin-2-one[1][2]

  • Key Functional Groups:

    • Pyridine Nitrogen (N5): Basic center (pKa ~5–6).

    • Cyclic Urea N-H (N3): Weakly acidic center (pKa ~11–12).

    • Benzyl Group (N1): Chemically inert anchor under standard conditions.

This molecule exhibits high thermal and hydrolytic stability due to the aromatic character of the fused system, but it displays distinct solubility and reactivity behaviors across the pH spectrum.

Stability in Acidic Conditions (pH < 7)

Mechanism of Interaction

In acidic media, the molecule acts as a base. The pyridine nitrogen (N5) accepts a proton, forming a cationic species. This protonation significantly enhances aqueous solubility. The cyclic urea moiety is remarkably resistant to acid-catalyzed hydrolysis due to the resonance stabilization of the fused ring system.

Troubleshooting Guide: Acidic Environments
SymptomProbable CauseTechnical Resolution
Precipitation upon acidification Counter-ion Effect: Use of acids with lipophilic counter-ions (e.g., HBr, HI, or certain sulfonic acids) may form insoluble salts.Switch to acids with hydrophilic counter-ions like HCl or H₂SO₄ . Ensure pH is sufficiently low (< 3) to fully protonate the pyridine ring for maximum solubility.
Unexpected Peak Splitting (HPLC) Equilibrium Dynamics: Rapid exchange between the free base and pyridinium cation during chromatography.Add a modifier to the mobile phase. Use 0.1% Formic Acid or TFA to lock the species in the protonated state. Avoid intermediate pH (4–6).
Degradation (Loss of Mass) Extreme Hydrolysis: Prolonged reflux in concentrated mineral acids (e.g., 6M HCl, >100°C) may eventually open the cyclic urea ring.Protocol Check: The scaffold is stable in 100% Formic Acid at reflux [1]. If degradation occurs, check for the presence of strong oxidants (e.g., nitric acid), not just protons.
FAQ: Acid Stability

Q: Can I perform reductive amination or hydrogenation in acetic acid? A: Yes. The scaffold is stable in glacial acetic acid. However, be aware that the pyridine ring can be susceptible to hydrogenation (reduction to piperidine) if high pressure and active catalysts (Pt/C) are used in acidic media.

Stability in Basic Conditions (pH > 7)

Mechanism of Interaction

In basic media, the molecule acts as a weak acid. The proton at the N3 position (the urea nitrogen) can be removed by strong bases (e.g., NaOH, NaH, KOtBu), generating an anionic species. This anion is nucleophilic and stable in the absence of electrophiles, but it makes the ring electron-rich and potentially susceptible to oxidation.

Troubleshooting Guide: Basic Environments
SymptomProbable CauseTechnical Resolution
Color Change (Yellow/Brown) Oxidation: The deprotonated anion is electron-rich and more susceptible to air oxidation or trace peroxides in solvents (e.g., THF, Ethers).Degas solvents thoroughly. Perform basic reactions under an inert atmosphere (N₂ or Ar). Add antioxidants if storage in basic solution is required.
Precipitation upon basification Neutralization Point: As pH rises from acidic to neutral (pH 6–8), the molecule loses its positive charge, becoming a neutral, lipophilic free base which precipitates.To solubilize in base, pH must be raised significantly (> pH 12) to form the N-anion, or use a co-solvent (DMSO/MeOH). Do not stop at neutral pH if aqueous solubility is required.
Side Reactions during Alkylation Regioselectivity Issues: The N3 anion is an ambident nucleophile (N vs O attack).While N-alkylation is favored, O-alkylation can occur with hard electrophiles. Use non-polar solvents and soft counter-ions (Cs+) to promote N-alkylation.
FAQ: Base Stability

Q: Is the cyclic urea ring prone to hydrolysis in base (e.g., 1N NaOH)? A: Generally, no. Fused imidazolinones are far more stable than linear ureas. Ring opening to the diamine typically requires harsh conditions (e.g., concentrated NaOH, high heat, prolonged time). Standard workups (sat. NaHCO₃, 1N NaOH wash) are safe.

Mechanistic Visualization (pH-Dependent Species)

The following diagram illustrates the structural transformation of the scaffold across the pH scale and the potential degradation pathway under extreme stress.

pH_Stability_Profile Acid_Form CATIONIC FORM (pH < 4) (Soluble) Protonated Pyridine N Neutral_Form NEUTRAL FORM (pH 6-9) (Insoluble/Precipitate) Free Base Acid_Form->Neutral_Form +OH⁻ (Deprotonation) Degradation DEGRADATION PRODUCT (Extreme Conditions) Ring Opening to Diamine Acid_Form->Degradation Conc. HCl, Reflux > 24h Neutral_Form->Acid_Form +H⁺ (Protonation) Basic_Form ANIONIC FORM (pH > 12) (Soluble) Deprotonated Urea N Neutral_Form->Basic_Form +OH⁻ (pKa ~12) Basic_Form->Neutral_Form +H⁺ (Quench) Basic_Form->Degradation Conc. NaOH, Reflux, Oxidants

Figure 1: pH-dependent speciation of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one. Note the stability window in the center and reversible ionization states.

Validated Analytical Protocol: Stability Assessment

To rigorously verify the stability of your specific batch, use this self-validating HPLC protocol.

Objective: Quantify degradation products after 24-hour stress testing.

  • Preparation:

    • Stock Solution: Dissolve 1 mg/mL of compound in Methanol.

    • Acid Stress Sample: Mix 100 µL Stock + 100 µL 1N HCl. Incubate at RT for 24h.

    • Base Stress Sample: Mix 100 µL Stock + 100 µL 1N NaOH. Incubate at RT for 24h.

    • Control: Mix 100 µL Stock + 100 µL Water. Store at 4°C.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid (Essential for peak shape).

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).

  • Acceptance Criteria:

    • Recovery > 98% compared to Control.

    • No new peaks > 0.5% area under curve (AUC).

References

  • Synthesis of imidazo[4,5-c]pyridines : Dymińska, L. (2017).[3] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 22(3), 399.

  • General Stability of Imidazopyridinones : Zhang, Y., et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1).

  • Chemical Properties of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one : PubChem Compound Summary.

Sources

Troubleshooting

Technical Support Center: Regioselective Synthesis of N-Benzyl Imidazo[1,2-a]pyridin-2-ones

Status: Operational Operator: Senior Application Scientist Topic: Resolving Regioselectivity (N- vs. O-Alkylation) in Bicyclic Lactam Synthesis Executive Summary: The Core Challenge The synthesis of N-benzyl imidazo[1,2-...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolving Regioselectivity (N- vs. O-Alkylation) in Bicyclic Lactam Synthesis

Executive Summary: The Core Challenge

The synthesis of N-benzyl imidazo[1,2-a]pyridin-2-ones presents a classic ambident nucleophile challenge. The imidazo[1,2-a]pyridin-2-one scaffold is a mesoionic or zwitterionic system where the negative charge can delocalize between the bridgehead-adjacent nitrogen (N1) and the carbonyl oxygen (O).

When introducing a benzyl group, researchers typically encounter two failure modes:

  • Regiochemical Ambiguity: Competition between N1-alkylation (desired lactam) and O-alkylation (undesired lactim ether).

  • Incorrect Cyclization: When building the ring de novo, the exocyclic amine vs. ring nitrogen competition can lead to incorrect isomers or quaternary salts.

This guide provides a diagnostic workflow to determine whether to repair your current route (Direct Alkylation) or switch to a more robust pathway (De Novo Cyclization).

Diagnostic Workflow

Use this decision tree to identify the correct protocol for your specific situation.

Regioselectivity_Workflow Start START: What is your current status? Status_Check Do you already have the imidazo[1,2-a]pyridin-2-one core? Start->Status_Check Yes_Core YES: I have the core, need to add Benzyl group. Status_Check->Yes_Core Direct Alkylation No_Core NO: I am building the molecule from scratch. Status_Check->No_Core De Novo Synthesis Problem_Check Are you seeing O-alkylation (O-Benzyl) impurities? Yes_Core->Problem_Check DeNovo_Route PROTOCOL B: The 'Gold Standard' Pre-functionalization Route No_Core->DeNovo_Route Solvent_Fix PROTOCOL A: Switch to Soft/Soft Conditions (NaH / DMF or LiCl / DMSO) Problem_Check->Solvent_Fix Yes, mixture obtained Problem_Check->DeNovo_Route Yields < 30% or inseparable mixture

Figure 1: Decision tree for selecting the optimal synthetic strategy based on current experimental status and observed regioselectivity issues.

Protocol A: Troubleshooting Direct Alkylation

Scenario: You have the parent lactam (imidazo[1,2-a]pyridin-2-one) and are attempting to benzylate it using benzyl bromide/chloride, but you are observing O-alkylation mixtures.

The Science (HSAB Theory): The amide anion is an ambident nucleophile.

  • Nitrogen (N1): Softer nucleophile. Favored by soft electrophiles and conditions that promote a "loose" ion pair.

  • Oxygen (O): Harder nucleophile. Favored by hard electrophiles and conditions that coordinate the cation to the oxygen (e.g., Ag+ salts).

Optimization Table:

VariableCondition for N-Selectivity (Desired)Condition for O-Selectivity (Avoid)Mechanism Note
Base NaH or Cs₂CO₃ Ag₂CO₃ or K₂CO₃NaH forms a "naked" anion in polar solvents; Silver (Ag) coordinates halides and forces O-attack (Ag-assisted).
Solvent DMF or DMSO Acetone, Toluene, THFPolar aprotic solvents dissociate the cation-anion pair, favoring the softer N-attack.
Temperature 0°C to RT RefluxHigher temperatures often erode selectivity, favoring the thermodynamic O-alkyl product.

Corrective Protocol:

  • Dissolve imidazo[1,2-a]pyridin-2-one (1.0 equiv) in anhydrous DMF (0.1 M).

  • Cool to 0°C.

  • Add NaH (60% dispersion, 1.1 equiv) portion-wise. Wait for H₂ evolution to cease (approx. 30 min). This ensures complete deprotonation to the sodium salt.

  • Add Benzyl Bromide (1.05 equiv) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT.

  • Quench: Pour into ice water. The N-alkylated product is typically less soluble and may precipitate.

Protocol B: The "Gold Standard" De Novo Route

Scenario: You require high regiochemical purity (>95%) and want to avoid difficult separations of N/O isomers. This route installs the benzyl group before the ring closure, guaranteeing the position of the substituent.

Mechanism: This route relies on the differential nucleophilicity of the ring nitrogen vs. the exocyclic amine. By converting the exocyclic primary amine to a secondary N-benzyl amine first, we direct the subsequent cyclization.

DeNovo_Mechanism Step1 2-Aminopyridine Step2 Reductive Amination (PhCHO, NaBH4) Step1->Step2 Step3 Intermediate: N-Benzyl-2-aminopyridine Step2->Step3 Step4 Cyclization (Ethyl Bromoacetate) Step3->Step4 Step5 Product: 1-Benzylimidazo[1,2-a]pyridin-2-one Step4->Step5

Figure 2: Sequential workflow for the regioselective De Novo synthesis.

Step 1: Synthesis of N-Benzyl-2-aminopyridine

Direct alkylation of 2-aminopyridine with benzyl bromide often leads to poly-alkylation. Reductive amination is superior.

  • Reagents: 2-Aminopyridine (10 mmol), Benzaldehyde (10 mmol), Methanol (30 mL).

  • Imine Formation: Reflux the amine and aldehyde in MeOH for 2–4 hours. (Optional: Add molecular sieves to drive equilibrium).

  • Reduction: Cool to 0°C. Add NaBH₄ (15 mmol) portion-wise. Stir at RT for 2 hours.

  • Workup: Quench with water, extract with DCM.

  • Result: N-Benzyl-2-aminopyridine (Secondary amine).

Step 2: Regioselective Cyclization
  • Reagents: N-Benzyl-2-aminopyridine (5 mmol), Ethyl Bromoacetate (5.5 mmol), Ethanol or DME (20 mL).

  • Reaction: Reflux for 4–12 hours.

  • Mechanism:

    • The Ring Nitrogen (N1) is the most nucleophilic site (pyridine-like). It attacks the

      
      -carbon of ethyl bromoacetate first, forming a quaternary pyridinium salt.
      
    • The Exocyclic Nitrogen (now bearing the benzyl group) intramolecularly attacks the ester carbonyl.

    • Loss of ethanol yields the lactam ring.

  • Purification: The product often precipitates as a HBr salt or can be crystallized from EtOH/Et₂O upon cooling.

Troubleshooting FAQs

Q1: I tried Protocol B (De Novo), but I isolated a quaternary salt instead of the cyclized product. Why? A: You likely stopped too early or the base was insufficient. The intermediate is a pyridinium salt (N-alkylated species). To force cyclization (lactam formation), you may need to add a weak base (e.g., NaHCO₃ or Et₃N) and continue heating to promote the attack of the exocyclic amine on the ester.

Q2: In Protocol A (Direct Alkylation), I am seeing C3-alkylation (on the carbon alpha to the carbonyl). How do I stop this? A: C3-alkylation competes when the base is too strong or the electrophile is very reactive.

  • Fix: Ensure you are using 1.0–1.1 equivalents of base only. Excess base generates the dianion (or enolate-like species at C3).

  • Fix: Lower the temperature to -78°C during the addition of the electrophile, then warm slowly.

Q3: Why is DMF preferred over Acetone for N-alkylation? A: According to the Kornblum rule and HSAB principles, polar aprotic solvents like DMF solvate the cation (Na+) effectively but leave the anion "naked" and highly reactive. This favors the thermodynamic product (N-alkyl) or the reaction at the atom with the highest electron density (often N in these delocalized systems). Protic solvents or those that coordinate effectively with the leaving group (like Ag+ in toluene) tend to favor O-alkylation.

References
  • Regioselectivity in 2-Pyridone Alkylation

    • Provides the foundational HSAB theory applicable to the imidazopyridinone lactam system.
    • Source: "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." ResearchGate.

  • De Novo Synthesis Mechanism

    • Details the reaction of 2-aminopyridines with alpha-halo carbonyls, confirming the ring-nitrogen
    • Source: "Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal."

  • Reductive Amination Protocols

    • Standardized protocols for converting 2-aminopyridine to N-benzyl-2-aminopyridine without over-alkyl
    • Source: "Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine." ResearchGate.

  • General Imidazo[1,2-a]pyridine Functionalization

    • Overview of reactivity p
    • Source: "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." PubMed Central.

Optimization

Technical Support Center: N-Debenzylation of Imidazo[4,5-c]pyridin-2-one Scaffolds

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with authoritative, field-proven troubleshooting str...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with authoritative, field-proven troubleshooting strategies for removing benzyl (Bn) protecting groups from imidazo[4,5-c]pyridin-2-one scaffolds.

Removing N-benzyl groups from these highly functionalized, electron-deficient heterocycles is notoriously challenging. This guide bridges the gap between theoretical chemistry and benchtop reality, explaining the causality behind reaction failures and providing self-validating protocols to ensure your synthetic success.

Mechanistic Overview & Workflow

Imidazo[4,5-c]pyridin-2-ones contain a highly coordinating environment due to the presence of the basic pyridine nitrogen (N5) and the urea-like nitrogens (N1, N3). During standard transition-metal catalyzed hydrogenolysis, these nitrogen atoms strongly coordinate to the palladium surface. This extended contact time blocks active catalytic sites, leading to rapid catalyst poisoning and stalled reactions[1]. Understanding this causality is critical for selecting the correct debenzylation strategy.

DebenzylationWorkflow Start N-Benzyl Imidazo[4,5-c]pyridin-2-one CheckReducible Are reducible groups (e.g., halogens) present? Start->CheckReducible AcidCleavage Acid-Mediated Cleavage (TFA/TFMSA + Thioanisole) CheckReducible->AcidCleavage Yes Hydrogenolysis Catalytic Hydrogenolysis (Pd/C or Pd(OH)2/C, H2) CheckReducible->Hydrogenolysis No Success Debenzylated Product AcidCleavage->Success PoisoningCheck Does the reaction stall due to catalyst poisoning? Hydrogenolysis->PoisoningCheck AddAcid Add Acetic Acid (AcOH) or HCl to protonate basic N PoisoningCheck->AddAcid Yes PoisoningCheck->Success No AddAcid->Success

Workflow for selecting the optimal N-debenzylation strategy for imidazo[4,5-c]pyridin-2-ones.

Frequently Asked Questions (FAQs)

Q1: Why does standard Pd/C hydrogenation fail to remove the N-benzyl group from my imidazo[4,5-c]pyridin-2-one? A: The failure is primarily caused by catalyst poisoning. The basic pyridine nitrogen in the imidazo[4,5-c]pyridine core has a strong coordination affinity for the palladium surface. This interaction blocks the active sites of the catalyst, drastically reducing catalytic turnover and causing the reaction to stall at low conversion rates[1].

Q2: How can I overcome catalyst poisoning during hydrogenolysis? A: The most effective and self-validating solution is to introduce a Brønsted acid to the reaction mixture. Adding 1.5 to 2.0 equivalents of acetic acid (AcOH) or conducting the reaction in ethanolic HCl protonates the basic pyridine nitrogen. This protonation eliminates its lone pair availability, preventing it from coordinating with and poisoning the palladium catalyst[2]. Additionally, switching from standard Pd/C to Pearlman's catalyst (Pd(OH)₂/C) often provides the higher activity required for recalcitrant N-benzyl groups[2].

Q3: My scaffold contains a halogen (e.g., chlorine or bromine) that I need to preserve. How can I debenzylate without causing dehalogenation? A: Catalytic hydrogenation will likely cause concomitant dehalogenation of your scaffold. In these cases, you must pivot to an acid-mediated cleavage. Strong Lewis acids (such as AlCl₃ in anisole) or strong Brønsted acids (like Trifluoromethanesulfonic acid, TFMSA, in TFA) can cleave the benzyl group via a carbocation mechanism[3]. You must include a carbocation scavenger (like anisole or thioanisole) to prevent the liberated benzyl cation from causing undesired Friedel-Crafts re-alkylation of your scaffold[3].

Q4: Can I use basic oxidative conditions for this scaffold? A: While methods utilizing KOtBu/DMSO and O₂ have been reported for simple aromatic heterocycles[3], imidazo[4,5-c]pyridin-2-ones are often sensitive to strong bases due to the acidic nature of the unprotected urea NH (once one group is removed) or potential ring-opening side reactions. Acidic or reductive methods are generally more reliable and chemoselective.

Quantitative Data: Comparison of Debenzylation Methods

To assist in selecting the right conditions, the following table summarizes the expected outcomes of various debenzylation methods applied to imidazopyridine scaffolds based on empirical data.

MethodReagents & ConditionsTypical YieldChemoselectivity / CompatibilityPrimary Drawback
Standard Hydrogenolysis 10% Pd/C, H₂ (1 atm), MeOH, RT< 30%Tolerates most functional groups except alkenes/alkynes.Severe catalyst poisoning by pyridine N[1].
Acid-Facilitated Hydrogenolysis 20% Pd(OH)₂/C, H₂ (1-4 atm), EtOH/AcOH, 50°C75 - 95%Excellent. Protonation prevents poisoning[2].Cleaves halogens (Cl, Br, I) and reducible groups.
Strong Acid Cleavage TFMSA / TFA / Thioanisole, RT to 60°C60 - 85%Preserves halogens and reducible functional groups.Harsh conditions; requires rigorous aqueous workup.
Lewis Acid Cleavage AlCl₃, Anisole, DCM, RT50 - 70%Preserves reducible groups[3].Risk of Friedel-Crafts alkylation byproducts[3].

Troubleshooting Guide

Issue: Reaction stalls at 20-30% conversion during hydrogenolysis.

  • Cause: The catalyst is poisoned by the substrate or the newly formed debenzylated product.

  • Solution: Filter the reaction mixture through Celite to remove the poisoned catalyst. Resubmit the filtrate to fresh catalyst (Pd(OH)₂/C) and add 2 equivalents of glacial acetic acid or 1 equivalent of aqueous HCl[2]. Increase H₂ pressure to 50 psi if using a Parr shaker.

Issue: Over-reduction (reduction of the pyridine ring) is observed.

  • Cause: Excessive hydrogen pressure, prolonged reaction times at high temperatures, or overly acidic conditions (which activate the pyridine ring toward reduction).

  • Solution: Lower the H₂ pressure to 1 atm (balloon). Switch from HCl to a milder acid like acetic acid. Monitor the reaction strictly by LC-MS and terminate immediately upon consumption of the starting material.

Issue: Multiple peaks in LC-MS during Lewis acid (AlCl₃) deprotection.

  • Cause: The liberated benzyl carbocation is reacting with the electron-rich rings in your system or solvent, causing Friedel-Crafts benzylation[3].

  • Solution: Increase the equivalents of your carbocation scavenger. Use a 1:1 mixture of TFA and anisole (or thioanisole) to ensure the benzyl cation is efficiently trapped before it can react with your scaffold.

Experimental Protocols

Protocol A: Acid-Facilitated Catalytic Hydrogenolysis

(Recommended for scaffolds without reducible halogens. This protocol utilizes Pearlman's catalyst and acetic acid to prevent catalyst poisoning[2].)

  • Preparation: In a thick-walled glass hydrogenation vessel, dissolve the N-benzyl imidazo[4,5-c]pyridin-2-one derivative (1.0 mmol) in absolute ethanol (15 mL).

  • Acidification: Add glacial acetic acid (2.0 mmol, 2.0 equiv) to the solution. Stir for 5 minutes to ensure complete protonation of the basic nitrogen centers.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 20% w/w relative to the substrate) under a stream of nitrogen or argon to prevent ignition of the solvent.

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Pressurize the vessel to 40-50 psi with H₂.

  • Reaction: Stir the suspension vigorously at 50 °C for 12–24 hours. Validate reaction progress via LC-MS or TLC every 4 hours.

  • Workup: Once complete, purge the vessel with nitrogen. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot methanol (3 × 10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Neutralize the acetate salt by partitioning the residue between saturated aqueous NaHCO₃ and ethyl acetate. Extract, dry the organic layer over anhydrous Na₂SO₄, and concentrate to afford the debenzylated product.

Protocol B: TFMSA/TFA-Mediated Cleavage

(Recommended for halogenated scaffolds. This protocol uses strong Brønsted acids to generate and trap the benzyl cation, preserving reducible functional groups.)

  • Preparation: Dissolve the N-benzyl imidazo[4,5-c]pyridin-2-one (1.0 mmol) in trifluoroacetic acid (TFA, 5.0 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Scavenger Addition: Add thioanisole (3.0 mmol, 3.0 equiv) to act as a carbocation scavenger.

  • Cleavage: Cool the mixture to 0 °C in an ice bath. Dropwise, add trifluoromethanesulfonic acid (TFMSA, 5.0 mmol, 5.0 equiv).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–8 hours, validating completion by LC-MS.

  • Workup: Carefully pour the acidic reaction mixture into ice-cold diethyl ether (50 mL) to precipitate the product as a triflate salt. Filter the precipitate and wash with cold ether.

  • Neutralization: Dissolve the solid in a minimal amount of methanol and neutralize with Amberlyst A21 basic resin or aqueous NaHCO₃ to isolate the free base.

References

  • An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate.3

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. NIH / PMC.1

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH / PMC.2

Sources

Troubleshooting

Catalyst selection for optimizing imidazo[4,5-c]pyridin-2-one coupling reactions

Welcome to the Catalysis & Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the thermodynamic and kinetic hurdles inherent in synthesizing the imidazo[4,5-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis & Cross-Coupling Technical Support Center . As a Senior Application Scientist, I have designed this hub to address the thermodynamic and kinetic hurdles inherent in synthesizing the imidazo[4,5-c]pyridin-2-one core. This scaffold is a privileged pharmacophore in antiviral and kinase inhibitor development, but its synthesis requires precise catalyst and condition tuning to prevent stalling, disproportionation, and catalyst poisoning.

Below, you will find diagnostic workflows, mechanistic troubleshooting FAQs, quantitative data, and self-validating experimental protocols.

Diagnostic Workflow: Catalyst Selection Matrix

The primary decision in synthesizing the imidazo[4,5-c]pyridin-2-one core is selecting the correct transition metal catalyst. This choice is dictated by the halogen leaving group on your 3-aminopyridine precursor.

CatalystSelection Start Substrate: 2-Halo-3-aminopyridine HalogenCheck Halogen Type? Start->HalogenCheck Chloro 2-Chloro HalogenCheck->Chloro BromoIodo 2-Bromo / 2-Iodo HalogenCheck->BromoIodo PdCatalysis Pd-Catalyzed Buchwald-Hartwig (e.g., Pd(OAc)2 / Xantphos) Chloro->PdCatalysis Requires high oxidative addition efficiency BromoIodo->PdCatalysis Low temp required CuCatalysis Cu-Catalyzed Ullmann (e.g., CuI / Diamine) BromoIodo->CuCatalysis Cost-effective, good reactivity Product Imidazo[4,5-c]pyridin-2-one PdCatalysis->Product CuCatalysis->Product

Decision matrix for Pd vs. Cu catalysts based on substrate halogenation.

Troubleshooting & FAQs

Q1: My Buchwald-Hartwig cyclization of the urea intermediate is stalling at 50-55% conversion. How can I drive it to completion? Causality & Solution: Stalling in cascade ureidation/cyclization reactions is predominantly a solvent and base solubility issue. As noted in foundational optimization studies, running the reaction in dioxane often causes the reaction to stall at ~55% conversion due to poor stabilization of the active catalytic species at elevated temperatures [1][1]. Action: Switch your solvent from dioxane to toluene. Toluene improves conversion (up to 87%) [1][1]. Ensure your base (e.g., Cs₂CO₃) is finely milled to maximize the surface area for the deprotonation step, and verify that your Pd(OAc)₂/Xantphos ratio is strictly maintained at 1:1.5 to prevent the palladium from aggregating into inactive palladium black.

Q2: When should I opt for a Copper-catalyzed Ullmann-type coupling over a Palladium catalyst? Causality & Solution: The choice between Pd and Cu hinges on the activation energy required to cleave the C-X bond. Palladium is mandatory for 2-chloropyridines because Cu(I) cannot efficiently undergo oxidative addition into the strong C-Cl bond. However, if your substrate is a 2-bromo or 2-iodopyridine, Copper-promoted methodologies are highly viable and often preferred [2][1]. Action: Use CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine) and K₃PO₄. This avoids the high cost and heavy-metal toxicity issues of Palladium, which is critical for late-stage pharmaceutical scale-up.

Q3: I am detecting significant amounts of urea disproportionation byproducts. How do I suppress this pathway? Causality & Solution: Urea disproportionation occurs when the intermediate urea degrades thermally back into an isocyanate and an amine before the palladium catalyst can execute the oxidative addition. This degradation is exacerbated by weak bases. Action: Avoid using weak bases like NaHCO₃, which have been shown to afford only traces of the desired product [1][1]. Utilize K₂CO₃ or Cs₂CO₃. For highly volatile or sterically hindered amines, use a stepwise temperature gradient: form the urea intermediate at room temperature first, then ramp the temperature to 80–85 °C for the cyclization step [1][1].

Mechanistic Pathway: Palladium-Catalyzed Cyclization

Understanding the catalytic cycle is essential for diagnosing reaction failures. If reductive elimination fails, the wide bite-angle ligand (Xantphos) must be increased.

PdMechanism Precatalyst Pd(II) Precatalyst ActivePd Active Pd(0)L_n Precatalyst->ActivePd Reduction OxAdd Oxidative Addition (C-Cl Cleavage) ActivePd->OxAdd Substrate BaseCoord Base/Urea Coordination OxAdd->BaseCoord RedElim Reductive Elimination (C-N Bond Formation) BaseCoord->RedElim RedElim->ActivePd Catalyst Regeneration Product Imidazo[4,5-c] pyridin-2-one RedElim->Product

Simplified catalytic cycle for Pd-catalyzed intramolecular urea cyclization.

Quantitative Catalyst & Condition Matrix

The following table summarizes the optimized parameters for synthesizing the imidazo[4,5-c]pyridin-2-one core based on current literature standards.

Catalyst SystemLigandOptimal BasePreferred SolventHalide ScopeTypical YieldKey Advantage
Pd(OAc)₂ (5 mol%)Xantphos (7.5 mol%)Cs₂CO₃TolueneCl, Br, I75–86%Excels with unreactive 2-chloropyridines [1][1].
CuI (10 mol%)DMEDA (20 mol%)K₃PO₄DMF / DMSOBr, I65–80%Cost-effective; ideal for late-stage pharma [2][1].
Pd(dba)₂ NiXantphosNone (In-loop)THFIRadiochem.Ultra-fast (5 min) for ¹¹C-radiolabeling [3][2].

Standard Operating Procedures (Protocols)

Every protocol below is designed as a self-validating system , meaning visual or analytical checkpoints are built into the workflow to ensure the chemistry is behaving as expected before proceeding to the next step.

Protocol A: Palladium-Catalyzed Cascade Ureidation/Cyclization

Optimized for 2-chloro-3-aminopyridine derivatives.

  • Pre-activation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine the 2-chloro-3-aminopyridine derivative (1.0 equiv) and the corresponding isocyanate or carbamoyl chloride (1.2 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%), Xantphos (7.5 mol%), and finely milled Cs₂CO₃ (2.0 equiv). Mechanistic Note: Xantphos is critical here; its wide bite angle physically forces the palladium intermediate into a geometry that accelerates the reductive elimination step.

  • Solvent Addition: Suspend the mixture in anhydrous toluene to achieve a 0.2 M concentration.

  • Cyclization: Heat the mixture to 110 °C for 12–18 hours.

  • Self-Validation Checkpoint: Monitor the reaction via UPLC at 220 nm. The intermediate urea should form within the first 2 hours. If UPLC shows the urea reverting to the starting amine (disproportionation), immediately reduce the temperature to 85 °C and verify the anhydrous nature of your base.

Protocol B: Copper-Catalyzed Ullmann-Type Amidation

Optimized for 2-bromo or 2-iodo precursors.

  • Catalyst Complexation: In a reaction vial, combine CuI (10 mol%) and N,N'-dimethylethylenediamine (DMEDA) (20 mol%) in anhydrous DMF. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint 1: The solution must turn a deep blue/green color. This visual cue confirms the formation of the active Cu(I)-diamine complex. If the solution remains colorless or turns cloudy white, the CuI has oxidized or failed to complex; discard and restart.

  • Reagent Addition: Add the 2-bromo-3-aminopyridine urea derivative (1.0 equiv) and K₃PO₄ (2.0 equiv).

  • Coupling: Seal the vial under nitrogen and heat to 100 °C for 14 hours.

  • Self-Validation Checkpoint 2: A color shift to a dark brown suspension indicates the progression of the oxidative addition and active catalytic turnover.

References

  • Lach, F., & Koza, P. (2012). Practical Way to Imidazo[4,5-b] and[4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Organic Letters, 14(16), 4190–4193. URL:[Link]

  • Clark, D. A., et al. (2014). Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. The Journal of Organic Chemistry, 79(5), 2203-2212. URL:[Link]

  • Vasdev, N., et al. (2021). Synthesis of Radiopharmaceuticals via “In-Loop” 11C-Carbonylation as Exemplified by the Radiolabeling of Inhibitors of Bruton's Tyrosine Kinase. Frontiers in Medicine, 8, 735006. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry (LC-MS) analysis of 1-benzyl-imidazo[4,5-c]pyridin-2-one

An In-Depth Comparative Guide to the LC-MS Analysis of 1-benzyl-imidazo[4,5-c]pyridin-2-one Authored by a Senior Application Scientist This guide provides a comprehensive technical comparison of Liquid Chromatography-Mas...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the LC-MS Analysis of 1-benzyl-imidazo[4,5-c]pyridin-2-one

Authored by a Senior Application Scientist

This guide provides a comprehensive technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of 1-benzyl-imidazo[4,5-c]pyridin-2-one. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers detailed protocols, and compares LC-MS with alternative analytical techniques, supported by experimental insights and authoritative references.

Introduction: The Analytical Imperative for Imidazo[4,5-c]pyridine Derivatives

1-benzyl-imidazo[4,5-c]pyridin-2-one belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its isosteric relationship with natural purines.[1] Derivatives of this core structure have been investigated for a wide range of biological activities, including as kinase inhibitors for cancer therapy and as receptor antagonists.[1][2][3] The benzyl group offers a site for further chemical modification, allowing for the creation of analogues with potentially enhanced therapeutic properties.[4]

Accurate and sensitive quantification of this and related molecules in complex matrices (e.g., plasma, tissue homogenates) is paramount for preclinical and clinical drug development, enabling critical pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies. LC-MS, particularly tandem mass spectrometry (LC-MS/MS), has become the gold standard for this purpose due to its unparalleled sensitivity and selectivity.

Core Methodology: Reversed-Phase LC-MS/MS

The combination of reversed-phase liquid chromatography (RPLC) with tandem mass spectrometry provides a robust framework for the analysis of 1-benzyl-imidazo[4,5-c]pyridin-2-one. The moderate polarity of the molecule, imparted by the benzyl group and the heterocyclic core, makes it an ideal candidate for retention on C18 stationary phases.

Physicochemical Properties and Methodological Implications
  • Structure: Fused imidazole and pyridine rings with a benzyl group on a nitrogen atom.[4]

  • Molecular Formula: C₁₃H₁₁N₃O

  • Monoisotopic Mass: 225.0902 g/mol

  • Ionization Potential: The presence of multiple nitrogen atoms in the heterocyclic core makes the molecule readily protonated, favoring positive mode electrospray ionization (ESI+).[5]

Experimental Workflow: A Self-Validating Protocol

The following protocol is designed to be self-validating, incorporating an internal standard (IS) to account for variations in sample preparation and instrument response. A structurally similar, stable isotope-labeled version of the analyte is the ideal IS; however, another compound from the same chemical class with similar chromatographic behavior can also be used.

Diagram: Standard Bioanalytical LC-MS Workflow

LC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma) Spike Spike with Analyte & Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Supernatant Evaporation Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase A Evaporate->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition & Integration MS->Data Curve Calibration Curve (Analyte/IS Ratio vs. Conc.) Data->Curve Quantify Quantification of Unknown Samples Curve->Quantify

Caption: High-level workflow for the bioanalysis of small molecules.

Step-by-Step Protocol:

  • Standard and Sample Preparation:

    • Prepare a stock solution of 1-benzyl-imidazo[4,5-c]pyridin-2-one (1 mg/mL) in DMSO or methanol.

    • Create a series of working standard solutions by serial dilution in 50:50 acetonitrile:water to generate a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For analysis, take 50 µL of blank plasma, standard, or unknown sample and add 10 µL of internal standard solution.

    • Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate/vial, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of mobile phase A.

  • LC Conditions:

    • System: High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). Rationale: This provides excellent resolving power and is well-suited for retaining moderately polar compounds.

    • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid is a crucial additive that aids in protonation for ESI+ and improves peak shape.[6]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • System: Triple quadrupole or Q-TOF mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive. Rationale: The multiple nitrogen atoms in the core structure are basic and readily accept a proton.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[7] Rationale: MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

    • Key Parameters (instrument-dependent, requires optimization):

      • Capillary Voltage: ~3.5 kV

      • Source Temperature: ~150 °C

      • Desolvation Gas Flow & Temperature: Optimize for best signal.

    • MRM Transitions: These must be determined by infusing a standard solution of the analyte and performing a product ion scan.

Fragmentation Analysis and MRM Development

The most critical step in developing a robust LC-MS/MS assay is identifying a stable and specific fragmentation pathway. For 1-benzyl-imidazo[4,5-c]pyridin-2-one, the protonated molecule [M+H]⁺ will have an m/z of 226.1.

Diagram: Proposed MS/MS Fragmentation Pathway

Fragmentation_Pathway cluster_frags Collision-Induced Dissociation (CID) parent [M+H]⁺ m/z 226.1 frag1 Product Ion 1 [C₇H₇]⁺ m/z 91.1 (Benzyl Cation) parent->frag1 Loss of C₆H₄N₃O frag2 Product Ion 2 [C₆H₅N₃O+H]⁺ m/z 136.0 (Imidazopyridinone Core) parent->frag2 Loss of C₇H₆ (Toluene)

Caption: Predicted fragmentation of 1-benzyl-imidazo[4,5-c]pyridin-2-one.

The benzyl cation (m/z 91.1) is a very common and stable fragment. A second, more specific fragment corresponding to the heterocyclic core (m/z 136.0) after loss of toluene would provide a highly selective transition for quantification.

Table 1: Example MRM Parameters for Analysis

ParameterAnalyteInternal Standard (Example)
Precursor Ion (Q1) 226.1231.1 (e.g., d5-benzyl labeled)
Product Ion (Q3) 91.1 (Quantifier)96.1 (Quantifier)
Product Ion 2 (Q3) 136.0 (Qualifier)136.0 (Qualifier)
Collision Energy (eV) ~25 (Optimize)~25 (Optimize)
Dwell Time (ms) 5050

Performance Comparison: Alternative Analytical Approaches

While RPLC-MS/MS is the workhorse, alternative techniques may offer advantages in specific scenarios.

Comparison of LC-MS Methodologies

Table 2: Comparison of LC-MS Separation Techniques

TechniquePrincipleBest Suited ForProsCons
Reversed-Phase (RPLC) Partitioning based on hydrophobicity.Moderately polar to non-polar compounds like the parent drug.Robust, reproducible, wide column availability.Poor retention of very polar metabolites.
HILIC Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.Highly polar metabolites (e.g., hydroxylated or glucuronidated species).Orthogonal selectivity to RPLC.[8]Can have longer equilibration times; sensitive to mobile phase water content.
SFC Uses supercritical CO₂ as the primary mobile phase.Chiral separations, high-throughput screening.High speed, lower organic solvent consumption, improved sensitivity due to efficient nebulization.[8]Requires specialized instrumentation; less common in routine bioanalysis labs.
Comparison with Non-LC-MS Techniques

Table 3: Comparison of Major Analytical Platforms

TechniqueSensitivitySelectivityPrimary ApplicationKey Limitation for this Analyte
LC-MS/MS High (pg/mL to fg/mL)Very HighQuantification in complex matrices.[9]Potential for matrix effects (ion suppression).
GC-MS HighHighAnalysis of volatile and thermally stable compounds.Analyte is non-volatile; requires derivatization which adds complexity and variability.
NMR Spectroscopy LowHighUnambiguous structure elucidation and confirmation.Insufficient sensitivity for typical bioanalytical quantification.[10]
Electrochemical Sensors Very HighModerate to HighRapid, targeted detection in simple matrices.Still an emerging technology; less versatile and may require specific sensor development for the target analyte.[11]

Conclusion and Future Outlook

For the routine quantification of 1-benzyl-imidazo[4,5-c]pyridin-2-one in biological matrices, a well-developed Reversed-Phase LC-MS/MS method stands as the most reliable, sensitive, and selective choice. Its robustness and the wealth of established protocols make it the cornerstone of drug development support.

Alternative methods like HILIC-MS should be considered complementary, particularly for metabolite identification studies where the polarity of the analytes can vary significantly. While techniques like NMR are indispensable for initial structural confirmation of synthesized standards, they lack the sensitivity required for PK analysis. The continued evolution of mass spectrometry instrumentation, including high-resolution platforms and novel ionization techniques, will further enhance our ability to analyze this important class of therapeutic agents with even greater speed and confidence.

References

  • Smolecule. (2023, August 20). 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one.
  • Zbancioc, G., et al. (2016). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. REV.CHIM.(Bucharest), 67(8), 1516-1519. Available from: [Link]

  • Chirita, C., et al. (2025, June 21). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. Available from: [Link]

  • Loo, J. A., & Loo, R. R. O. (2022, April 15). Nonconventional Alternatives to LC–MS. LCGC International. Available from: [Link]

  • Loo, J. A., & Loo, R. R. O. (2020, November 12). A Convenient Alternative to MALDI and ESI. LCGC International. Available from: [Link]

  • Montesano, C., et al. (2023). Latest Developments in Direct and Non-Direct LC-MS Methods Based on Liquid Electron Ionization (LEI). PubMed. Available from: [Link]

  • D'Orazio, G., et al. (2020, September 30). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available from: [Link]

  • Wang, Y., et al. (2021, July 8). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1581-1590. Available from: [Link]

  • Zeng, L., et al. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668. Available from: [Link]

  • Li, Y., et al. (2025, April 8). Development and Application of a Rapid Detection Technique for 2-Amino-1-methyl-6-phenyl-imidazo [4,5-b] Pyridine in Meat Products Based on Hydrogel-Molecular-Imprinting Electrochemical Sensing Technology. MDPI. Available from: [Link]

  • Zhang, Y., et al. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. MDPI. Available from: [Link]

  • Stefanowicz, P., et al. (n.d.). Derivatization with pyrylium salts. Shimadzu. Available from: [Link]

  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

  • Nagashima, T., et al. (2013, February 1). Design, synthesis, and evaluation of imidazo[4,5-c]pyridin-4-one derivatives with dual activity at angiotensin II type 1 receptor and peroxisome proliferator-activated receptor-γ. Bioorganic & Medicinal Chemistry Letters, 23(3), 844-849. Available from: [Link]

  • Konecny, P., et al. (2014, July 21). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science. Available from: [Link]

Sources

Comparative

Comparative Guide: Imidazo[4,5-c]pyridin-2-one vs. Imidazo[4,5-b]pyridin-2-one Scaffolds

Executive Summary In the realm of fragment-based drug discovery (FBDD), the imidazo-pyridin-2-one core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of fragment-based drug discovery (FBDD), the imidazo-pyridin-2-one core represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide compares two specific regioisomers: imidazo[4,5-c]pyridin-2-one (5-aza-benzimidazolone) and imidazo[4,5-b]pyridin-2-one (4-aza-benzimidazolone).

While both serve as bioisosteres of purine (specifically guanine and adenine), their distinct nitrogen positioning dictates their hydrogen bond acceptor (HBA) vectors, metabolic liability, and kinase selectivity profiles. This guide analyzes these differences to assist medicinal chemists in scaffold selection.

FeatureImidazo[4,5-c]pyridin-2-oneImidazo[4,5-b]pyridin-2-one
Purine Analogy 3-deaza-9H-purine analog1-deaza-9H-purine analog
Primary Targets Src Family Kinases (SFKs), TLR7 Agonists, PARPAurora Kinases, FLT3, BET Bromodomains
H-Bond Vector Nitrogen at C5 accepts H-bonds distal to fusionNitrogen at C4 accepts H-bonds proximal to fusion
Key Indication Glioblastoma, ImmunotherapyAcute Myeloid Leukemia (AML), Neuropathic Pain

Structural & Electronic Analysis

The "2-one" moiety in both scaffolds typically exists in the keto-tautomer in solution and solid state, functioning as a cyclic urea. This provides a critical Hydrogen Bond Donor (HBD) - Hydrogen Bond Acceptor (HBA) motif, often mimicking the Watson-Crick face of nucleobases.

Tautomerism and Binding Modes
  • Imidazo[4,5-c]pyridin-2-one: The pyridine nitrogen is located at position 5. In the kinase hinge region, this nitrogen often points away from the methionine gatekeeper residue or interacts with water networks in the solvent-exposed region.

  • Imidazo[4,5-b]pyridin-2-one: The pyridine nitrogen is at position 4. This creates a "chelating" effect or a specific HBA vector that is highly complementary to the hinge region of Aurora and FLT3 kinases, often forming a bidentate interaction with the backbone.

Visualizing the Isomeric Divergence

ChemicalStructure cluster_c Imidazo[4,5-c]pyridin-2-one cluster_b Imidazo[4,5-b]pyridin-2-one Scaffold Precursor (Diaminopyridine) C_Iso N at Position 5 (3-deaza-purine mimic) Target: Src/TLR7 Scaffold->C_Iso 3,4-diamino cyclization B_Iso N at Position 4 (1-deaza-purine mimic) Target: Aurora/FLT3 Scaffold->B_Iso 2,3-diamino cyclization

Figure 1: Divergence of imidazo-pyridin-2-one scaffolds based on nitrogen positioning.

Comparative Bioactivity & Case Studies

Case Study A: Imidazo[4,5-c]pyridin-2-one in Glioblastoma (Src Inhibition)

The [4,5-c] isomer has demonstrated potent inhibition of Src family kinases (SFKs), specifically Src and Fyn.[1]

  • Mechanism: The scaffold binds to the ATP-binding pocket. The 2-one moiety forms H-bonds with the hinge region (Glu339/Met341 in c-Src), while the pyridine ring orients substituents into the hydrophobic back pocket.

  • Selectivity: This isomer is preferred when the target requires a linear extension into the solvent front without the steric clash often caused by the C4-nitrogen lone pair in the [4,5-b] isomer.

  • Data Highlight: Derivatives have shown IC50 values in the sub-micromolar range against U87 glioblastoma cells.[2]

Case Study B: Imidazo[4,5-b]pyridin-2-one in AML (Aurora/FLT3 Inhibition)

The [4,5-b] isomer is a classic scaffold for Aurora kinase inhibitors.

  • Mechanism: The N4 nitrogen (pyridine N) and the NH of the imidazole ring often form a characteristic donor-acceptor motif that binds to the hinge region of Aurora A/B.

  • Dual Inhibition: This scaffold frequently exhibits dual activity against FLT3 (FMS-like tyrosine kinase 3), making it highly effective for Acute Myeloid Leukemia (AML) where FLT3 mutations are common.

  • Data Highlight: Optimized derivatives (e.g., Compound 27e) exhibit

    
     values of 7.5 nM for Aurora-A and 6.2 nM for FLT3.[3]
    
Signaling Pathway Impact

The following diagram illustrates how these two scaffolds intervene in distinct oncogenic pathways based on their selectivity profiles.

Pathways GF Growth Factors (EGF, PDGF) RTK RTK (EGFR/PDGFR) GF->RTK DNA_Dmg DNA Damage (Replication Stress) Aurora Aurora A/B DNA_Dmg->Aurora Src Src/Fyn Kinase RTK->Src FLT3 FLT3 (Mutant) STAT3 STAT3 FLT3->STAT3 Src->STAT3 Mitosis Mitotic Spindle Assembly Aurora->Mitosis Invasion Tumor Invasion (Glioblastoma) STAT3->Invasion Prolif Uncontrolled Proliferation (AML) Mitosis->Prolif IsoC Imidazo[4,5-c] Inhibitor IsoC->Src Blocks IsoB Imidazo[4,5-b] Inhibitor IsoB->FLT3 Blocks IsoB->Aurora Blocks

Figure 2: Differential pathway intervention. [4,5-c] targets Src-mediated invasion; [4,5-b] targets Aurora/FLT3-mediated proliferation.

Experimental Protocols

To validate the bioactivity of these scaffolds, distinct assay protocols are required. Below are the standard operating procedures (SOPs) for the primary targets associated with each isomer.

Protocol A: Src Kinase Inhibition Assay (For Imidazo[4,5-c]pyridin-2-one)

Objective: Determine the IC50 of [4,5-c] derivatives against c-Src.

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

    • ATP:

      
       concentration (typically 10 µM for Src).
      
  • Compound Handling:

    • Dissolve imidazo[4,5-c]pyridin-2-one derivatives in 100% DMSO.

    • Prepare 3-fold serial dilutions.

  • Reaction Assembly:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL enzyme mix (c-Src, 0.5 nM final). Incubate 10 min at RT.

    • Initiate with 10 µL substrate/ATP mix containing

      
      P-ATP or fluorescent tracer.
      
  • Detection:

    • Incubate for 60 min at RT.

    • Stop reaction (EDTA) and detect via ADP-Glo or filter binding (scintillation).

  • Data Analysis:

    • Fit data to sigmoidal dose-response equation:

      
      .
      
Protocol B: Aurora A Kinase Assay (For Imidazo[4,5-b]pyridin-2-one)

Objective: Evaluate the anti-mitotic potency of [4,5-b] derivatives.

  • Reagent Preparation:

    • Buffer: 8 mM MOPS (pH 7.0), 0.2 mM EDTA, 10 mM Mg acetate.

    • Substrate: Kemptide (LRRASLG) at 200 µM.

  • Reaction Assembly:

    • Mix [4,5-b] derivative (diluted in DMSO) with Aurora-A (5-10 nM).

    • Incubate 15 min to allow "Type I" or "Type II" binding equilibration.

    • Add ATP (10 µM) + Mg/Substrate mix.

  • Incubation:

    • Run reaction for 40 min at 30°C.

  • Termination & Readout:

    • Spot reaction onto P81 phosphocellulose paper (if using radiolabel).

    • Wash with 0.75% phosphoric acid.

    • Quantify via liquid scintillation counting.

Synthesis & Chemical Accessibility

The choice of scaffold also impacts synthetic complexity.

  • Imidazo[4,5-c]pyridin-2-one:

    • Precursor:3,4-diaminopyridine .[4]

    • Cyclization: Reaction with urea, carbonyldiimidazole (CDI), or triphosgene.

    • Challenge: Regioselectivity during N-alkylation can be lower due to similar pKa of the imidazole nitrogens, often requiring protecting group strategies.

  • Imidazo[4,5-b]pyridin-2-one:

    • Precursor:2,3-diaminopyridine .

    • Cyclization: Similar reagents (CDI/Urea).

    • Advantage: The proximity of the pyridine nitrogen (N1 relative to purine numbering) often directs alkylation more predictably due to electronic repulsion or chelation effects.

References

  • Zhang, L., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma."[1] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Link

  • Krause, M., et al. (2017). "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. Link

  • Kümmerle, A. E., et al. (2026). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances." ACS Omega.[5] Link

  • Jarmoni, K., et al. (2024). "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties."[6][7] Current Medicinal Chemistry. Link

Sources

Validation

Structural Elucidation of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one: A Comparative Guide to X-ray Crystallography

Executive Summary & Chemical Context The imidazo[4,5-c]pyridin-2-one core, specifically its 1-benzyl derivative (CAS 61719-58-2), is a highly privileged scaffold in modern medicinal chemistry. It serves as a critical str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The imidazo[4,5-c]pyridin-2-one core, specifically its 1-benzyl derivative (CAS 61719-58-2), is a highly privileged scaffold in modern medicinal chemistry. It serves as a critical structural anchor in the development of potent antiviral agents, such as the respiratory syncytial virus (RSV) fusion inhibitor JNJ-53718678[1], and neuroprotective immunomodulators like the Bruton's tyrosine kinase (BTK) inhibitor Tolebrutinib[2].

During the synthesis of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one, confirming the exact regiochemistry of the benzyl substitution (N1 vs. N3) and the tautomeric state of the pyridinone ring is paramount. Ambiguity at this stage can derail downstream structure-activity relationship (SAR) studies. This guide objectively compares X-ray crystallography against alternative analytical techniques (NMR, HRMS, Cryo-EM) and details the self-validating protocols required to achieve absolute structural certainty.

Comparative Analysis: Structural Confirmation Techniques

While multiple analytical modalities exist for structural elucidation, they offer varying degrees of confidence regarding regiochemistry and 3D spatial orientation. The table below quantifies the performance of X-ray crystallography against standard alternatives.

Table 1: Quantitative Comparison of Analytical Modalities
Performance MetricX-ray Crystallography (Product)2D NMR (NOESY/HMBC)HRMS (ESI-TOF)Cryo-EM
Resolution / Precision < 0.8 Å (Atomic) ~2.0 - 5.0 Å (Through-space)< 1 ppm mass accuracy~2.0 - 3.5 Å
Regiochemical Confidence Absolute (100%) High, but conformation-dependentNone (Isomers indistinguishable)High (for large complexes)
Tautomer Identification Direct (H-atom electron density) Indirect (Chemical shift inference)NonePoor (H-atoms invisible)
Sample Requirement Single crystal (0.1 × 0.1 × 0.1 mm)5 - 10 mg (Solution)< 1 µg (Solution)~1 mg (Vitrified grid)
Turnaround Time 24 - 48 hours2 - 4 hours< 1 hourWeeks to Months
Primary Limitation Requires crystallizable sampleSignal overlap; dynamic averagingYields only molecular formulaSize limit (typically > 50 kDa)

Scientific Verdict: High-Resolution Mass Spectrometry (HRMS) only confirms the molecular formula, leaving regiochemical isomers indistinguishable. 2D NMR relies on through-space Nuclear Overhauser Effects (NOE), which can be ambiguous due to the rotational freedom of the benzyl group. X-ray crystallography remains the definitive gold standard, providing an unambiguous, mathematically validated 3D atomic model that explicitly maps C─H—π and π—π interactions critical for drug-target binding[3][4].

Mechanistic Workflow & Logic

The following diagram illustrates the logical pathway for resolving structural ambiguity, highlighting why X-ray crystallography succeeds where other methods provide only inferred data.

G cluster_0 Alternative Techniques NMR 2D NMR (HMBC/NOESY) Inferred Connectivity MS HRMS (ESI-TOF) Mass Validation Only Start 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Structural Ambiguity (N1 vs N3) Start->NMR Start->MS Xray X-ray Crystallography (Gold Standard) Start->Xray Cryst Vapor Diffusion Crystallization (Thermodynamic Control) Xray->Cryst Diffract Cu Kα Diffraction & Phase Resolution (Direct Methods) Cryst->Diffract Model Absolute 3D Atomic Model (Regiochemistry & Tautomer Confirmed) Diffract->Model

Workflow comparing structural elucidation pathways for imidazo[4,5-c]pyridin-2-one derivatives.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the following methodology is designed as a self-validating system. Every experimental choice is driven by underlying physical chemistry principles.

Step 1: Thermodynamic Crystallization via Vapor Diffusion
  • Procedure: Dissolve 10 mg of purified 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in a minimum volume of hot ethyl acetate/methanol (1:1 v/v). Set up a hanging-drop vapor diffusion plate against a reservoir of hexanes (precipitant). Incubate at 20°C for 48-72 hours.

  • Causality: The imidazo[4,5-c]pyridin-2-one core exhibits strong intermolecular hydrogen bonding (via the lactam motif) and π-π stacking. Fast evaporation leads to kinetic trapping (amorphous powders). Vapor diffusion allows the system to slowly cross the metastable zone, promoting the thermodynamic nucleation of high-quality, single-domain crystals suitable for diffraction.

Step 2: Cryogenic Data Collection
  • Procedure: Harvest a single crystal (optimal size ~0.15 × 0.10 × 0.05 mm) using a MiTeGen loop coated in perfluoropolyether oil. Flash-cool the crystal to 100 K in a continuous nitrogen stream. Collect diffraction data using a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å) and a photon-counting detector.

  • Causality: Flash-cooling to 100 K restricts the thermal vibration of atoms, significantly reducing anisotropic displacement parameters (B-factors) and enhancing high-resolution diffraction spots. Cu Kα radiation is specifically selected over Mo Kα to maximize the anomalous scattering signal from lighter atoms (C, N, O), which is critical if absolute structure determination (Flack parameter) is required for downstream chiral derivatives.

Step 3: Phase Resolution and Refinement (Self-Validation)
  • Procedure: Integrate the diffraction frames and apply empirical absorption corrections. Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) and refine the structural model using full-matrix least-squares on

    
     (SHELXL).
    
  • Causality & Validation: This step is inherently self-validating. The refinement algorithm continuously compares the calculated electron density of the proposed model (

    
    ) against the experimentally observed data (
    
    
    
    ).
    • Validation Metrics: A correct regiochemical assignment (N1-benzyl) will seamlessly refine to an

      
       factor of < 0.05 and a Goodness-of-Fit (GoF) approaching 1.0.
      
    • Error Detection: If the benzyl group is incorrectly modeled at the N3 position, the residual electron density map (

      
      ) will immediately flag the error by displaying massive positive/negative peaks (> 1.0 e/ų) around the misassigned atoms, mathematically rejecting the incorrect hypothesis.
      

Application in Drug Discovery

The rigorous structural confirmation of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is not merely an academic exercise; it is a regulatory prerequisite in drug development.

For instance, in the development of the RSV fusion inhibitor JNJ-53718678, X-ray crystallography was used to confirm not only the small-molecule structure but also its binding mode. Co-crystal structures revealed that the imidazopyridine scaffold binds precisely within the central cavity of the RSV F protein, stabilizing its prefusion conformation and preventing viral entry[1][4]. Similarly, in the development of BTK inhibitors, the precise spatial orientation of the core scaffold dictates the trajectory of the warhead required to form a covalent bond with Cys481 in the kinase domain[2]. Without the absolute regiochemical certainty provided by X-ray crystallography, rational structure-based drug design (SBDD) would be impossible.

References

  • Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. ResearchGate. 3

  • Probing In Silico the Benzimidazole Privileged Scaffold for the Development of Drug-like Anti-RSV Agents. MDPI. 4

  • Discovery of 3-({5-Chloro-1-[3-(methylsulfonyl)propyl]-1 H-indol-2-yl}methyl)-1-(2,2,2-trifluoroethyl)-1,3-dihydro-2 H-imidazo[4,5- c]pyridin-2-one (JNJ-53718678), a Potent and Orally Bioavailable Fusion Inhibitor of Respiratory Syncytial Virus. PubMed / Journal of Medicinal Chemistry. 1

  • The Development of BTK Inhibitors: A Five-Year Update. PMC / National Institutes of Health. 2

Sources

Comparative

HPLC Method Development Guide: Validating Purity of Imidazopyridinone Derivatives

Executive Summary & Strategic Context Imidazopyridinone derivatives represent a critical scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, PD-1/PD-L1 antagonists, and ps...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Imidazopyridinone derivatives represent a critical scaffold in modern medicinal chemistry, frequently utilized in the development of kinase inhibitors, PD-1/PD-L1 antagonists, and psychotropic agents. Their structural complexity—characterized by basic nitrogen centers, potential for tautomerism, and the presence of closely eluting regioisomers—poses significant challenges for analytical validation.

This guide compares two distinct chromatographic approaches for validating the purity of these derivatives:

  • The Traditional Approach: Fully Porous Silica (5 µm) C18 columns.[1]

  • The Advanced Approach (Recommended): Core-Shell (Superficially Porous) Particle (2.7 µm) technology.[1]

We demonstrate that while the traditional approach offers basic robustness, the Core-Shell methodology provides superior resolution of critical isomeric impurities, higher sensitivity, and significantly reduced run times, aligning with the rigorous standards of ICH Q2(R2) guidelines.

Comparative Analysis: Core-Shell vs. Fully Porous

The following analysis contrasts the performance of a standard industry method against the optimized protocol developed for imidazopyridinone scaffolds.

Performance Metrics Table
FeatureAlternative A: Traditional Method The Solution: Core-Shell Optimization Scientific Causality
Stationary Phase Fully Porous C18 (5 µm)Core-Shell C18 (2.7 µm)Core-shell particles reduce the diffusion path length (

and

terms in van Deemter equation), sharpening peaks without the backpressure penalty of sub-2 µm particles.
Resolution (

)

(Marginal)

(Excellent)
Tighter particle size distribution and reduced eddy diffusion allow for baseline separation of critical regioisomers common in imidazopyridinone synthesis.[1]
Tailing Factor (

)


Advanced end-capping in modern core-shell columns shields residual silanols, preventing secondary interactions with the basic imidazole nitrogen.
LOD (Sensitivity)


Narrower peak widths result in increased peak height for the same mass load, improving signal-to-noise ratio.
Throughput 25–30 min run time8–12 min run timeHigher optimal linear velocity allows faster flow rates without significant loss of efficiency.[1]

Comprehensive Experimental Protocol

This protocol is designed as a self-validating system.[1] It includes specific checkpoints (System Suitability Tests) that must be passed before data is accepted.[1]

A. Reagents & Materials[1][2][3][4]
  • Analytes: Imidazopyridinone reference standard (>99.5% purity) and crude reaction mixture.

  • Solvents: HPLC-grade Acetonitrile (ACN) and Methanol (MeOH).[1][2]

  • Buffer: 10 mM Ammonium Formate adjusted to pH 3.5 with Formic Acid. Rationale: Low pH ensures the basic nitrogen is fully protonated, preventing peak broadening due to mixed ionization states.

B. Chromatographic Conditions (The "Solution")
  • Column: Core-Shell C18 (e.g., Kinetex or Poroshell),

    
    , 
    
    
    
    .
  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Controls viscosity and mass transfer kinetics).[1]
    
  • Detection: UV-Vis Diode Array (DAD) at 254 nm (primary) and 280 nm (secondary).[1]

  • Injection Volume:

    
    .
    

Gradient Profile:

  • 0.0 min: 5% B (ACN) / 95% A (Buffer)

  • 8.0 min: 95% B / 5% A

  • 10.0 min: 95% B / 5% A

  • 10.1 min: 5% B / 95% A

  • 12.0 min: Stop (Re-equilibration)

C. System Suitability Test (SST) Criteria

Before analyzing samples, the system must meet these specifications:

  • Precision: RSD of peak area for 6 replicate injections of standard

    
    .
    
  • Resolution:

    
     between the main API peak and the nearest eluting impurity (often a des-methyl or regioisomer).
    
  • Tailing Factor:

    
     for the main peak.[1]
    

Method Development & Validation Workflows

Diagram 1: Method Development Decision Tree

This logic flow guides the researcher through optimizing the separation of the imidazopyridinone scaffold, specifically addressing the "basic nitrogen" challenge.

MethodDevelopment Start Start: Imidazopyridinone Sample ScreenpH Screen pH (Acidic vs. Basic) Start->ScreenpH AcidicPath Acidic (pH 2-3) Protonated Basic N ScreenpH->AcidicPath Standard BasicPath Basic (pH > 9) Neutral Basic N ScreenpH->BasicPath Alternative (High pH stable col) CheckShape Check Peak Shape (Tailing?) SelectCol Select Column Technology CheckShape->SelectCol Tailing > 1.5 (Switch Col) Optimize Optimize Gradient & Temp CheckShape->Optimize Tailing < 1.2 AcidicPath->SelectCol BasicPath->SelectCol FullyPorous Traditional C18 (5µm) Risk: Silanol Interaction SelectCol->FullyPorous Cost Driven CoreShell Core-Shell C18 (2.7µm) High Efficiency / Shielded SelectCol->CoreShell Performance Driven FullyPorous->CheckShape CoreShell->CheckShape Validate Final Validation (ICH Q2) Optimize->Validate

Caption: Decision matrix for selecting stationary phase and pH conditions to mitigate peak tailing typical of basic heterocyclic compounds.

Diagram 2: Validation Lifecycle (ICH Q2(R2) Alignment)

This workflow illustrates the mandatory validation steps required to prove the method's reliability for regulatory submission.

ValidationLifecycle Define 1. Define ATP (Analytical Target Profile) Specificity 2. Specificity (Forced Degradation/Isomers) Define->Specificity Specificity->Define Fail (Redesign) Linearity 3. Linearity & Range (5 levels, 80-120%) Specificity->Linearity Pass Accuracy 4. Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision 5. Precision (Repeatability & Intermediate) Accuracy->Precision Robustness 6. Robustness (Flow, Temp, pH variations) Precision->Robustness Robustness->Specificity Fail (Tighten Specs) Report 7. Final Validation Report Robustness->Report All Criteria Met

Caption: Sequential validation workflow aligned with ICH Q2(R2) guidelines, emphasizing the critical path from Specificity to Robustness.

Scientific Validation & Causality

Why the Core-Shell Method Prevails

The imidazopyridinone ring system contains nitrogen atoms with lone pairs that can interact with acidic silanol groups on the silica surface of older, fully porous columns. This interaction causes peak tailing , which obscures low-level impurities.

  • Mechanism: Core-shell particles have a solid inner core and a thin porous outer shell.[1] This morphology minimizes the longitudinal diffusion path (

    
    -term) and resistance to mass transfer (
    
    
    
    -term).
  • Result: The method yields sharper peaks (

    
     plates/meter) allowing for the separation of structural isomers (e.g., position of the methyl group on the pyridine ring) that often co-elute on traditional 5 µm columns [1].
    
Addressing Impurity Profiles

Common impurities in this synthesis include:

  • Regioisomers: Formed during the cyclization step.[1]

  • Hydrolysis Products: Degradation of the amide/imide functionality.[1][3]

  • Starting Materials: Unreacted aminopyridines. The proposed gradient method (5% to 95% B) is specifically designed to elute highly polar starting materials early (

    
    ) while retaining and resolving the lipophilic parent compound and its isomers (
    
    
    
    ) [2].[1]

References

  • ICH Secretariat. (2023).[1] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][4][5] Available at: [Link]

  • Dong, M. W. (2016).[1] HPLC Method Development for Pharmaceuticals. ScienceDirect. Available at: [Link][1]

  • Fekete, S., et al. (2014).[6] Core-shell particles: Preparation, fundamentals and applications in high performance liquid chromatography. Journal of Chromatography A. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2015).[1] Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Validation

Spectroscopic Differentiation of N1- and N3-Benzyl Imidazo[4,5-b]pyridin-2-one Isomers

Executive Summary In the development of kinase inhibitors and deazapurine analogs, the imidazo[4,5-b]pyridin-2-one scaffold is a critical pharmacophore. However, N-alkylation of the bicyclic core (typically performed on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and deazapurine analogs, the imidazo[4,5-b]pyridin-2-one scaffold is a critical pharmacophore. However, N-alkylation of the bicyclic core (typically performed on the 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one precursor) is non-regioselective, frequently yielding a mixture of N1-benzyl and N3-benzyl isomers.

Distinguishing these isomers is non-trivial due to their identical mass and similar polarity. Standard 1D NMR (


H, 

C) is often inconclusive without reference standards. This guide outlines a definitive spectroscopic workflow using 2D NMR (HMBC, NOESY) to unambiguously assign regiochemistry, supported by structural logic and X-ray crystallographic precedents.

Structural Context & Numbering

Proper assignment begins with correct IUPAC numbering. The fusion of the imidazole and pyridine rings dictates the bridgehead numbering.

  • Scaffold: 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one.

  • N1 Position: Distal to the pyridine nitrogen (N4).

  • N3 Position: Proximal to the pyridine nitrogen (N4).

  • Bridgehead Carbons:

    • C-7a: The bridgehead carbon adjacent to N1 and C7 (pyridine ring).

    • C-3a: The bridgehead carbon adjacent to N3 and N4 (pyridine nitrogen).

Isomer Visualization

The following diagram illustrates the two competing isomers and their key steric environments.

Isomers cluster_0 Key Structural Features N1_Iso N1-Benzyl Isomer (Distal to Pyridine N) Feat2 Pyridine C-H (H7) Spatial Proximity to N1 N1_Iso->Feat2 Proximity (NOE) N3_Iso N3-Benzyl Isomer (Proximal to Pyridine N) Feat1 Pyridine Nitrogen (N4) Electron withdrawing Deshields C-3a N3_Iso->Feat1 Electronic Effect

Figure 1: Structural relationship between N1 and N3 isomers relative to the pyridine core.

Synthesis & Mixture Formation

Reaction Context: The alkylation of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one with benzyl bromide (using bases like


 or 

in DMF) typically proceeds via an

mechanism.
  • N1-Alkylation: Favored by sterics (less hindered than N3, which is flanked by the pyridine lone pair).

  • N3-Alkylation: Favored by electrostatics (N3 is often more acidic/nucleophilic in certain tautomeric forms) and coordination effects if metal cations are present.

  • Result: A crude mixture containing both isomers (ratios vary from 2:1 to 1:5) is common. Separation via silica gel chromatography is required before characterization.

Definitive Spectroscopic Workflow

Reliable differentiation requires a combination of HMBC (Heteronuclear Multiple Bond Correlation) for connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial verification.

Method A: HMBC Connectivity (The "Gold Standard")

The most robust method relies on the chemical shift difference of the bridgehead carbons (C-3a vs. C-7a ).

  • Identify the Benzyl

    
    :  Locate the singlet (or AB quartet) for the benzyl methylene protons (
    
    
    
    ppm).
  • Trace the Long-Range Coupling (

    
    ):  In the HMBC spectrum, the benzyl 
    
    
    
    protons will show a strong 3-bond correlation to one of the bridgehead carbons.
  • Analyze the Carbon Shift:

    • C-3a (Proximal to N4): This carbon is directly bonded to the pyridine nitrogen (C=N character in resonance forms). It is significantly deshielded (typically

      
       ppm).
      
    • C-7a (Distal to N4): This carbon is bonded to a carbon atom (C7). It is relatively shielded compared to C-3a (typically

      
       ppm).
      
FeatureN1-Benzyl IsomerN3-Benzyl Isomer
HMBC Correlation Benzyl


C-7a
Benzyl


C-3a
Target Carbon Shift ~115 - 128 ppm (Upfield)~140 - 155 ppm (Downfield)
Electronic Logic C-7a is

to Pyridine N
C-3a is

to Pyridine N
Method B: NOESY/ROESY Spatial Verification

If the bridgehead carbons are ambiguous (e.g., due to substituents on the pyridine ring), NOESY provides a geometric check.

  • N1-Benzyl: The benzyl group is spatially adjacent to H-7 of the pyridine ring.

    • Observation: Strong NOE cross-peak between Benzyl

      
       and Pyridine H-7 doublet.
      
  • N3-Benzyl: The benzyl group is adjacent to N-4 (the pyridine nitrogen). There are no protons on N4.

    • Observation: Absence of NOE to any pyridine ring protons. (Weak NOEs to H-5 are theoretically possible but usually too distant >5Å).

Experimental Protocol: Characterization Logic

Follow this decision tree to assign your isolated product.

DecisionTree Start Start: Isolated Isomer (1H NMR: Benzyl CH2 @ ~5.0 ppm) Step1 Run 1H-13C HMBC Experiment Start->Step1 Decision1 Check Correlation from Benzyl CH2 to Quaternary Carbon Step1->Decision1 Res_Upfield Correlation to Carbon @ 115-130 ppm (C-7a) Decision1->Res_Upfield Upfield Carbon Res_Downfield Correlation to Carbon @ 140-155 ppm (C-3a) Decision1->Res_Downfield Downfield Carbon Step2_NOE Verification: Run NOESY Res_Upfield->Step2_NOE Res_Downfield->Step2_NOE Result_N1 ASSIGNMENT: N1-Benzyl Isomer (Confirmed by NOE to H-7) Step2_NOE->Result_N1 NOE to H-7 Present Result_N3 ASSIGNMENT: N3-Benzyl Isomer (No NOE to Pyridine H) Step2_NOE->Result_N3 NOE to H-7 Absent

Figure 2: Step-by-step decision matrix for spectroscopic assignment.

Comparative Data Table

The following data summarizes typical shifts observed in


 or 

for unsubstituted imidazo[4,5-b]pyridin-2-one derivatives.
Spectroscopic ParameterN1-Benzyl Isomer N3-Benzyl Isomer
Benzyl

(

)

5.0 - 5.2 ppm

5.1 - 5.3 ppm (Often slightly downfield)
Bridgehead Carbon (

)
Correlation to C-7a (

~125 ppm)
Correlation to C-3a (

~145 ppm)
C=O Carbon (

)

~153 - 155 ppm

~153 - 155 ppm (Not diagnostic)
Pyridine H-7 (

)
Shows NOE to Benzyl

No NOE to Benzyl

Pyridine H-5 (

)
No NOEPotential weak NOE (rare)

Validation References

  • X-Ray Crystallography: The structure of 3-benzyl-6-bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one has been confirmed by single-crystal X-ray diffraction, validating the N3-alkylation pathway under specific conditions (Dahmani et al., 2010). This serves as a primary reference standard for N3-isomers.

  • HMBC Methodology: The use of long-range C-H correlation to distinguish N1/N3 isomers in fused heterocycles is a standard established in bench chemistry guides (BenchChem, 2025).

References

  • Dahmani, Z. et al. (2010).[1] 3-Benzyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one. Acta Crystallographica Section E. Link

  • BenchChem. (2025). A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Link

  • Göker, H. & Özden, S. (2019). Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. International Journal of Psychosocial Rehabilitation. Link

Sources

Comparative

A Comparative Guide to the Synthetic Efficiency of One-Pot vs. Multi-Step Imidazopyridinone Protocols

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4] The synthesis of these privileg...

Author: BenchChem Technical Support Team. Date: March 2026

The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4] The synthesis of these privileged heterocycles is a subject of intense research, with methodologies constantly evolving to improve efficiency, reduce waste, and increase molecular diversity. This guide provides an in-depth comparison of two dominant synthetic strategies: the traditional multi-step approach and the increasingly popular one-pot protocols. We will dissect the experimental causality, compare performance metrics, and offer insights to help researchers select the optimal method for their specific objectives.

The Foundational Multi-Step Synthesis: A Linear Approach

Multi-step synthesis represents the classical approach to building complex molecules.[5] This strategy involves a sequence of distinct reactions where each intermediate is isolated and purified before proceeding to the next step. This linear methodology offers a high degree of control and allows for the characterization of each intermediate, which can be crucial for troubleshooting and optimization.

A representative example is the synthesis of 2-phenyl-imidazopyridine, a variation of the Tschitschibabin reaction.[1] This method involves the reaction of 2-aminopyridine with an α-halogenated carbonyl compound.

Experimental Protocol: Multi-Step Synthesis of 2-Phenyl-imidazopyridine

Step 1: Synthesis of the Pyridinium Salt Intermediate

  • To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.0 eq).

  • Stir the mixture at 60°C for 5 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the pyridinium salt intermediate to precipitate.

  • Isolate the solid intermediate by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to form Imidazopyridine

  • Suspend the isolated pyridinium salt in a suitable solvent.

  • Add a base, such as sodium bicarbonate (NaHCO₃), to neutralize the salt and facilitate the intramolecular cyclization.[1]

  • Heat the mixture under reflux until the reaction is complete, as indicated by TLC.

  • After cooling, the product is typically isolated through extraction and purified by column chromatography.

The rationale for this two-step process is control. Isolating the pyridinium salt ensures that the starting materials are fully consumed before initiating the cyclization, which can help to minimize side reactions and simplify the final purification.

Workflow Visualization: Multi-Step Synthesis

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization 2-Aminopyridine 2-Aminopyridine Reaction_1 Reaction (e.g., Ethanol, 60°C) 2-Aminopyridine->Reaction_1 alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Reaction_1 Isolation_1 Isolation & Purification (Filtration) Reaction_1->Isolation_1 Intermediate Pyridinium Salt Intermediate Isolation_1->Intermediate Reaction_2 Cyclization (e.g., NaHCO3, Reflux) Intermediate->Reaction_2 Isolation_2 Isolation & Purification (Chromatography) Reaction_2->Isolation_2 Product Imidazopyridinone Product Isolation_2->Product

Caption: Workflow for a typical multi-step imidazopyridinone synthesis.

The Modern One-Pot Synthesis: A Convergent Strategy

One-pot synthesis is a highly efficient strategy where multiple reaction steps are performed in a single reactor without the isolation of intermediates.[6] This approach significantly reduces reaction time, solvent usage, and waste generation, aligning with the principles of green chemistry. Multicomponent reactions (MCRs), a subset of one-pot synthesis, are particularly powerful as they combine three or more starting materials in a single operation to form a complex product.[6]

The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent one-pot, three-component reaction used for the synthesis of imidazo[1,2-a]pyridines.[7][8]

Experimental Protocol: One-Pot Groebke–Blackburn–Bienaymé Reaction (GBBR)
  • To a single reaction vessel, add 2-aminopyridine (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) in a suitable solvent (e.g., methanol or even water for greener protocols).[7]

  • Add a catalytic amount of an acid, such as ammonium chloride.[8]

  • Stir the mixture at room temperature or with gentle heating. The reaction is often complete within a few hours.

  • Monitor the reaction by TLC. Upon completion, the product can be isolated by simple filtration if it precipitates, or by standard workup and purification.

The causality behind this one-pot efficiency lies in the carefully orchestrated sequence of reactions. The aldehyde and 2-aminopyridine first form an imine intermediate. The isocyanide then undergoes a [4+1] cycloaddition with the imine, and subsequent intramolecular cyclization and rearrangement yield the final imidazopyridine product. All these steps occur in a single, continuous sequence.

Workflow Visualization: One-Pot Synthesis

G 2-Aminopyridine 2-Aminopyridine One_Pot_Reaction One-Pot Reaction (e.g., Catalyst, MeOH, RT) - Imine Formation - [4+1] Cycloaddition - Cyclization 2-Aminopyridine->One_Pot_Reaction Aldehyde Aldehyde Aldehyde->One_Pot_Reaction Isocyanide Isocyanide Isocyanide->One_Pot_Reaction Isolation Single Isolation & Purification Step One_Pot_Reaction->Isolation Product Imidazopyridinone Product Isolation->Product

Caption: Workflow for a one-pot imidazopyridinone synthesis.

Comparative Analysis: Performance and Efficiency

To provide an objective comparison, we will evaluate both protocols based on key quantitative and qualitative metrics.

Quantitative Data Summary
MetricMulti-Step Protocol (Tschitschibabin type)One-Pot Protocol (GBBR type)Advantage
Overall Yield Often lower due to losses at each isolation step (e.g., 40-70%)Generally higher (e.g., 67-95%)[9]One-Pot
Total Reaction Time Can span multiple days including intermediate workup[10]Typically completed within hours (e.g., 4-12 h)One-Pot
Number of Steps 2 or more distinct synthetic operations1One-Pot
Isolations/Purifications 2 or more1One-Pot
Atom Economy Lower, due to the formation of stoichiometric byproducts (e.g., salts)Higher, as most atoms from reactants are incorporated into the final productOne-Pot
E-Factor (Waste/Product) Significantly higher due to multiple solvents, reagents, and purification mediaLower, reflecting reduced solvent use and fewer workup procedures[6][11]One-Pot
Qualitative Discussion
  • Efficiency and Throughput : The data clearly indicates that one-pot protocols are superior in terms of efficiency. By eliminating intermediate isolation and purification steps, they drastically reduce the overall time and labor required.[12] This is particularly advantageous in drug discovery for the rapid synthesis of compound libraries.

  • Green Chemistry and Sustainability : One-pot syntheses are inherently "greener." They reduce the consumption of solvents (for reactions, extractions, and chromatography) and energy (heating/cooling cycles for multiple steps), leading to a significantly lower Environmental Factor (E-Factor).[11][13] Some modern one-pot methods even utilize water as a solvent, further enhancing their environmental credentials.[7][14]

  • Cost and Labor : The reduction in steps, reagents, solvents, and time directly translates to lower operational costs. Multi-step syntheses require more hands-on time from skilled chemists, increasing labor costs.[12]

  • Process Control and Scalability : While multi-step synthesis offers more control points, which can be beneficial for complex or sensitive substrates, it can also be more challenging to automate and scale up.[15][16] One-pot reactions, being more streamlined, can be more amenable to flow chemistry and continuous manufacturing processes, which are highly desirable in industrial settings.[10][16]

  • Scope and Limitations : The primary limitation of one-pot reactions is the need for orthogonal reactivity; the reagents and intermediates must not interfere with each other under the same reaction conditions.[6] Multi-step synthesis provides the flexibility to use incompatible reagents in different steps. However, the development of diverse multicomponent reactions like the GBBR has significantly broadened the scope of accessible imidazopyridinone derivatives.[8][17]

Conclusion

While traditional multi-step synthesis provides a robust and controlled, albeit laborious, route to imidazopyridinones, the evidence overwhelmingly favors one-pot protocols for overall efficiency. One-pot methods, particularly multicomponent reactions, offer superior performance in terms of yield, time, cost, and sustainability. They represent a more modern, elegant, and efficient approach to chemical synthesis.

For researchers in drug development, the choice of method should be guided by the project's goals. For the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies, a one-pot protocol like the Groebke–Blackburn–Bienaymé reaction is the clear choice. For the large-scale synthesis of a specific, complex target where intermediate verification is critical, a well-optimized multi-step process may still have its place. However, the continuous innovation in one-pot methodologies is progressively making them the standard for both discovery and process chemistry.

References

  • ResearchGate. Synthesis of Imidazo[1,2-a]pyridines by the Bis(acetyloxy)(phenyl)-λ³-iodane-Mediated Oxidative Coupling of 2-Aminopyridines with β-Keto Esters and 1,3-Diones.
  • MDPI. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
  • Naghiyev, F. N., et al. One-pot synthesis of substituted imino- and imidazopyridines under catalyst-free conditions.
  • Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • MDPI. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
  • PMC. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • Beilstein Journals. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
  • Beilstein Journals. A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones.
  • Beilstein Journals. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
  • PMC. A One Pot Synthesis of Novel Bioactive Tri-Substitute-Condensed-Imidazopyridines that Targets Snake Venom Phospholipase A2.
  • Wiley-VCH. 1 Green Chemistry Metrics.
  • MDPI. Green Chemistry Metrics, A Review.
  • DSpace@MIT. Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical.
  • Semantic Scholar. One pot synthesis of substituted imidazopyridines and thiazoles from styrenes in water assisted by NBS.
  • Scientific Update. Useful Green Chemistry Metrics.
  • PubMed. Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives.
  • Wiley. COPYRIGHTED MATERIAL.
  • International Journal of Pharmaceutical Sciences. One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing.
  • Vapourtec Ltd. Multistep Synthesis | Reaction Integration.
  • PMC. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence.
  • ResearchGate. (PDF) Multi-step continuous-flow synthesis.

Sources

Validation

Comparative Guide: IR Spectroscopy Fingerprints for 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

[1] Executive Summary & Structural Context[1][2][3][4][5][6][7] The characterization of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one presents a specific challenge in drug development. As a fused bicyclic scaffold contai...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Structural Context[1][2][3][4][5][6][7]

The characterization of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one presents a specific challenge in drug development. As a fused bicyclic scaffold containing both a pyridine ring and a cyclic urea moiety, this molecule exhibits complex tautomeric potential (lactam-lactim equilibrium) that is often indistinguishable by standard LC-MS.

While NMR is definitive for solution-state structure, Infrared (IR) Spectroscopy is the superior method for solid-state fingerprinting, particularly for validating the 2-one (lactam) tautomer stability and detecting polymorphic transitions during scale-up.

This guide objectively compares IR spectroscopy against alternative analytical techniques (Raman, DFT, NMR) and provides a rigorous, experimentally grounded fingerprinting protocol.

Comparative Analysis: IR vs. Alternatives

To establish a robust identity for this scaffold, one must understand where IR excels compared to its analytical counterparts.

Table 1: Performance Matrix for Imidazo[4,5-c]pyridin-2-one Characterization[1]
FeatureFTIR (ATR) Raman Spectroscopy Solution NMR (¹H/¹³C) DFT (In Silico)
Primary Utility Solid-state ID , Functional Group (C=O vs C-OH)Crystal lattice/Polymorph ID, Non-polar bondsConnectivity, Purity (Solution)Peak Assignment Validation
Tautomer ID Superior (Distinct C=O stretch @ ~1700 cm⁻¹)Good (Sym. ring modes), but fluorescence issuesPoor (Fast exchange averages signals)N/A (Predictive only)
Sample Prep Minimal (Solid/Powder)None (In-vial)High (Deuterated Solvents)High (Computational Cost)
Limit of Detection ~1-5% impurity~1% (scattering dependent)<0.1%N/A
Key Limitation Water interference (minor), broad H-bondingFluorescence from Benzyl/Pyridine conjugationSolvent effects shift tautomer equilibriumRequires scaling factors
Decision Logic: When to Use IR
  • Use IR when proving the molecule exists as the cyclic urea (keto) form in the solid drug product.

  • Use IR for rapid QC batch release (fingerprint overlay).

  • Use Raman if the sample is in an aqueous suspension or inside glass packaging.[1]

The Fingerprint: Vibrational Assignment[5][8]

The spectral signature of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is defined by the competition between the Benzyl (aromatic) , Pyridine (heterocycle) , and Imidazolinone (cyclic urea) moieties.

Key Diagnostic Bands (Experimental vs. Predicted)

The following assignments are derived from composite data of structural analogs (imidazo[4,5-c]pyridine and N-benzyl-benzimidazolinone) validated by DFT B3LYP/6-31G(d) scaling.

Zone A: High Frequency (3500 – 2800 cm⁻¹)
  • 3150 – 3050 cm⁻¹ (m): N–H Stretch .

    • Significance: Indicates the N3 position is protonated (Lactam form). If this is absent and a broad OH appears ~3400, the Lactim tautomer is present (rare in solid state).

  • 3080 – 3030 cm⁻¹ (w): Aromatic C–H Stretch .

    • Source: Benzyl ring and Pyridine ring C-H bonds.

  • 2950 – 2850 cm⁻¹ (w): Aliphatic C–H Stretch .

    • Source: Methylene bridge (-CH₂-) of the benzyl group.

Zone B: The Double Bond Region (1750 – 1500 cm⁻¹) [CRITICAL]
  • 1720 – 1690 cm⁻¹ (vs): C=O Stretch (Cyclic Urea) .

    • Diagnostic: This is the primary fingerprint . A sharp, very strong band here confirms the 2-one structure. Absence of this peak suggests hydrolysis or tautomerization.

  • 1610 – 1590 cm⁻¹ (s): C=N / C=C Pyridine Ring Stretch .

    • Source: The imidazo[4,5-c]pyridine core "breathing" mode.

  • 1495 cm⁻¹ (m): Benzyl Ring Mode .

    • Validation: Characteristic of mono-substituted benzene rings.[2]

Zone C: The Fingerprint Region (1500 – 600 cm⁻¹)
  • 1250 – 1230 cm⁻¹ (m): C–N Stretch .

    • Source: N1-Benzyl and N3-C2 bonds.

  • 750 & 695 cm⁻¹ (s): Aromatic Out-of-Plane (OOP) Bending .

    • Diagnostic: Specific to the mono-substituted benzyl group.

Experimental Protocol: Establishing the Standard

To ensure reproducibility, follow this self-validating workflow. This protocol assumes the synthesis via 3,4-diaminopyridine cyclization with urea or CDI.

Step 1: Sample Preparation (Purification)
  • Crude: Reaction mixture often contains urea byproducts.

  • Action: Recrystallize from Ethanol/Water (9:1) .

  • Validation: Check melting point (>200°C for fused bicyclic ureas) before IR.

Step 2: ATR-FTIR Acquisition
  • Instrument: FTIR Spectrometer (e.g., Bruker/Agilent) with Diamond ATR.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 32 (Sample) / 32 (Background)

    • Range: 4000 – 600 cm⁻¹

  • Procedure:

    • Clean crystal with Isopropanol. Collect Background.[3][4][5][6]

    • Place ~5 mg of dry powder on the crystal.

    • Apply high pressure (clamp) to ensure contact (crucial for rigid heterocycles).

    • Acquire spectrum.[7][8][9][10][11]

Step 3: Data Processing & Validation
  • Baseline Correction: Rubberband method (if scattering is observed).

  • Normalization: Normalize to the C=O peak (approx. 1700 cm⁻¹) for batch-to-batch comparison.

  • Criteria: The C=O peak must be the most intense or second most intense peak in the 1500-1800 region.

Visualization of Workflows

Diagram 1: Characterization Logic Flow

This diagram illustrates the decision-making process for validating the scaffold identity.

G Start Unknown Sample (Putative Imidazo[4,5-c]pyridin-2-one) Solubility Solubility Check Start->Solubility SolidState Solid State Analysis Solubility->SolidState Insoluble/Powder Solution Solution Analysis Solubility->Solution Soluble FTIR FTIR (ATR) Primary Fingerprint SolidState->FTIR Raman Raman (If packaged/aqueous) SolidState->Raman NMR 1H NMR (DMSO-d6) Connectivity Proof Solution->NMR Decision Check 1680-1720 cm⁻¹ FTIR->Decision Lactam Strong Peak: Lactam (2-one) Confirmed Decision->Lactam Yes Lactim Weak/No Peak + Broad OH: Lactim (2-ol) or Hydrolysis Decision->Lactim No

Caption: Analytical decision matrix for confirming the lactam tautomer of imidazopyridinones.

Diagram 2: Vibrational Signal Pathway

Mapping the structural moieties to their specific spectral zones.

Vibrations Mol 1-benzyl-imidazo[4,5-c]pyridin-2-one Benzyl Benzyl Group (N1-CH2-Ph) Mol->Benzyl Core Imidazo[4,5-c]pyridine Core Mol->Core Ketone Cyclic Urea (C2=O) Mol->Ketone CH_Arom C-H Stretch >3000 cm⁻¹ Benzyl->CH_Arom OOP OOP Bending 695/750 cm⁻¹ Benzyl->OOP RingBreath Ring Breathing ~1600 cm⁻¹ Core->RingBreath NH_Stretch N3-H Stretch ~3150 cm⁻¹ Core->NH_Stretch CO_Stretch C=O Stretch ~1710 cm⁻¹ Ketone->CO_Stretch

Caption: Correlation map linking structural moieties to diagnostic IR bands.

References

  • Dymińska, L., et al. (2013).[12] "Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products." Journal of Natural Products. Link

  • Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA). (Reference for general amide/urea C=O assignment).
  • Doc Brown's Chemistry. "Interpretation of the infrared spectrum of urea." (Reference for cyclic urea fingerprinting). Link

  • Smolecule. "1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Structure & Applications." Link

  • Mettler Toledo. "IR vs Raman Spectroscopy: Advantages & Limitations." Link

Sources

Comparative

Benchmarking the Potency of 1-Benzyl-imidazo[4,5-c]pyridin-2-one Against Standard Inhibitors

Executive Summary The 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold has recently emerged as a highly potent, ATP-competitive pharmacophore for targeting Src Family Kinases (SFKs) in glioblastoma (GBM) ()[1] and DNA-depen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold has recently emerged as a highly potent, ATP-competitive pharmacophore for targeting Src Family Kinases (SFKs) in glioblastoma (GBM) ()[1] and DNA-dependent protein kinases (DNA-PK) in radiotherapy sensitization ()[2]. Unlike standard clinical inhibitors such as Dasatinib—which exhibit profound biochemical potency but limited blood-brain barrier (BBB) penetration—optimized derivatives of this imidazopyridinone core offer an ideal balance of lipophilicity, target engagement, and central nervous system (CNS) permeability.

As a Senior Application Scientist, I have structured this guide to objectively benchmark the biochemical and cellular efficacy of the 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold against gold-standard SFK inhibitors (PP2 and Dasatinib). Furthermore, this guide provides self-validating experimental protocols to ensure high-fidelity reproducibility in your own drug discovery workflows.

Mechanistic Rationale: Structure-Activity Relationship (SAR)

Understanding why a scaffold outperforms alternatives requires analyzing the causality of its molecular interactions. SFKs (such as Src, Fyn, and Lyn) possess a deep hydrophobic pocket adjacent to the ATP-binding cleft.

The imidazo[4,5-c]pyridin-2-one core acts as an adenine mimetic. The lactam motif forms critical, highly conserved hydrogen bonds with the kinase hinge region (specifically Met341 in Src)[1]. The addition of the 1-benzyl group is not arbitrary; it introduces a flexible methylene linker that allows the phenyl ring to adopt an optimal dihedral angle. This flexibility maximizes


 stacking interactions with the P-loop of the kinase, driving both high binding affinity and selectivity against non-SFK off-targets. By occupying this orthosteric site, the scaffold effectively shuts down the downstream FAK/PI3K/AKT signaling cascade responsible for GBM proliferation.

SFK_Pathway RTK Receptor Tyrosine Kinases (EGFR) SFK Src Family Kinases (Src, Fyn, Lyn) RTK->SFK Downstream FAK / PI3K / AKT Signaling Cascade SFK->Downstream GBM Glioblastoma Proliferation & Invasion Downstream->GBM Inhibitor 1-Benzyl-imidazo [4,5-c]pyridin-2-one Inhibitor->SFK ATP-Competitive Blockade

Fig 1. SFK signaling pathway in Glioblastoma and targeted pharmacological blockade.

Quantitative Benchmarking Data

To objectively evaluate the 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold, we benchmark its optimized derivative (Compound 1s) against PP2 (a standard SFK tool compound) and Dasatinib (a clinical multi-kinase inhibitor) using established literature parameters[1].

While Dasatinib demonstrates superior absolute biochemical potency, its utility in neuro-oncology is severely bottlenecked by poor BBB permeability. The 1-benzyl scaffold achieves the necessary submicromolar potency while fulfilling the critical ADME criteria for CNS drugs[1].

InhibitorTarget KinasesBiochemical Potency (Src IC₅₀)Cellular Efficacy (U87 Viability)BBB Permeability (ADME / PAMPA)
1-Benzyl-imidazo[4,5-c]pyridin-2-one (1s) Src, Fyn, LynSubmicromolarHigh (Comparable to PP2)High (Meets CNS criteria)
PP2 (Lead Standard) Src, FynSubmicromolarHighModerate
Dasatinib (Clinical Standard) Multi-kinase (Src/Abl)Low NanomolarModerate (in CNS models)Low (Efflux pump substrate)

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and rigorous data integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives.

Protocol A: High-Throughput Biochemical Kinase Assay (ADP-Glo™)

Causality & Rationale: Traditional radiometric assays (


P-ATP) are hazardous and generate radioactive waste. The ADP-Glo™ assay ()[3] is a luminescent alternative that directly measures ADP formed during the kinase reaction. To establish a self-validating system, this assay incorporates an ATP-depletion step prior to signal generation, ensuring that the luminescent readout is strictly proportional to the ADP generated by the kinase[4].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 1-benzyl scaffold, PP2, and Dasatinib in 1X Kinase Buffer to establish a 10-point dose-response curve (maintain 5% DMSO final concentration across all wells).

  • Enzyme Reaction: In a 384-well low-volume white plate, combine 1 µL of the inhibitor, 2 µL of purified SFK enzyme (e.g., Src or Fyn), and 2 µL of the ATP/Substrate mix[5]. Include a "No Enzyme" control well to establish background baseline. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete unconsumed ATP[6]. Incubate for 40 minutes at room temperature.

  • Signal Detection: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and introduces luciferase/luciferin to generate light[6]. Incubate for 30 minutes.

  • Data Analysis: Measure luminescence using a plate reader (integration time 0.5–1.0 s)[4]. Calculate the IC₅₀ using non-linear regression (variable slope) against the standard curve.

Kinase_Assay Step1 Step 1: Compound Prep Serial dilution of 1-benzyl scaffold & standards Step2 Step 2: Enzyme Reaction Incubate SFK + ATP + Substrate + Inhibitor Step1->Step2 Step3 Step 3: ATP Depletion Add ADP-Glo Reagent to deplete unreacted ATP Step2->Step3 Step4 Step 4: Signal Detection Convert ADP to ATP & measure luminescence Step3->Step4 Step5 Step 5: Data Analysis Calculate IC50 via non-linear regression Step4->Step5

Fig 2. Self-validating high-throughput ADP-Glo™ biochemical kinase assay workflow.

Protocol B: Cellular Viability & BBB Permeability Validation

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy, especially in neuro-oncology where the BBB restricts drug access. We employ a dual-assay system: CellTiter-Glo® for phenotypic viability and PAMPA (Parallel Artificial Membrane Permeability Assay) for predictive BBB penetration[1].

Step-by-Step Methodology:

  • Cell Culture: Seed U87 or U251 GBM cells at 3,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a concentration gradient (0.01 µM to 100 µM) of the inhibitors. Incubate for 72 hours.

  • Viability Readout: Add an equal volume of CellTiter-Glo® reagent to lyse cells and quantify ATP (directly proportional to viable cell number). Measure luminescence to determine the cellular IC₅₀.

  • PAMPA-BBB Validation: Add the compounds to the donor compartment of a PAMPA plate coated with porcine brain lipid extract. Incubate for 18 hours, then quantify the compound concentration in the acceptor compartment via LC-MS/MS to calculate the effective permeability (

    
    ).
    

Conclusion

The 1-benzyl-imidazo[4,5-c]pyridin-2-one scaffold represents a privileged structural motif in neuro-oncology and radiosensitization drug design. By benchmarking it against PP2 and Dasatinib, the data confirms that while clinical multi-kinase inhibitors may possess extreme biochemical affinities, the rational design of the 1-benzyl substitution provides the precise lipophilicity and hinge-binding geometry required to achieve true cellular efficacy in CNS models.

References

  • Zhan, L., Yang, Z., Sang, H., et al. (2021). "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1541-1552. URL:[Link]

  • Hay, M. P., Hong, C. R., Liew, L. P., et al. (2024). "Abstract A001: Discovery of imidazo [4,5-c]pyridin-2-ones as selective inhibitors of DNA-dependent protein kinase and effective radiosensitizers." Cancer Research (AACR), 84(1_Supplement). URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: Disposal and Handling of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

[1][2] Executive Summary This guide outlines the operational protocols for the safe containment and disposal of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS: 61719-58-2).[1][2] As a heterocyclic intermediate freque...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

This guide outlines the operational protocols for the safe containment and disposal of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS: 61719-58-2).[1][2] As a heterocyclic intermediate frequently used in medicinal chemistry (specifically in the synthesis of JAK inhibitors and other bioactive scaffolds), this compound requires strict adherence to Non-Halogenated Organic Waste protocols.

Core Directive: Treat this compound as a bioactive pharmaceutical intermediate . While not explicitly P-listed or U-listed under US EPA RCRA regulations, best practice dictates incineration to ensure complete destruction of the imidazopyridine core.[2]

Part 1: Chemical Characterization & Hazard Profiling[1][2]

Before disposal, the waste generator must characterize the material to ensure compatibility with waste streams.[3]

ParameterSpecificationOperational Implication
Chemical Name 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-onePrimary identifier for waste tags.
CAS Number 61719-58-2Use for inventory reconciliation.[1][2]
Physical State Solid (Powder/Crystalline)Requires particulate containment (N95/P100).[1][2]
Solubility Low (Water); Moderate (DMSO, Methanol)Do not attempt to flush down drains.[2]
Hazard Class Irritant / Potential Bioactive Treat as H302 (Harmful if swallowed) and H315/H319 (Irritant).[1][2]
Waste Stream Non-Halogenated OrganicDo not mix with oxidizers or strong acids.[2]

Safety Note: Imidazopyridine derivatives are privileged structures in drug discovery due to their ability to mimic purines.[2] Always assume potential biological activity (kinase inhibition or receptor binding) even if specific toxicity data is absent.[1][2]

Part 2: The Disposal Workflow

This protocol utilizes a "Cradle-to-Grave" approach, ensuring the compound is tracked from the benchtop to the incinerator.[1][2]

Phase A: Pre-Disposal Stabilization[2]
  • Quenching (If Reactive): This specific compound is chemically stable under standard conditions.[1][2] No quenching is required unless it is mixed with reactive reagents (e.g., acid chlorides, hydrides).[2]

  • State Separation:

    • Pure Solids: Do not dissolve for the sole purpose of disposal.[2] Keep as solid waste to minimize volume.[2]

    • Reaction Mixtures: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the solvent dictates the waste stream.[2]

Phase B: Containment & Packaging[1][2]

Scenario 1: Dry Solid Waste (Pure Compound) [1][2]

  • Primary Container: Transfer the powder into a clear, sealable polyethylene bag (minimum 4 mil thickness) or a screw-top high-density polyethylene (HDPE) jar.[1][2]

  • Secondary Containment: Place the primary container inside a dedicated "Solid Organic Waste" fiber drum or secondary pail.

  • Labeling: Affix a hazardous waste tag immediately.[2]

    • Constituents: "1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one" (99%).[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2]

Scenario 2: Liquid Waste (Mother Liquors/Rinsate) [1][2]

  • Solvent Compatibility: Determine the primary solvent.[2]

    • Non-Halogenated (MeOH, DMSO, Acetone): Segregate into Red Can (Flammable/Combustible).

    • Halogenated (DCM, Chloroform): Segregate into Yellow Can (Halogenated).

  • Concentration Limit: If the concentration of the compound exceeds 5%, consider precipitating the solid to reduce the load on liquid waste incinerators, though this is optional for small scale (<10g).

Phase C: Decontamination of Glassware[2]
  • Triple Rinse: Rinse glassware 3 times with a compatible solvent (Acetone or Methanol).[1][2]

  • Collection: Collect all rinsate into the appropriate liquid waste container. Do not pour rinsate down the sink.

  • Final Wash: After the solvent rinse, wash glassware with soap and water in the sink.

Part 3: Decision Logic for Waste Stream Selection

The following diagram illustrates the decision-making process for disposing of 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one based on its physical state and mixture components.

DisposalWorkflow Start Waste Generation: 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid PureSolid Is it Pure Compound? Solid->PureSolid SolventCheck Identify Solvent Base Liquid->SolventCheck PureSolid->SolventCheck No (Wet Cake) SolidBin Solid Waste Bin (Double Bagged) PureSolid->SolidBin Yes Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, EtOAc) SolventCheck->NonHalo YellowCan Halogenated Waste Stream (Incineration) Halo->YellowCan RedCan Flammable/Organic Waste Stream (Fuel Blending/Incineration) NonHalo->RedCan

Figure 1: Decision tree for categorizing waste streams based on the physical state and solvent composition of the imidazopyridine derivative.

Part 4: Emergency Procedures (Spill Management)

In the event of a benchtop spill, immediate containment is necessary to prevent aerosolization of the powder.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat. If the powder is fine/dusty, wear an N95 respirator.

  • Containment:

    • Solid Spill: Cover the spill with wet paper towels (dampened with water or ethanol) to prevent dust generation.[2] Gently sweep the wet slurry into a dustpan.[2]

    • Liquid Spill: Surround the spill with absorbent pads or vermiculite.[2]

  • Decontamination: Clean the surface with a detergent solution, followed by an ethanol wipe.[2]

  • Disposal of Debris: All absorbent materials, gloves, and wipes used in cleanup must be disposed of as Solid Hazardous Waste .

Part 5: Regulatory Compliance (RCRA & REACH)[1][2]
  • US EPA (RCRA): While 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one is not a listed waste (P or U list), it must be evaluated for characteristics.[1][2] In a drug development setting, it is classified as a "Chemical Waste" and must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

  • Generator Status: Ensure your facility's monthly generation rate includes the weight of this waste to maintain your status (VSQG, SQG, or LQG).

  • Documentation: Maintain a log of the specific CAS number disposed of. This aids in "Cradle-to-Grave" tracking required during EPA audits.[1][2]

References
  • PubChem. (n.d.).[1][2] Compound Summary: Imidazo[4,5-c]pyridin-2-one derivatives.[1][2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link][1][2]

  • US Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR.[1][2][4][5] Retrieved from [Link][1][2]

  • American Chemical Society. (2023).[1][2] Identifying and Evaluating Hazards in Research Laboratories.[2] ACS Center for Lab Safety.[2] Retrieved from [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2] Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Topic: Personal protective equipment for handling 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Audience: Researchers, scientists, and drug development professionals.[1] Executive Chemical Profile & Hazard Assessment Sta...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Audience: Researchers, scientists, and drug development professionals.[1]

Executive Chemical Profile & Hazard Assessment

Status: Novel Pharmaceutical Intermediate | CAS: 61719-58-2 Molecular Formula: C₁₃H₁₁N₃O | MW: 225.25 g/mol [1]

As a Senior Application Scientist, my directive is clear: Treat this compound as a potent, bioactive agent. While specific toxicological data for this exact isomer is limited in public registries, its structural analogs (imidazopyridines) are frequently potent kinase inhibitors or GPCR ligands. Therefore, you must adopt a Control Banding Strategy equivalent to OEB 3 (Occupational Exposure Band 3) until definitive toxicology proves otherwise.

Core Hazard Classifications (Inferred from Analogs):

  • Acute Toxicity (Oral/Inhalation): Potential Category 4 (Harmful).[1][2]

  • Skin/Eye Irritation: Category 2 (Irritant).[1][2][3][4]

  • Sensitization: High potential for skin sensitization (H317).[1][4]

  • Target Organ Toxicity: Respiratory tract irritation (H335).[1]

Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on "standard lab safety."[1] Use this matrix to select PPE based on the specific operational task.

PPE Component Specification Scientific Rationale
Primary Hand Protection Nitrile (0.11 mm min.[1] thickness) Provides excellent resistance to organic nitrogen heterocycles.[1]
Secondary Hand Protection Long-cuff Nitrile or Neoprene Double-gloving is mandatory during weighing to prevent "wrist-gap" exposure.[1] Inner glove color should contrast with outer glove to reveal tears.[1]
Respiratory Protection N95 (minimum) or P100/P3 Required if handling powder outside a certified fume hood.[1] Imidazopyridine dusts are fine particulates that easily bypass surgical masks.[1]
Eye Protection Chemical Splash Goggles Safety glasses are insufficient for solubilization steps.[1] Goggles prevent vapor/aerosol entry.[1]
Body Protection Tyvek® Lab Coat (Closed Front) Cotton coats absorb chemicals.[1] Tyvek repels particulates and liquids.[1]
Operational Protocol: Solid Handling & Solubilization

Objective: Solubilize the compound for assay use while maintaining Zero-Contact Containment.

Phase A: Engineering Controls Setup
  • Verify Airflow: Ensure Fume Hood face velocity is 0.5 m/s (100 fpm) .

  • Static Control: Place an ionizing bar or anti-static gun inside the hood.[1] Imidazopyridines are often electrostatic; static discharge can disperse powder unexpectedly.[1]

  • Waste Prep: Place a solid waste container inside the hood to avoid moving contaminated items across the sash line.

Phase B: Weighing & Transfer (The Critical Risk Point)
  • Don PPE: Put on double gloves.[1][5] Tape the inner glove cuff to your lab coat sleeve.

  • Tare Vessel: Place a pre-labeled scintillation vial on the balance.

  • Transfer: Use a disposable anti-static spatula .[1] Do not pour from the source bottle.

    • Technique: Use the "tap-and-rotate" method to dispense small amounts.[1]

  • Seal: Cap the vial immediately after weighing.

  • Decon: Wipe the exterior of the vial with a Kimwipe dampened in Ethanol (EtOH) before removing it from the balance area.

Phase C: Solubilization (DMSO/Ethanol)
  • Solvent Addition: Add DMSO (Dimethyl sulfoxide) or Ethanol via pipette.[1]

    • Caution: DMSO penetrates skin rapidly and can carry the compound into the bloodstream. Never touch a DMSO solution of this compound.

  • Vortexing: Vortex inside the hood. Ensure the cap is tight.[1][2][4]

  • Visual Check: Inspect for clarity. If heating is required, use a dry block heater set to 40°C max .[1] Do not use an open water bath (contamination risk).[1]

Workflow Visualization: Contamination Control Loop

This diagram illustrates the "Clean-to-Dirty" workflow required to prevent cross-contamination.

HandlingProtocol Start Start: Risk Assessment Weighing Weighing (Fume Hood) Static Control Active Start->Weighing Don Double Gloves Solubilization Solubilization (DMSO) Closed Vessel Weighing->Solubilization Transfer Solid Decon Decontamination (EtOH Wipe) Solubilization->Decon Seal Vessel Storage Storage (-20°C) Secondary Containment Decon->Storage Clean Transfer Waste Disposal (Solid/Liquid Stream) Decon->Waste Disposal of Wipes Storage->Solubilization Re-use (Thaw)

Caption: Figure 1. Zero-Contact workflow ensuring containment of 1-benzyl-imidazo[4,5-c]pyridin-2-one during solubilization.

Emergency Response & Spill Management

Scenario: Powder Spill (>10 mg) inside Fume Hood

  • Stop: Cease all activity. Do not remove hands from the hood yet.

  • Cover: Gently place a chemically resistant absorbent pad (or damp paper towels) over the powder to prevent aerosolization.[1] Do not sweep dry powder. [1]

  • Wipe: Using tongs/forceps, wipe the area from the outside in using pads dampened with Ethanol or 10% Bleach.[1]

  • Dispose: Place all cleanup materials into a hazardous waste bag inside the hood. Seal the bag before removal.

Scenario: Skin Exposure (DMSO Solution)

  • Immediate Action: Remove contaminated gloves/clothing immediately.[1][4]

  • Wash: Rinse skin with cool water for 15 minutes . Avoid hot water (opens pores).[1]

  • Report: Consult a physician. Provide the chemical structure/CAS (61719-58-2).

Disposal & Waste Streams

Self-Validating System: All waste must be categorized before generation.[1]

Waste Type Disposal Path Notes
Solid Waste Incineration (High Temp)contaminated gloves, spatulas, weighing boats.[1]
Liquid Waste Halogenated/Non-Halogenated OrganicSegregate based on solvent (DMSO/EtOH).[1] Label as "Toxic".[1][4]
Sharps Puncture-Proof ContainerNeedles used for septa piercing.[1]
References
  • PubChem. (n.d.).[1] 1H-Imidazo[4,5-c]pyridin-2(3H)-one - Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • 3M Science. (2024).[1] Occupational Exposure Banding & Pharmaceutical PPE Selection Guide.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Reactant of Route 2
Reactant of Route 2
1-benzyl-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
© Copyright 2026 BenchChem. All Rights Reserved.